5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid
Description
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Properties
IUPAC Name |
5-bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-3-1-4(7(9,10)11)5(6(13)14)12-2-3/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVPMPDGEIKZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718761 | |
| Record name | 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718761 | |
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Molecular Weight |
270.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211580-84-5 | |
| Record name | 5-Bromo-3-(trifluoromethyl)-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211580-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid | |
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Foundational & Exploratory
In-depth Technical Guide: 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid
CAS Number: 1211580-84-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid, a key building block in medicinal chemistry and agrochemical synthesis.
Chemical Properties and Data
This compound, with the CAS number 1211580-84-5, is a halogenated pyridine derivative. Its structural formula is C₇H₃BrF₃NO₂.[1] This compound is of significant interest to researchers due to the presence of a trifluoromethyl group, which can enhance metabolic stability and binding affinity of target molecules.
| Property | Value | Source |
| CAS Number | 1211580-84-5 | [1][2] |
| Molecular Formula | C₇H₃BrF₃NO₂ | [1] |
| Molecular Weight | 270.01 g/mol | [2] |
| IUPAC Name | 5-bromo-3-(trifluoromethyl)picolinic acid | [2] |
| Predicted pKa | 2.46 ± 0.36 | [1] |
| Purity | Typically ≥95% | [2] |
Synthesis and Reaction Mechanisms
A plausible synthetic approach could be conceptualized based on a patented method for a structurally related compound, 5-bromo-2-methyl-3-(trifluoromethyl)pyridine. This suggests that a multi-step synthesis involving the introduction of the trifluoromethyl group, followed by bromination and subsequent modification of other substituents on the pyridine ring, is a likely pathway.
A review of the synthesis of trifluoromethylpyridines indicates that common strategies include:
-
Chlorine/fluorine exchange using a trichloromethylpyridine precursor.
-
Cyclocondensation reactions with a trifluoromethyl-containing building block.
-
Direct trifluoromethylation of a pre-functionalized pyridine ring.
A potential, though unverified, synthetic workflow for obtaining the target molecule is outlined below. This is a hypothetical pathway and would require experimental validation.
References
Technical Guide: Physicochemical Properties of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its trifluoromethyl and bromo substitutions on the pyridine ring create a unique electronic and steric profile, making it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. Understanding its core physicochemical properties is paramount for its effective utilization in research and development, influencing factors such as reaction kinetics, bioavailability, and material performance. This guide provides a comprehensive overview of its key physicochemical characteristics, supported by established experimental methodologies.
Core Physicochemical Data
The quantitative physicochemical properties of this compound are summarized below. It is important to note that several of these values are predicted based on computational models, as experimental data is not extensively available in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 1211580-84-5 | [1][2] |
| Molecular Formula | C₇H₃BrF₃NO₂ | [2][3] |
| Molecular Weight | 270.01 g/mol | [3] |
| Appearance | White to off-white or yellow solid | [1][3] |
| Boiling Point | 288.0 ± 40.0 °C (Predicted) | [1] |
| Density | 1.863 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 2.46 ± 0.36 (Predicted) | [1][2] |
| Melting Point | Not experimentally reported in literature. | |
| logP | Not experimentally reported in literature. | |
| Storage Conditions | 2-8°C, Sealed in dry conditions | [1] |
Note: The partition coefficient (logP) for the related compound, Methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate, has a computed XLogP3-AA value of 2.6, which may offer some indication of lipophilicity.[4]
Experimental Protocols
Accurate determination of physicochemical properties is essential for compound characterization. Below are detailed standard methodologies for the key experiments cited.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid provides a sharp indication of its purity.
-
Principle: A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range from the first sign of melting (onset) to the complete liquefaction of the sample is recorded as the melting point range.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.
-
Procedure:
-
A small amount of the dry compound is finely ground.
-
The open end of a capillary tube is tapped into the powder to pack a small sample (2-3 mm in height).
-
The capillary tube is placed in the heating block of the apparatus alongside a calibrated thermometer.
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded.
-
The temperature at which the entire sample becomes liquid is recorded. This range is reported as the melting point. A narrow range (e.g., 0.5-2°C) is indicative of high purity.
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at a given pH.
-
Principle: A solution of the acidic compound is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a pH meter. The pKa is determined from the resulting titration curve, specifically at the half-equivalence point where the pH equals the pKa.
-
Apparatus: Calibrated pH meter with electrode, burette, magnetic stirrer, beaker, standardized acid and base solutions.
-
Procedure:
-
A precise amount of the compound is dissolved in a suitable solvent (typically water or a co-solvent system) to create a solution of known concentration.
-
The pH electrode is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.
-
The titrant (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration continues until the pH shows a sharp inflection, indicating the equivalence point.
-
A graph of pH versus the volume of titrant added is plotted. The volume at the equivalence point is determined.
-
The volume at the half-equivalence point (half of the equivalence point volume) is located on the graph, and the corresponding pH value is the experimental pKa.
-
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Apparatus: Separatory funnel or vials, shaker, UV-Vis spectrophotometer or HPLC, n-octanol, and buffer solution (e.g., pH 7.4 phosphate buffer).
-
Procedure:
-
The n-octanol and aqueous buffer are pre-saturated with each other by mixing and allowing the phases to separate.
-
A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
The solution is added to a known volume of the second phase in a separatory funnel.
-
The mixture is shaken vigorously for a set period to ensure equilibrium is reached, and then left to stand for the phases to fully separate.
-
A sample is carefully taken from each phase.
-
The concentration of the compound in each sample is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Aqueous Phase].
-
The logP is then calculated as log₁₀(P).
-
Visualizing the Characterization Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of a new chemical entity like this compound.
Caption: Workflow for Physicochemical Characterization.
References
An In-depth Technical Guide to 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid
This technical guide provides a comprehensive overview of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid, a fluorinated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. This document details the compound's molecular characteristics, a proposed synthetic pathway with experimental considerations, and its potential applications in medicinal chemistry.
Core Molecular Data
This compound, also known as 5-bromo-3-(trifluoromethyl)picolinic acid, is a halogenated and trifluoromethylated pyridine derivative.[1][2] Its structural features, particularly the presence of a bromine atom, a trifluoromethyl group, and a carboxylic acid on the pyridine ring, make it a valuable and versatile building block in the synthesis of complex organic molecules.
Quantitative data for this compound is summarized in the table below for ease of reference.
| Property | Value | Reference(s) |
| Molecular Weight | 270.01 g/mol | [1] |
| Molecular Formula | C₇H₃BrF₃NO₂ | [1][2] |
| CAS Number | 1211580-84-5 | [1][2] |
| IUPAC Name | 5-bromo-3-(trifluoromethyl)picolinic acid | [1] |
| Purity | Typically available at ≥95% | [1] |
Synthetic Pathway and Experimental Protocol
Proposed Synthetic Workflow
Caption: Proposed five-step synthesis of this compound.
Detailed Methodologies
Step 1: Synthesis of 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonic acid dimethyl ester
This initial step is adapted from a patented procedure for a similar compound.[3]
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Reactants: 2-chloro-3-trifluoromethyl-5-nitropyridine, diethyl malonate, and sodium hydride (NaH).
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Procedure: To a cooled (0 °C) suspension of sodium hydride in THF, diethyl malonate is added dropwise. The mixture is stirred for a short period before the dropwise addition of a solution of 2-chloro-3-trifluoromethyl-5-nitropyridine in THF. The reaction is then allowed to warm to room temperature and stirred for several hours.
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Work-up: The reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the desired malonate intermediate.
Step 2: Synthesis of 2-methyl-5-nitro-3-(trifluoromethyl)pyridine
This step involves the decarboxylation of the malonate intermediate.[3]
-
Reactant: 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonic acid dimethyl ester.
-
Reagent: Aqueous hydrochloric acid (HCl).
-
Procedure: The intermediate from Step 1 is heated under reflux in an aqueous solution of hydrochloric acid. This acidic hydrolysis and subsequent decarboxylation yield the 2-methyl derivative.
-
Work-up: After cooling, the reaction mixture is neutralized and extracted with an organic solvent. The organic phase is then dried and concentrated.
Step 3: Synthesis of 6-methyl-5-(trifluoromethyl)pyridin-3-amine
This step involves the reduction of the nitro group to an amine.
-
Reactant: 2-methyl-5-nitro-3-(trifluoromethyl)pyridine.
-
Reagents: Iron powder (Fe) and ammonium chloride (NH₄Cl).
-
Procedure: The nitro compound is treated with iron powder in the presence of a catalytic amount of ammonium chloride in a suitable solvent mixture, such as ethanol and water, and heated to reflux.
-
Work-up: The reaction mixture is filtered to remove the iron salts, and the filtrate is concentrated. The residue is then partitioned between an organic solvent and water, and the organic layer is isolated, dried, and concentrated.
Step 4: Synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine
This is a Sandmeyer-type reaction to introduce the bromine atom.[3]
-
Reactant: 6-methyl-5-(trifluoromethyl)pyridin-3-amine.
-
Reagents: Copper(I) bromide (CuBr) and tert-butyl nitrite (t-BuONO).
-
Solvent: Acetonitrile (CH₃CN).
-
Procedure: The amine from Step 3 is dissolved in acetonitrile. To this solution, copper(I) bromide and tert-butyl nitrite are added, and the reaction is stirred at room temperature.
-
Work-up: The reaction mixture is diluted with an organic solvent and washed with an aqueous solution to remove inorganic salts. The organic layer is then dried and concentrated.
Step 5: Synthesis of this compound
The final step is the oxidation of the methyl group to a carboxylic acid.
-
Reactant: 5-bromo-2-methyl-3-(trifluoromethyl)pyridine.
-
Reagent: Potassium permanganate (KMnO₄).
-
Procedure: The methylpyridine derivative is heated in an aqueous solution of potassium permanganate. The strong oxidizing agent converts the methyl group to a carboxylic acid.
-
Work-up: The reaction mixture is filtered to remove manganese dioxide. The filtrate is then acidified to precipitate the carboxylic acid, which can be collected by filtration and purified by recrystallization.
Applications in Drug Development and Research
This compound is a valuable building block for the synthesis of more complex molecules with potential biological activity. Halogenated and trifluoromethylated pyridines are common motifs in pharmaceuticals and agrochemicals.
Role as a Synthetic Intermediate
The presence of three distinct functional groups (carboxylic acid, bromo, and trifluoromethyl) on the pyridine ring allows for selective chemical modifications, making this compound a versatile intermediate. It can be employed in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, which is a key strategy in the construction of complex heterocyclic systems found in medicinal compounds and crop protection agents.
A structurally similar compound, 5-Bromo-3-fluoropyridine-2-carboxylic acid, is utilized in the synthesis of allosteric modulators of the adenosine A₂A receptor, which are being investigated for the treatment of insomnia.[4] This suggests that this compound could also serve as a key intermediate for the synthesis of novel therapeutic agents targeting G-protein coupled receptors or other biological targets.
Potential Logical Workflow in Drug Discovery
Caption: Logical workflow for utilizing the title compound in a drug discovery program.
This logical workflow illustrates how this compound can be a starting point in a drug discovery cascade. The carboxylic acid group can be readily converted to amides by coupling with a variety of amines, while the bromo group can participate in cross-coupling reactions, such as the Suzuki coupling, with a wide range of boronic acids. These reactions allow for the rapid generation of a diverse library of novel compounds for high-throughput screening against various biological targets. Promising "hits" from these screens can then undergo lead optimization to develop potential drug candidates.
References
An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No. 1211580-84-5), a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document details the key analytical techniques and experimental protocols necessary to confirm the molecule's structure, presenting a compilation of its physicochemical and spectroscopic properties. The guide also explores a plausible synthetic pathway and discusses the potential applications of this compound and its derivatives in drug development, supported by logical workflow diagrams.
Introduction
This compound belongs to the class of trifluoromethylpyridines, which are crucial structural motifs in a wide array of active agrochemical and pharmaceutical ingredients. The incorporation of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This makes trifluoromethylated heterocyclic compounds, such as the title compound, highly valuable building blocks in the design of novel therapeutic agents. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 1211580-84-5 | [1][2] |
| Molecular Formula | C₇H₃BrF₃NO₂ | [1][2][3] |
| Molecular Weight | 270.01 g/mol | [3] |
| IUPAC Name | 5-bromo-3-(trifluoromethyl)picolinic acid | [3] |
| Predicted pKa | 2.46 ± 0.36 | [1] |
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Due to the electron-withdrawing effects of the bromine, trifluoromethyl, and carboxylic acid groups, these protons will be deshielded and appear at a downfield chemical shift. The proton at the 6-position would likely appear as a doublet, and the proton at the 4-position as another doublet, with a small coupling constant between them. The acidic proton of the carboxylic acid group would appear as a broad singlet at a much further downfield chemical shift, typically above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The spectrum should display seven distinct signals. The carbon of the carboxylic acid group will be significantly deshielded, appearing in the range of 160-180 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The remaining five carbons of the pyridine ring will have chemical shifts influenced by the attached substituents.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp singlet, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M+) would be expected at m/z 270 (for the ⁷⁹Br isotope) and 272 (for the ⁸¹Br isotope) with nearly equal intensity. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45).[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
A broad O-H stretching vibration from the carboxylic acid group in the region of 2500-3300 cm⁻¹.
-
A sharp and strong C=O stretching vibration from the carbonyl group of the carboxylic acid around 1700 cm⁻¹.
-
C-F stretching vibrations from the trifluoromethyl group, typically in the range of 1100-1300 cm⁻¹.
-
C-Br stretching vibration, which appears in the fingerprint region.
-
Aromatic C-H and C=C/C=N stretching vibrations.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential synthetic route could start from a commercially available substituted pyridine. One possible precursor is 5-bromo-2-methyl-3-(trifluoromethyl)pyridine. The synthesis could proceed via the following conceptual steps:
Caption: Proposed synthesis of the target compound.
General Experimental Protocol for Oxidation
Disclaimer: This is a generalized protocol and requires optimization for safety and yield.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-methyl-3-(trifluoromethyl)pyridine in a suitable solvent (e.g., a mixture of pyridine and water).
-
Reagent Addition: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions to the stirred solution. The reaction is exothermic and should be controlled by external cooling if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench any excess oxidizing agent (e.g., with a saturated solution of sodium bisulfite). Filter the mixture to remove manganese dioxide. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.
Characterization Protocol
The synthesized product should be thoroughly characterized to confirm its identity and purity using the spectroscopic methods outlined in Section 3 (NMR, MS, and IR), alongside techniques like High-Performance Liquid Chromatography (HPLC) for purity assessment and melting point determination.
Applications in Drug Development
Trifluoromethylpyridine derivatives are prominent in modern drug design due to the unique properties conferred by the -CF₃ group. While specific biological activities for this compound are not extensively documented, its structural features suggest its potential as a key intermediate in the synthesis of more complex drug candidates.
The presence of a carboxylic acid provides a handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships. The pyridine scaffold is a common feature in many biologically active molecules, and the bromo- and trifluoromethyl-substituents can influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, related fluorinated pyridinecarboxylic acids are used in the synthesis of allosteric adenosine A₂A receptor modulators for potential insomnia treatments.[6]
Caption: Role in drug discovery.
Conclusion
This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. This technical guide has provided a framework for its structural elucidation, including expected spectroscopic data and a plausible synthetic approach. The information presented herein is intended to support researchers in their efforts to synthesize, characterize, and utilize this compound as a building block for the creation of novel and effective therapeutic agents. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential.
References
- 1. Page loading... [wap.guidechem.com]
- 2. aobchem.com [aobchem.com]
- 3. This compound 95% | CAS: 1211580-84-5 | AChemBlock [achemblock.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 6. ossila.com [ossila.com]
A Comprehensive Technical Guide to 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid, a halogenated pyridine derivative, is a key building block in the synthesis of complex organic molecules. Its unique structural features, including the electron-withdrawing trifluoromethyl group and the reactive bromine atom, make it a valuable scaffold in medicinal chemistry and agrochemical research. This technical guide provides an in-depth overview of its chemical properties, synthesis, and potential applications, with a focus on its role in the development of novel therapeutic agents and agrochemicals. The IUPAC name for this compound is 5-bromo-3-(trifluoromethyl)picolinic acid .[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various chemical reactions.
| Property | Value | Reference |
| IUPAC Name | 5-bromo-3-(trifluoromethyl)picolinic acid | [1] |
| CAS Number | 1211580-84-5 | [1][2] |
| Molecular Formula | C₇H₃BrF₃NO₂ | [1][2] |
| Molecular Weight | 270.01 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis
A plausible synthetic pathway could start from 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate in the production of several crop-protection products.[3] The synthesis of this intermediate often begins with 3-picoline.[3]
A logical workflow for a potential synthesis is outlined below:
Caption: A potential synthetic workflow for this compound.
Experimental Protocol: Hydrolysis of Methyl 5-bromo-3-(trifluoromethyl)picolinate (General Procedure)
The final step in the proposed synthesis is the hydrolysis of the corresponding methyl ester. A general protocol for this transformation is as follows:
-
Dissolution: Dissolve methyl 5-bromo-3-(trifluoromethyl)picolinate in a suitable solvent mixture, such as methanol and water.
-
Base Addition: Add an aqueous solution of a strong base, for example, sodium hydroxide or lithium hydroxide, to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Acidification: Upon completion, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation: Isolate the product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Applications in Drug Discovery and Agrochemicals
Pyridine carboxylic acid derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[4] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[5]
Enzyme Inhibition
Trifluoromethyl-substituted pyridine and pyrazole carboxamides have been investigated as inhibitors of various enzymes, including cyclooxygenases (COX).[6] For instance, certain trifluoromethyl-pyrazole-carboxamide derivatives have shown potent inhibitory activity against COX-1 and COX-2 enzymes, with IC₅₀ values in the micromolar range.[6] While specific inhibitory data for this compound is not available, its structural similarity to known enzyme inhibitors suggests its potential as a lead compound for the development of novel inhibitors.
The general role of such compounds as enzyme inhibitors can be visualized as follows:
Caption: A diagram illustrating the mechanism of competitive enzyme inhibition.
Agrochemicals
Trifluoromethylpyridine derivatives are crucial components in a variety of commercial agrochemicals, including herbicides, fungicides, and insecticides.[3] The trifluoromethyl group often imparts favorable properties such as increased efficacy and metabolic stability. For example, several herbicides act as inhibitors of acetyl-CoA carboxylase (ACCase) or 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] Given its structure, this compound could serve as a valuable intermediate in the synthesis of novel agrochemical candidates.
Conclusion
This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its versatile structure provides a foundation for the development of a wide range of biologically active molecules. While further research is needed to fully elucidate its specific biological activities and to optimize its synthesis, the information presented in this guide highlights its potential as a key building block for future innovations in drug discovery and agrochemical development. Researchers and scientists are encouraged to explore the synthetic utility and biological potential of this promising molecule.
References
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aobchem.com [aobchem.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. jelsciences.com [jelsciences.com]
- 6. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the pKa of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid, a key parameter for professionals in drug discovery and development. Understanding the pKa is crucial as it influences a molecule's physicochemical properties, such as solubility, lipophilicity, and membrane permeability, which in turn affect its pharmacokinetic and pharmacodynamic behavior.
Core Data: pKa Value
Currently, no experimentally determined pKa value for this compound has been reported in publicly available literature. However, a computationally predicted value is available and serves as a valuable estimation for this molecule.
| Compound | CAS Number | Predicted pKa Value | Prediction Method |
| This compound | 1211580-84-5 | 2.46 ± 0.36 | Not Specified |
Table 1: Predicted pKa value for this compound.[1]
The acidity of pyridine carboxylic acids is influenced by the electronic effects of their substituents. The carboxylic acid group is inherently acidic, and its pKa is modulated by other groups on the pyridine ring. In this case, the bromine atom and the trifluoromethyl group are both electron-withdrawing groups. These groups decrease the electron density on the pyridine ring and stabilize the carboxylate anion formed upon deprotonation, leading to an increase in acidity (a lower pKa value).
Experimental Determination of pKa
While a specific experimental value for this compound is not available, its pKa can be determined using established methodologies. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining pKa values.[2] It involves the gradual addition of a titrant (a strong base, such as sodium hydroxide) of known concentration to a solution of the analyte (the pyridine derivative) while monitoring the pH of the solution with a pH meter.
Detailed Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of the analyte, this compound, in a suitable solvent (e.g., deionized water or a co-solvent system like water/methanol for poorly soluble compounds) at a known concentration (typically around 1-10 mM).
-
Prepare a standardized solution of a strong base, such as 0.1 M NaOH, free from carbonate.
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
-
Titration Procedure:
-
Place a known volume of the analyte solution into a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode into the solution and allow it to equilibrate.
-
Add small, precise increments of the standardized NaOH solution to the analyte solution.
-
After each addition, stir the solution to ensure homogeneity and record the stable pH reading.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa value is determined as the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This point corresponds to the inflection point of the titration curve.
-
For more precise determination, the first or second derivative of the titration curve can be plotted to accurately locate the equivalence point.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.[3]
Detailed Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte.
-
Prepare a set of solutions for analysis by adding a small, constant aliquot of the stock solution to each buffer solution, resulting in a constant total concentration of the analyte across all pH values.
-
-
Spectroscopic Measurement:
-
Record the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each of the buffered analyte solutions.
-
Also, record the spectrum of a blank solution (buffer without the analyte) for each pH value to correct for background absorbance.
-
-
Data Analysis:
-
Identify the wavelengths where the largest changes in absorbance occur as a function of pH.
-
Plot the absorbance at these selected wavelengths against the pH.
-
The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
-
The pKa can be calculated by fitting the data to the Henderson-Hasselbalch equation or by using specialized software.
-
Logical Workflow for pKa Determination
The following diagram illustrates the general workflow for determining the pKa of a compound like this compound.
Figure 1: General workflow for the experimental determination of a pKa value.
Signaling Pathways and Applications
While specific signaling pathway involvement for this compound is not extensively documented, substituted pyridine carboxylic acids are a common motif in medicinal chemistry. They are found in a variety of bioactive molecules and can act as ligands for various receptors and enzymes. The pKa of the carboxylic acid group is critical in these interactions, as it determines the charge state of the molecule at physiological pH, which in turn governs its ability to form ionic bonds or hydrogen bonds with biological targets. For instance, a deprotonated carboxylate group can interact with positively charged residues like lysine or arginine in a protein's active site.
References
An In-depth Technical Guide on the Solubility of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural features, including the bromine atom, trifluoromethyl group, and carboxylic acid moiety, make it a versatile building block for the synthesis of novel pharmaceutical compounds. Understanding the solubility of this compound in various organic solvents is a critical first step in its application, impacting everything from reaction conditions and purification strategies to formulation and bioavailability. This technical guide provides an overview of the available information on the solubility of this compound and outlines a general experimental protocol for its determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties can influence its solubility characteristics.
| Property | Value | Reference |
| Molecular Formula | C7H3BrF3NO2 | [1][2] |
| Molecular Weight | 270.01 g/mol | [2] |
| CAS Number | 1211580-84-5 | [1][2][3][4][5] |
| Predicted pKa | 2.46 ± 0.36 | [1] |
Solubility Data
In the absence of specific data, general solubility predictions can be made based on the molecule's structure. The presence of the polar carboxylic acid group suggests potential solubility in polar protic and aprotic solvents. However, the trifluoromethyl group and the brominated pyridine ring introduce significant nonpolar character, which may enhance solubility in less polar organic solvents. Empirical testing remains the most reliable method to ascertain the precise solubility in any given solvent.
Experimental Protocol for Solubility Determination
To address the lack of available data, a standardized experimental protocol is essential for determining the solubility of this compound. The following is a general methodology that can be adapted for various organic solvents.
Objective
To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature (e.g., room temperature or 37°C).
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibrate the vials at the desired temperature using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the sample.
-
-
Data Reporting:
-
Calculate the solubility as the concentration of the compound in the saturated solution, typically expressed in mg/mL or mol/L.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
A general protocol for determining chemical solubility often involves a tiered approach, starting with less rigorous and moving to more rigorous dissolution methods.[6] This can include initial mixing at room temperature, followed by vortexing, sonication, and warming to 37°C if the compound does not readily dissolve.[6]
Logical Workflow for Solubility Determination
The following diagram illustrates a typical workflow for the experimental determination of solubility.
Caption: A generalized workflow for the experimental determination of the solubility of a chemical compound.
While specific, publicly available quantitative solubility data for this compound in organic solvents is currently lacking, this guide provides a framework for its experimental determination. For scientists and researchers in drug development, obtaining this data is a crucial step. The provided experimental protocol and workflow diagram offer a clear path to generating reliable and reproducible solubility profiles. Such data will be invaluable for optimizing synthetic routes, developing purification methods, and formulating this promising compound for its intended therapeutic applications.
References
Spectroscopic and Structural Elucidation of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this and structurally related molecules.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 5-Bromo-3-(trifluoromethyl)picolinic acid[1]
-
Molecular Weight: 270.01 g/mol [1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data for analogous compounds.
Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~13-14 | Singlet (broad) | 1H | -COOH |
| ~8.8 | Doublet | 1H | H-6 |
| ~8.4 | Doublet | 1H | H-4 |
Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (Carboxylic Acid) |
| ~152 | C-2 |
| ~148 | C-6 |
| ~140 (q) | C-3 |
| ~125 | C-4 |
| ~122 (q, J ≈ 275 Hz) | -CF₃ |
| ~118 | C-5 |
Note: 'q' denotes a quartet multiplicity due to coupling with the fluorine atoms of the trifluoromethyl group.
Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 1710-1760 | Strong | C=O stretch (Carboxylic Acid)[3][4] |
| 1550-1600 | Medium | C=C/C=N stretch (Pyridine Ring) |
| 1200-1300 | Strong | C-F stretch (-CF₃) |
| 1000-1100 | Strong | C-F stretch (-CF₃) |
| ~800-900 | Medium-Strong | C-H bend (out-of-plane) |
| ~600-700 | Medium | C-Br stretch |
Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 270/272 | [M]⁺ Molecular ion peak (showing isotopic pattern for Bromine) |
| 252/254 | [M-H₂O]⁺ |
| 225/227 | [M-COOH]⁺ |
| 201 | [M-Br]⁺ |
| 173 | [M-Br-CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may depend on the solubility of the compound.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program on a 300, 400, or 500 MHz NMR spectrometer. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over a range of 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and water.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over a mass range that includes the expected molecular weight of the compound. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data.
Visualization of Spectroscopic Elucidation
The following diagram illustrates the logical workflow for deducing the structure of this compound from its key spectroscopic data.
Caption: Logical workflow for the structural elucidation of this compound using spectroscopic data.
References
1H NMR spectrum of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key building block in pharmaceutical and agrochemical research.[1] As a Senior Application Scientist, this document moves beyond a simple spectral prediction, offering a deep dive into the underlying principles that govern the chemical shifts and coupling patterns observed. We will explore the profound electronic influence of the trifluoromethyl, bromo, and carboxylic acid substituents on the pyridine ring's proton environments. This guide details a robust experimental protocol, explains the causality behind parameter selection, and presents a systematic approach to spectral interpretation, providing researchers and drug development professionals with the authoritative insights needed for unambiguous structural verification and quality control.
Introduction to the Analyte and NMR's Role
This compound (CAS No: 1211580-84-5) is a polysubstituted pyridine derivative.[2][3] Its structural complexity, featuring a confluence of electron-withdrawing groups on a heterocyclic scaffold, makes it a valuable intermediate in the synthesis of complex molecular targets. The precise arrangement of these substituents is critical to its reactivity and the properties of its downstream products.
¹H NMR spectroscopy is the definitive analytical technique for confirming the isomeric purity and structural integrity of such molecules. It provides exquisitely detailed information on the chemical environment, connectivity, and relative number of protons in a molecule. For this compound, ¹H NMR is indispensable for verifying the substitution pattern on the pyridine ring, which is the primary goal of this guide.
Molecular Structure:

Figure 1. Chemical structure of this compound.
Theoretical ¹H NMR Spectral Prediction
The ¹H NMR spectrum of this molecule is defined by three distinct proton signals: two aromatic protons on the pyridine ring and one highly deshielded carboxylic acid proton.
Influence of Substituents on Aromatic Proton Chemical Shifts (δ)
The pyridine ring itself deshields its protons relative to benzene due to the electronegativity of the nitrogen atom.[4][5] The chemical shifts of the two remaining protons, H-4 and H-6, are further modulated by the powerful electronic effects of the three substituents.
-
Trifluoromethyl (-CF₃) Group: The -CF₃ group is one of the strongest electron-withdrawing groups used in medicinal chemistry.[6] Its immense inductive effect withdraws electron density from the entire aromatic system, causing a significant deshielding (downfield shift) of all ring protons.[7][8] This effect is most pronounced on the adjacent H-4 proton.
-
Bromo (-Br) Group: As an electronegative halogen, bromine also withdraws electron density through induction, contributing to the overall deshielding of the ring protons.[9][10] Its effect is a combination of electronegativity and other factors like anisotropy and steric effects.[11][12]
-
Carboxylic Acid (-COOH) Group: This group is also electron-withdrawing. Its deshielding influence, combined with that of the adjacent nitrogen, will most strongly affect the H-6 proton.
-
Pyridine Nitrogen: The nitrogen atom itself has a strong deshielding effect on the ortho proton (H-6), which typically places it at a very low field in the spectrum of pyridine derivatives.[4][13]
Considering these combined effects, we predict that both H-4 and H-6 will be found significantly downfield. H-6, being ortho to the powerfully deshielding nitrogen atom, is anticipated to be the most downfield of the two aromatic signals.
The Carboxylic Acid Proton
The proton of the carboxylic acid group (-COOH) has a highly characteristic chemical shift. Due to strong hydrogen bonding and deshielding by the adjacent carbonyl group, its resonance typically appears far downfield, often in the range of 10-13 ppm.[14] This signal is frequently broad and its exact position can be dependent on concentration and the choice of solvent.[14] A key confirmatory test is to add a drop of deuterium oxide (D₂O) to the NMR sample; the acidic proton will exchange with deuterium, causing its signal to disappear from the spectrum.
Spin-Spin Coupling (J-Coupling)
The two aromatic protons, H-4 and H-6, are separated by four bonds (H-C4-C5-N-C6). This arrangement leads to a long-range meta-coupling, denoted as ⁴J. In aromatic systems, the magnitude of J-coupling constants decreases significantly with the number of intervening bonds.[15][16] For a four-bond meta-coupling in a pyridine ring, a small coupling constant (⁴J H-4,H-6) of approximately 2-3 Hz is expected.
This will result in both the H-4 and H-6 signals appearing as sharp doublets, each split by the other.
Predicted ¹H NMR Data Summary
The predicted spectral data are summarized in the table below. Chemical shifts are estimated based on substituent effects on a pyridine core.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |
| H-6 | 8.8 - 9.1 | Doublet (d) | ~2-3 Hz | 1H |
| H-4 | 8.5 - 8.8 | Doublet (d) | ~2-3 Hz | 1H |
| -COOH | 10.0 - 13.0 | Singlet (s), broad | N/A | 1H |
Experimental Protocol for ¹H NMR Acquisition
This section outlines a self-validating protocol for acquiring a high-quality ¹H NMR spectrum. The choices are designed to ensure unambiguous signal detection, particularly for the exchangeable carboxylic acid proton.
Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Use approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is the solvent of choice because its residual proton signal does not overlap with the expected aromatic signals, and more importantly, it effectively solvates the carboxylic acid, slowing down proton exchange and allowing for the observation of the -COOH proton as a distinct, albeit sometimes broad, signal.[17] Chloroform-d (CDCl₃) could also be used, but the acidic proton may exchange more rapidly or be broader and harder to observe.
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as the internal reference (δ = 0.00 ppm).
-
Dissolution: Vortex the sample vial until the solid is completely dissolved.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Spectrometer Configuration and Data Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a standard broadband probe.
-
Locking and Shimming: Insert the sample, lock on the deuterium signal of the DMSO-d₆, and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Experiment: Standard 1D proton pulse-acquire (zg30).
-
Pulse Angle: 30 degrees. Rationale: A smaller flip angle allows for a shorter relaxation delay without saturating the signals, improving the signal-to-noise ratio over time.
-
Spectral Width: 0-16 ppm. Rationale: This range comfortably encompasses the aromatic region and the expected downfield shift of the carboxylic acid proton.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 16-64 scans. Rationale: Averaging multiple scans increases the signal-to-noise ratio, ensuring the small meta-coupling is well-resolved.
-
-
Confirmatory D₂O Exchange: After the initial acquisition, remove the sample, add one drop of D₂O, shake gently, and re-acquire the spectrum using the same parameters. The disappearance of the signal in the 10-13 ppm range confirms its assignment as the carboxylic acid proton.
Experimental Workflow Diagram
Data Analysis and Interpretation
Processing the Free Induction Decay (FID)
-
Fourier Transform (FT): The raw time-domain signal (FID) is converted into the frequency-domain spectrum. Apply a small exponential line broadening (e.g., LB = 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual DMSO peak to 2.50 ppm.
-
Integration: Integrate the area under each signal. The relative integrals for the two aromatic doublets and the carboxylic acid singlet should be in a 1:1:1 ratio.
Spectral Assignment and Coupling Analysis
The processed spectrum is expected to show two doublets in the aromatic region (8.5-9.1 ppm) and a broad singlet further downfield (10-13 ppm).
-
Signal 1 (δ ≈ 8.8-9.1 ppm): A doublet with an integral of 1H. This is assigned to H-6 , being the most deshielded proton due to its ortho position relative to the pyridine nitrogen.
-
Signal 2 (δ ≈ 8.5-8.8 ppm): A doublet with an integral of 1H. This is assigned to H-4 .
-
Signal 3 (δ ≈ 10-13 ppm): A broad singlet with an integral of 1H, which disappears upon D₂O exchange. This is definitively the -COOH proton.
The coupling constant (J) for both doublets should be identical and fall within the expected 2-3 Hz range, confirming the meta-relationship between H-4 and H-6.
Spin-Spin Coupling Relationship Diagram
Conclusion
The ¹H NMR spectrum of this compound provides a distinct and unambiguous fingerprint for its structural verification. The key diagnostic features are:
-
Two downfield doublets in the aromatic region, corresponding to the two ring protons.
-
A small coupling constant of ~2-3 Hz between these doublets, confirming their meta relationship.
-
A very downfield, broad singlet corresponding to the carboxylic acid proton, which is exchangeable with D₂O.
The pronounced deshielding of the aromatic protons is a direct consequence of the cumulative electron-withdrawing effects of the nitrogen heteroatom, the trifluoromethyl group, and the bromo-substituent. This guide provides the theoretical framework and a robust experimental protocol for researchers to confidently acquire and interpret the ¹H NMR spectrum of this important chemical intermediate, ensuring the integrity of their synthetic endeavors.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 1211580-84-5 | AChemBlock [achemblock.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes | Semantic Scholar [semanticscholar.org]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. J-coupling - Wikipedia [en.wikipedia.org]
- 16. weizmann.ac.il [weizmann.ac.il]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Predicted ¹³C NMR of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid. Due to the absence of publicly available experimental data for this specific compound, this document outlines a robust prediction of the ¹³C NMR chemical shifts. This prediction is based on established substituent chemical shift (SCS) effects derived from empirical data of structurally analogous pyridine derivatives. This guide also includes a standardized experimental protocol for acquiring the ¹³C NMR spectrum of this and similar compounds, ensuring reproducibility and accuracy in future studies.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR chemical shifts for this compound have been predicted using a methodology that combines the known chemical shifts of pyridine with the incremental effects of bromo, trifluoromethyl, and carboxylic acid substituents. These substituent effects are derived from spectral data of related compounds. The predicted chemical shifts are presented in Table 1. It is important to note that these are theoretical values and may differ from experimental results.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| C2 | ~148 | Singlet |
| C3 | ~135 | Quartet (q) |
| C4 | ~142 | Singlet |
| C5 | ~120 | Singlet |
| C6 | ~153 | Singlet |
| -COOH | ~165 | Singlet |
| -CF₃ | ~122 | Quartet (q) |
Disclaimer: The chemical shifts presented are predicted values and should be confirmed by experimental data.
Methodology for Prediction of ¹³C NMR Spectrum
The prediction of the ¹³C NMR spectrum for this compound was performed in the absence of experimental data. The workflow for this predictive process is outlined below. This methodology relies on the principle of additivity of substituent chemical shifts (SCS), a well-established method for estimating ¹³C NMR chemical shifts in substituted aromatic and heteroaromatic systems.
Standardized Experimental Protocol for ¹³C NMR Spectroscopy
To facilitate the future acquisition of experimental data for this compound, the following detailed protocol is provided.
3.1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.
-
Solvent Selection: A deuterated solvent that can dissolve the acidic compound is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice. Deuterated chloroform (CDCl₃) or methanol (CD₃OD) may also be considered.
-
Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
3.2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Nucleus: Observe the ¹³C nucleus.
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Parameters:
-
Spectral Width: Approximately 250 ppm (e.g., -10 to 240 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
3.3. Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the solvent residual peak to its known chemical shift (e.g., DMSO-d₆ at 39.52 ppm).
Conclusion
This technical guide provides a comprehensive predicted ¹³C NMR data set for this compound, a compound of interest for researchers in drug development and related scientific fields. While the provided data is predictive, it offers a valuable starting point for spectral analysis and characterization. The detailed experimental protocol included herein serves as a standardized method to obtain high-quality, reproducible experimental data, which will be crucial for the definitive structural elucidation of this molecule.
Mass Spectrometry of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid, a compound of interest in pharmaceutical and agrochemical research. This document outlines predicted fragmentation patterns, experimental protocols for analysis, and visual representations of the mass spectrometric workflow and fragmentation pathways.
Predicted Mass Spectrometry Data
The mass spectrometric analysis of this compound (Molecular Formula: C₇H₃BrF₃NO₂, Molecular Weight: 270.01 g/mol ) is expected to yield a characteristic fragmentation pattern under electrospray ionization (ESI) or electron ionization (EI). The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in distinctive isotopic patterns for the molecular ion and bromine-containing fragments.
The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z).
| Predicted Ion Fragment | m/z (⁷⁹Br) | m/z (⁸¹Br) | Description |
| [M-H]⁻ | 268.9 | 270.9 | Molecular ion (negative ion mode) |
| [M+H]⁺ | 270.9 | 272.9 | Molecular ion (positive ion mode) |
| [M-COOH]⁺ | 225.9 | 227.9 | Loss of the carboxylic acid group |
| [M-Br]⁺ | 191.0 | - | Loss of the bromine atom |
| [M-CF₃]⁺ | 201.9 | 203.9 | Loss of the trifluoromethyl group |
| [M-CO₂-Br]⁺ | 146.0 | - | Subsequent loss of CO₂ and Bromine |
Experimental Protocols
A robust and reproducible method for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) is detailed below.
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution Preparation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.
-
Matrix Spike (for complex samples): For analysis in complex matrices (e.g., plasma, tissue homogenate), spike the matrix with the working solution to the desired concentration and perform a protein precipitation step by adding three volumes of cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes and collect the supernatant for analysis.
Liquid Chromatography (LC) Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Mass Range: m/z 50-500
-
Data Acquisition: Full scan and product ion scan modes
Visualizing Mass Spectrometric Data and Workflows
Predicted Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of this compound in positive ion mode.
Caption: Predicted fragmentation of this compound.
Experimental Workflow for LC-MS Analysis
This diagram outlines the general workflow for the LC-MS analysis of the target compound.
Caption: General workflow for LC-MS analysis of the target compound.
An In-depth Technical Guide to the FT-IR Analysis of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid. FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules by measuring the absorption of infrared radiation.[1] This document outlines the expected vibrational frequencies, a detailed experimental protocol for analysis, and a logical workflow for the characterization of this complex heterocyclic compound.
Molecular Structure and Functional Groups
This compound (C₇H₃BrF₃NO₂) is a substituted pyridine derivative. Its structure contains several key functional groups, each with characteristic vibrational frequencies in the infrared spectrum. The identification of these frequencies is crucial for structural confirmation.
-
Carboxylic Acid (-COOH): This group gives rise to a very broad O-H stretching band and a strong, sharp C=O (carbonyl) stretching band.
-
Aromatic Pyridine Ring: The substituted pyridine ring exhibits characteristic C=C and C=N stretching vibrations, as well as C-H stretching and bending modes.
-
Trifluoromethyl Group (-CF₃): The C-F bonds in this group produce strong, characteristic absorption bands.
-
Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is typically found in the fingerprint region of the spectrum.
Predicted FT-IR Spectral Data
The following table summarizes the predicted absorption bands for this compound based on characteristic frequencies for its constituent functional groups. The precise position of these bands can be influenced by the electronic effects of the substituents on the pyridine ring.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |
| 3300 - 2500 | Carboxylic Acid (O-H) | O-H Stretch (H-bonded) | Broad, Strong |
| ~3100 - 3000 | Aromatic C-H | C-H Stretch | Medium to Weak |
| ~1725 - 1700 | Carboxylic Acid (C=O) | C=O Stretch | Strong, Sharp |
| ~1610 - 1550 | Pyridine Ring | C=C and C=N Ring Stretch | Medium |
| ~1475 - 1400 | Pyridine Ring | C=C and C=N Ring Stretch | Medium |
| ~1320 - 1210 | Carboxylic Acid (C-O) | C-O Stretch | Medium |
| ~1300 - 1100 | Trifluoromethyl (C-F) | C-F Symmetric & Asymmetric Stretch | Strong |
| ~950 - 900 | Carboxylic Acid (O-H) | O-H Out-of-Plane Bend (Dimer) | Broad, Medium |
| ~700 - 500 | Carbon-Bromine (C-Br) | C-Br Stretch | Medium to Strong |
Note: These are approximate ranges. Actual values may vary based on the sample state (solid/liquid) and intermolecular interactions.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
Attenuated Total Reflectance (ATR) is a common and convenient FT-IR sampling technique for solid powders, requiring minimal sample preparation.[2]
A. Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
B. Procedure:
-
Background Measurement:
-
Ensure the ATR crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe, then allow it to dry completely.[3]
-
Run a background scan.[3][4] This measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, which will be subtracted from the sample spectrum.[4]
-
-
Sample Measurement:
-
Place a small amount of the solid this compound powder onto the ATR crystal, ensuring the entire crystal surface is covered.[3]
-
Apply pressure using the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal.[3]
-
Acquire the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.
-
Perform any necessary corrections, such as baseline correction or ATR correction, if required by the software.
-
Label the significant peaks with their corresponding wavenumbers for analysis.
-
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental and logical processes involved in the FT-IR analysis.
Caption: Experimental workflow for ATR-FT-IR analysis.
References
An In-Depth Technical Guide on 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid, a halogenated and trifluoromethyl-substituted pyridine derivative, has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the bromine atom, make it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with this compound, offering valuable insights for researchers engaged in the development of new pharmaceuticals.
Introduction: The Rise of Trifluoromethylpyridines in Medicinal Chemistry
The introduction of a trifluoromethyl (-CF3) group into a pyridine ring was first reported in 1947, following a procedure analogous to the synthesis of benzotrifluoride.[1][2] This structural modification has profound effects on the physicochemical properties of the parent molecule. The trifluoromethyl group is strongly electron-withdrawing, which can significantly alter the reactivity and biological activity of the pyridine ring.[2] This has made trifluoromethylpyridine (TFMP) derivatives highly sought after in the agrochemical and pharmaceutical industries.[1][2]
The presence of both a bromine atom and a trifluoromethyl group on the pyridine-2-carboxylic acid scaffold, as seen in this compound, offers multiple avenues for chemical modification. The bromine atom can be readily displaced or utilized in cross-coupling reactions, while the carboxylic acid provides a handle for amide bond formation and other derivatizations. This versatility has positioned the compound as a key intermediate in the synthesis of complex molecular architectures with potential therapeutic applications.
Discovery and Historical Context
While the general class of trifluoromethylpyridines has been known since the mid-20th century, the specific compound This compound (CAS No. 1211580-84-5) is a more recent addition to the chemical landscape. Its history is intrinsically linked to the broader expansion of fluorinated compounds in drug discovery. The exact date and research group responsible for the first synthesis are not prominently documented in readily available historical reviews. However, its emergence in chemical supplier catalogs and its appearance as an intermediate in patent literature from the early 21st century onwards indicate its growing importance in contemporary medicinal chemistry.
The development of synthetic routes to this and similar molecules was likely driven by the need for novel building blocks in drug discovery programs targeting a wide range of diseases. The strategic placement of the bromo and trifluoromethyl substituents allows for fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing drug-receptor interactions.
Synthetic Methodologies
The synthesis of this compound can be approached through several strategic pathways. While a definitive, originally published synthesis is not readily apparent, plausible synthetic routes can be constructed based on established methodologies for the preparation of substituted pyridines. A key challenge lies in the controlled introduction of the three different substituents onto the pyridine ring with the desired regiochemistry.
A logical and commonly employed strategy involves the construction of a substituted pyridine ring followed by functional group manipulations. One such hypothetical, yet chemically sound, synthetic pathway is outlined below.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests that it can be derived from a precursor such as 5-bromo-2-methyl-3-(trifluoromethyl)pyridine. The carboxylic acid at the 2-position can be installed through oxidation of a methyl group. The core 5-bromo-3-(trifluoromethyl)pyridine skeleton can, in turn, be assembled from simpler starting materials.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway and Experimental Protocols
The following multi-step synthesis is a plausible route to obtain this compound, based on a patented method for a structurally related compound.[3]
Step 1: Synthesis of Diethyl 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate
-
Reaction: Nucleophilic aromatic substitution of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine with diethyl malonate.
-
Protocol: To a solution of diethyl malonate in a suitable organic solvent such as tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added at 0°C. After stirring for 30-60 minutes, a solution of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine in THF is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 16-24 hours. The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the product.
Step 2: Synthesis of 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine
-
Reaction: Hydrolysis and decarboxylation of the malonate intermediate.
-
Protocol: The crude diethyl 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate is heated in an acidic solution (e.g., aqueous hydrochloric acid) to facilitate hydrolysis of the esters and subsequent decarboxylation to afford the methyl group at the 2-position.
Step 3: Synthesis of 6-Methyl-5-(trifluoromethyl)pyridin-3-amine
-
Reaction: Reduction of the nitro group to an amine.
-
Protocol: The nitro compound is reduced to the corresponding amine using standard reduction methods, such as catalytic hydrogenation (e.g., H2, Pd/C) or using a metal in acidic media (e.g., Fe, HCl or SnCl2, HCl).
Step 4: Synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine
-
Reaction: Sandmeyer reaction to replace the amino group with a bromine atom.
-
Protocol: The amine is treated with a solution of sodium nitrite in an acidic medium (e.g., HBr/H2SO4) at low temperature (0-5°C) to form the diazonium salt. This is followed by the addition of a copper(I) bromide (CuBr) solution to facilitate the substitution of the diazonium group with bromine.
Step 5: Synthesis of this compound
-
Reaction: Oxidation of the methyl group to a carboxylic acid.
-
Protocol: The methyl group at the 2-position is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO4) in a basic solution, followed by acidification.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Isomers of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known isomers of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid, a class of compounds with significant potential in medicinal chemistry and materials science. This document details their chemical properties, available synthesis methodologies, and spectroscopic data, presented in a format designed for easy comparison and use by researchers in drug discovery and development.
Introduction to Substituted Pyridine Carboxylic Acids
Pyridine carboxylic acids are a vital class of heterocyclic compounds, with isomers like picolinic acid, nicotinic acid, and isonicotinic acid forming the backbone of numerous pharmaceuticals and agrochemicals.[1][2] The introduction of a trifluoromethyl group (-CF3) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] Further substitution with a bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery and other applications.[5] This guide focuses on the positional isomers of this compound, providing a centralized resource for researchers working with these complex building blocks.
Isomers of Bromo-(trifluoromethyl)pyridine Carboxylic Acid
The pyridine ring allows for a number of positional isomers when substituted with a bromo, a trifluoromethyl, and a carboxylic acid group. The following sections and tables summarize the key data available for these isomers.
Picolinic Acid Derivatives (Carboxylic acid at position 2)
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Bromo-3-(trifluoromethyl)picolinic acid | 1211580-84-5 | C₇H₃BrF₃NO₂ | 270.01 |
| 3-Bromo-5-(trifluoromethyl)picolinic acid | 959245-76-2 | C₇H₃BrF₃NO₂ | 270.01 |
| 6-Bromo-5-(trifluoromethyl)picolinic acid | 1211537-01-7 | C₇H₃BrF₃NO₂ | 270.00 |
| 4-Bromo-5-(trifluoromethyl)picolinic acid | 1211516-48-1 | C₇H₃BrF₃NO₂ | 270.00 |
Nicotinic Acid Derivatives (Carboxylic acid at position 3)
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Bromo-5-(trifluoromethyl)nicotinic acid | Not readily available | C₇H₃BrF₃NO₂ | 270.01 |
| 6-Bromo-5-(trifluoromethyl)nicotinic acid | Not readily available | C₇H₃BrF₃NO₂ | 270.01 |
| 4-Bromo-5-(trifluoromethyl)nicotinic acid | Not readily available | C₇H₃BrF₃NO₂ | 270.01 |
Isonicotinic Acid Derivatives (Carboxylic acid at position 4)
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Bromo-2-(trifluoromethyl)isonicotinic acid | 749875-16-9 | C₇H₃BrF₃NO₂ | 270.01 |
| 3-Bromo-2-(trifluoromethyl)isonicotinic acid | 1211588-27-0 | C₇H₃BrF₃NO₂ | 270.01 |
| 2-Bromo-5-(trifluoromethyl)isonicotinic acid | 823222-03-3 | C₇H₃BrF₃NO₂ | 270.01 |
Synthesis and Experimental Protocols
The synthesis of these isomers often involves multi-step processes, including the construction of the substituted pyridine ring followed by functional group manipulations. General strategies include the cyclocondensation of trifluoromethyl-containing building blocks and the halogenation/carboxylation of pre-functionalized pyridine rings.[6]
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of bromo-(trifluoromethyl)pyridine carboxylic acid isomers.
Caption: General workflow for the synthesis and analysis of isomers.
Example Experimental Protocol: Synthesis of a Bromo-(trifluoromethyl)pyridine Derivative (Illustrative)
This is a generalized protocol based on common synthetic methods for related compounds. Specific reaction conditions will vary for each isomer.
Materials:
-
Substituted pyridine precursor
-
Brominating agent (e.g., N-Bromosuccinimide)
-
Trifluoromethylating agent (if not already present)
-
Carboxylating agent (e.g., CO₂, organolithium reagents) or hydrolysis of a nitrile/ester precursor
-
Appropriate solvents (e.g., THF, DMF, Dichloromethane)
-
Acid/Base for workup and pH adjustment
-
Purification media (e.g., silica gel)
Procedure:
-
Starting Material Preparation: The appropriately substituted pyridine precursor is dissolved in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Functional Group Introduction (Example: Bromination): The brominating agent is added portion-wise at a controlled temperature (often cooled in an ice bath). The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Workup: The reaction mixture is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the desired isomer.
-
Characterization: The structure and purity of the final compound are confirmed by NMR, MS, and IR spectroscopy.
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification of each isomer. While a comprehensive database of spectra for all isomers is not publicly available, the following provides an overview of the expected spectroscopic characteristics.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectra will show signals in the aromatic region, with chemical shifts and coupling constants being highly dependent on the substitution pattern on the pyridine ring. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (>10 ppm).[7]
-
¹³C NMR: The carbon NMR spectra will show signals for the pyridine ring carbons, the carboxylic acid carbonyl carbon (typically in the 160-180 ppm region), and the trifluoromethyl carbon (a quartet due to coupling with fluorine).[7]
-
¹⁹F NMR: The fluorine NMR will show a singlet for the -CF₃ group.
Infrared (IR) Spectroscopy
The IR spectra of these compounds will exhibit characteristic absorption bands:
-
O-H stretch: A broad band in the 2500-3300 cm⁻¹ region, characteristic of the carboxylic acid hydroxyl group.[7]
-
C=O stretch: A strong absorption band around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[7]
-
C-F stretches: Strong absorptions in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H and C=C/C=N stretches: In their respective characteristic regions.
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak corresponding to the mass of the specific isomer. The fragmentation pattern can provide further structural information, often showing losses of the carboxylic acid group and bromine atom.
Biological Activity and Applications
While specific biological data for many of these isomers is limited, related trifluoromethylpyridine derivatives have shown a wide range of biological activities, including as fungicides, herbicides, and insecticides.[3][4][6] Pyridine carboxylic acids are also known to act as enzyme inhibitors.[8][9][10] The unique combination of the pyridine core, the trifluoromethyl group, and the reactive bromine handle makes these isomers valuable scaffolds for the development of new therapeutic agents and functional materials.
Potential Logical Pathway for Drug Discovery
The following diagram illustrates a logical workflow for the screening and development of these isomers as potential drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | C6H2BrF3N2O2 | CID 53486350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
stability and storage of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid
An In-depth Technical Guide on the Stability and Storage of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key building block in the synthesis of novel pharmaceuticals and agrochemicals. Understanding its stability and ensuring appropriate storage are critical for maintaining its purity, reactivity, and ultimately, the quality of the final products. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for assessing the integrity of this compound. While specific quantitative stability data for this molecule is not extensively published, this guide synthesizes information from structurally related compounds and established principles of chemical stability to provide a robust framework for its handling and management.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior under various conditions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1211580-84-5 |
| Molecular Formula | C₇H₃BrF₃NO₂ |
| Molecular Weight | 270.01 g/mol |
| Appearance | White to off-white solid |
| Predicted pKa | 2.46 ± 0.36 |
| Predicted Boiling Point | 288.0 ± 40.0 °C |
| Predicted Density | 1.863 ± 0.06 g/cm³ |
Stability Profile
The stability of this compound is influenced by its chemical structure, which includes a pyridine ring, a carboxylic acid group, a bromine atom, and a trifluoromethyl group.
-
Trifluoromethyl Group: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group that generally enhances the metabolic and chemical stability of a molecule. It can protect the pyridine ring from certain enzymatic and oxidative degradation pathways.
-
Pyridine Carboxylic Acid Moiety: The pyridine-2-carboxylic acid functionality is susceptible to certain degradation pathways, including decarboxylation under thermal stress, although the electron-withdrawing nature of the bromine and trifluoromethyl groups may mitigate this.
-
Halogenated Pyridine Ring: The bromo-substituted pyridine ring is generally stable but can be susceptible to photolytic degradation and certain nucleophilic substitution reactions under specific conditions.
Based on the chemistry of analogous compounds, the primary degradation pathways for this compound are anticipated to be hydrolysis, oxidation, and photolysis .
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound. While specific data for this compound is not available, a typical forced degradation study would involve subjecting the compound to the stress conditions outlined in Table 2.
Table 2: Representative Conditions for a Forced Degradation Study
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 60°C | Hydrolysis of the carboxylic acid or potential ring modifications. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 60°C | Hydrolysis, potential decarboxylation. |
| Oxidation | 3% - 30% H₂O₂, Room Temperature | Formation of N-oxides or other oxidation products. |
| Thermal Degradation | 60°C - 105°C, Solid State | Decarboxylation, decomposition. |
| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B guidelines) | Ring cleavage, dehalogenation. |
Recommended Storage and Handling
Proper storage is crucial to prevent degradation and maintain the integrity of this compound.
Table 3: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions.[1] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon). | To prevent hydrolysis from atmospheric moisture. |
| Light | Protect from light. Store in an opaque or amber container. | To prevent photolytic degradation. |
| Container | Keep container tightly closed. | To prevent exposure to moisture and air. |
| Incompatible Materials | Strong oxidizing agents, strong bases, and amines. | To avoid chemical reactions that could degrade the compound. |
A logical workflow for the handling and storage of this compound is illustrated in the following diagram.
Caption: Workflow for the proper receiving, storage, and handling of this compound.
Experimental Protocols
The following are generalized protocols for conducting stability studies on this compound. These should be adapted and validated for specific laboratory conditions and analytical equipment.
Protocol for Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours. Dissolve in the solvent before analysis.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Analyze by a stability-indicating HPLC method.
The logical flow of a forced degradation study is depicted below.
Caption: A schematic representation of a typical forced degradation experimental workflow.
Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the intact compound from its degradation products. The following is a proposed starting point for method development.
Table 4: Illustrative Stability-Indicating HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute potential degradants. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 220-400 nm) |
| Injection Volume | 10 µL |
Potential Degradation Signaling Pathway
Based on the chemical structure, a potential degradation pathway could involve the formation of an N-oxide upon oxidation, as illustrated below. This is a common metabolic and chemical degradation route for pyridine-containing compounds.
References
Methodological & Application
Synthesis of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic Acid: An Essential Building Block for Pharmaceutical and Agrochemical Research
Abstract
5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid is a key heterocyclic intermediate widely utilized in the discovery and development of novel pharmaceuticals and agrochemicals.[1] Its trifluoromethyl and bromo functionalities provide unique electronic properties and opportunities for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry and material science. This application note presents a detailed, multi-step synthetic protocol for the preparation of this compound, commencing from commercially available starting materials. The described methodology is intended to provide researchers, scientists, and drug development professionals with a practical guide for the synthesis of this important compound.
Introduction
The pyridine nucleus is a ubiquitous structural motif in a vast array of biologically active compounds. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The additional presence of a bromine atom offers a versatile handle for subsequent cross-coupling reactions, enabling the synthesis of complex molecular architectures. Consequently, this compound serves as a crucial building block for the synthesis of a wide range of compounds with potential therapeutic or agrochemical applications. This document outlines a reliable synthetic route to this valuable intermediate.
Overall Synthesis Workflow
The synthesis of this compound can be accomplished via a multi-step sequence starting from 2-chloro-5-nitro-3-(trifluoromethyl)pyridine. The overall transformation involves the formation of a methyl-substituted pyridine intermediate, followed by a Sandmeyer-type reaction to introduce the bromo substituent, and a final oxidation of the methyl group to the desired carboxylic acid.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized under UV light. Column chromatography was performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer.
Step 1: Synthesis of Diethyl 2-((5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate)
-
To a stirred solution of diethyl malonate (1.4 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (2 equivalents, 60% dispersion in mineral oil).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (1 equivalent) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
Step 2: Synthesis of 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine
-
To the crude diethyl 2-((5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate), add a mixture of sulfuric acid and water.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-methyl-5-nitro-3-(trifluoromethyl)pyridine.
Step 3: Synthesis of 6-Methyl-5-(trifluoromethyl)pyridin-3-amine
-
To a stirred suspension of iron powder (5 equivalents) and ammonium chloride (0.5 equivalents) in a mixture of ethanol and water, heat the mixture to reflux.
-
Add a solution of 2-methyl-5-nitro-3-(trifluoromethyl)pyridine (1 equivalent) in ethanol dropwise.
-
Continue to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through a pad of celite and wash with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give 6-methyl-5-(trifluoromethyl)pyridin-3-amine.
Step 4: Synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine
-
To a stirred solution of 6-methyl-5-(trifluoromethyl)pyridin-3-amine (1 equivalent) in acetonitrile, add copper(II) bromide (1.1 equivalents).
-
Cool the mixture to 0 °C and add tert-butyl nitrite (3 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 5-bromo-2-methyl-3-(trifluoromethyl)pyridine.
Step 5: Synthesis of this compound
-
To a stirred solution of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine (1 equivalent) in water, add potassium permanganate (3 equivalents) portion-wise.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Cool the mixture to room temperature and filter off the manganese dioxide precipitate.
-
Wash the precipitate with hot water.
-
Acidify the combined filtrate to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Diethyl 2-((5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate) | 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | Diethyl malonate, NaH | THF | ~85-95 | Crude |
| 2 | 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine | Diethyl 2-((5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate) | H₂SO₄, H₂O | - | ~70-80 | >95 |
| 3 | 6-Methyl-5-(trifluoromethyl)pyridin-3-amine | 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine | Fe, NH₄Cl | Ethanol/Water | ~80-90 | >95 |
| 4 | 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine | 6-Methyl-5-(trifluoromethyl)pyridin-3-amine | t-BuONO, CuBr₂ | Acetonitrile | ~35-45 | >98 |
| 5 | This compound | 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine | KMnO₄ | Water | ~60-70 | >97 |
Note: Yields are approximate and based on literature for analogous reactions. Actual yields may vary depending on experimental conditions.
Conclusion
The synthetic protocol detailed in this application note provides a comprehensive and practical approach for the preparation of this compound. By following the outlined procedures, researchers can reliably access this valuable building block for their discovery and development programs in the pharmaceutical and agrochemical industries. The presented workflow diagram and tabulated data offer a clear and concise overview of the synthetic process.
References
Application Notes and Protocols for the Laboratory Preparation of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid, a key building block in pharmaceutical and agrochemical research. The described methodology is a multi-step process commencing with the commercially available 2-Amino-5-bromo-3-(trifluoromethyl)pyridine. The synthesis involves a Sandmeyer reaction to yield 2,5-Dibromo-3-(trifluoromethyl)pyridine, followed by a cyanation reaction to produce 2-Cyano-5-bromo-3-(trifluoromethyl)pyridine. The final step is the hydrolysis of the nitrile to the desired carboxylic acid. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound and its derivatives are important intermediates in the development of novel bioactive molecules. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo- and carboxylic acid moieties provide versatile handles for further chemical modifications. This application note outlines a reliable and reproducible method for the preparation of this valuable compound on a laboratory scale.
Overall Reaction Scheme
Data Presentation
Table 1: Summary of Reaction Yields and Purity
| Step | Product | Starting Material | Typical Yield (%) | Purity (%) |
| 1 | 2,5-Dibromo-3-(trifluoromethyl)pyridine | 2-Amino-5-bromo-3-(trifluoromethyl)pyridine | 65-75 | >95 (GC) |
| 2 | 2-Cyano-5-bromo-3-(trifluoromethyl)pyridine | 2,5-Dibromo-3-(trifluoromethyl)pyridine | 70-80 | >97 (HPLC) |
| 3 | This compound | 2-Cyano-5-bromo-3-(trifluoromethyl)pyridine | 85-95 | >98 (HPLC) |
Table 2: Physicochemical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Amino-5-bromo-3-(trifluoromethyl)pyridine | 79456-34-1 | C₆H₄BrF₃N₂ | 257.01 | White to off-white solid |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | 79623-39-5 | C₆H₂Br₂F₃N | 304.89 | Colorless to pale yellow solid |
| 2-Cyano-5-bromo-3-(trifluoromethyl)pyridine | 1214377-57-7 | C₇H₂BrF₃N₂ | 251.01 | Off-white to yellow solid |
| This compound | 1211580-84-5 | C₇H₃BrF₃NO₂ | 270.01 | White to off-white solid |
Experimental Protocols
Step 1: Synthesis of 2,5-Dibromo-3-(trifluoromethyl)pyridine
This procedure is a modification of the Sandmeyer reaction.[1][2]
Materials:
-
2-Amino-5-bromo-3-(trifluoromethyl)pyridine
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Amino-5-bromo-3-(trifluoromethyl)pyridine (1.0 eq).
-
Cool the flask in an ice-salt bath to -5 °C.
-
Slowly add hydrobromic acid (48%, 3.0 eq) while maintaining the temperature below 0 °C.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the reaction mixture, keeping the temperature between -5 °C and 0 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%, 2.0 eq).
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50 °C for 1 hour.
-
Cool the mixture to room temperature and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,5-Dibromo-3-(trifluoromethyl)pyridine as a pale yellow solid.
Step 2: Synthesis of 2-Cyano-5-bromo-3-(trifluoromethyl)pyridine
This procedure is a nucleophilic aromatic substitution reaction.
Materials:
-
2,5-Dibromo-3-(trifluoromethyl)pyridine
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous solution of ferric chloride (FeCl₃)
-
Brine
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 2,5-Dibromo-3-(trifluoromethyl)pyridine (1.0 eq) and copper(I) cyanide (1.5 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 150 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a saturated aqueous solution of ferric chloride.
-
Stir the mixture for 30 minutes, then extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-Cyano-5-bromo-3-(trifluoromethyl)pyridine as an off-white solid.
Step 3: Synthesis of this compound
This procedure involves the hydrolysis of a nitrile.
Materials:
-
2-Cyano-5-bromo-3-(trifluoromethyl)pyridine
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a round-bottom flask, suspend 2-Cyano-5-bromo-3-(trifluoromethyl)pyridine (1.0 eq) in a 10% aqueous solution of sodium hydroxide (5.0 eq).
-
Heat the mixture to reflux (approximately 100-110 °C) and stir for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
A white precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain this compound as a white solid.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium nitrite is a strong oxidizing agent.
-
Cyanide compounds (CuCN) are highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) readily available.
-
Hydrobromic acid and hydrochloric acid are corrosive. Handle with care.
-
The Sandmeyer reaction can be exothermic and produce nitrogen gas. Ensure adequate cooling and pressure relief.
Conclusion
The protocols detailed in this application note provide a clear and effective pathway for the synthesis of this compound. By following these procedures, researchers can reliably produce this important building block for use in drug discovery and development programs.
References
Application Notes and Protocols: Synthesis of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid is a key building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a prevalent motif in a wide range of biologically active compounds. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability and binding affinity. This document provides a detailed protocol for the synthesis of this compound via a Grignard reaction followed by carboxylation, a reliable and scalable method.
Synthesis Mechanism:
The synthesis proceeds in two main steps:
-
Formation of the Grignard Reagent: The synthesis commences with the commercially available 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine. A halogen-magnesium exchange reaction is performed selectively at the more reactive 2-chloro position using isopropylmagnesium chloride (i-PrMgCl). This reaction is typically carried out at low temperatures in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to ensure the stability of the resulting functionalized Grignard reagent.
-
Carboxylation and Workup: The formed pyridyl Grignard reagent, a potent nucleophile, is then reacted with carbon dioxide (usually in the form of dry ice), which acts as an electrophile. This carboxylation step forms a magnesium carboxylate salt. Subsequent acidic workup with an aqueous acid, such as hydrochloric acid, protonates the carboxylate to yield the final product, this compound.
Data Presentation
Table 1: Reactant and Product Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | 211122-40-6 | C₆H₂BrClF₃N | 276.44 | Liquid or solid |
| Isopropylmagnesium chloride (2M in THF) | 1068-55-9 | C₃H₇ClMg | 102.85 | Solution in THF |
| Carbon Dioxide (Dry Ice) | 124-38-9 | CO₂ | 44.01 | Solid |
| This compound | 1211580-84-5 | C₇H₃BrF₃NO₂ | 270.01 | Solid |
Table 2: Typical Reaction Parameters and Expected Results
| Parameter | Value/Range | Notes |
| Scale | 1-10 mmol | The protocol can be scaled, but reaction conditions may need re-optimization. |
| Reaction Temperature | -20°C to 0°C for Grignard formation | Low temperature is crucial for the stability of the Grignard reagent. |
| Reaction Time | 1-2 hours for Grignard formation | Monitored by TLC or LC-MS for consumption of starting material. |
| 1-3 hours for carboxylation | ||
| Solvent | Anhydrous Tetrahydrofuran (THF) | Strict anhydrous conditions are necessary for the success of the Grignard reaction. |
| Expected Yield | 60-80% | Yields can vary based on the purity of reagents and adherence to anhydrous conditions. |
| Purity (after purification) | >95% | Achievable by recrystallization or column chromatography. |
Experimental Protocols
Materials and Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk line or similar apparatus for handling air-sensitive reagents
-
Ice-salt bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine
-
Isopropylmagnesium chloride solution (2.0 M in THF)
-
Dry ice (solid carbon dioxide)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Step 1: Grignard Reagent Formation
-
Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inlet for inert gas. Flame-dry the glassware under vacuum and cool under a stream of argon or nitrogen.
-
To the flask, add 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 5-10 mL per mmol of substrate).
-
Cool the reaction mixture to -20°C using an ice-salt bath.
-
Slowly add isopropylmagnesium chloride solution (2.0 M in THF, 1.1 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed -15°C.
-
After the addition is complete, stir the reaction mixture at -20°C to -10°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
Step 2: Carboxylation and Workup
-
While the Grignard reaction is stirring, crush a sufficient amount of dry ice into a fine powder in a separate dry flask.
-
Once the formation of the Grignard reagent is complete, carefully and quickly transfer the cold Grignard solution via a cannula into the flask containing the crushed dry ice (a large excess, e.g., 5-10 eq). Alternatively, the dry ice can be added portion-wise to the Grignard solution, but this can be more difficult to control.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. The mixture will become a thick slurry.
-
Quench the reaction by slowly adding 1 M aqueous HCl solution at 0°C. Add the acid until the solid dissolves and the aqueous layer is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Application Notes and Protocols for the Recrystallization of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic Acid
Introduction: The Imperative for Purity
5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No. 1211580-84-5) is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2][3] Its utility as a synthetic building block is dictated by its purity. Trace impurities can lead to unpredictable reaction outcomes, decreased yields, and complications in subsequent biological assays or material characterizations.
Recrystallization is a powerful purification technique for crystalline solids that exploits differences in solubility between the target compound and its impurities in a chosen solvent system. A successful recrystallization protocol hinges on selecting a solvent (or solvent mixture) in which the compound has high solubility at elevated temperatures but low solubility at ambient or sub-ambient temperatures. This differential solubility allows for the selective crystallization of the pure compound upon cooling, leaving impurities behind in the "mother liquor."
This document provides a comprehensive guide to developing a robust recrystallization protocol for this compound. It outlines the theoretical basis for solvent selection, provides detailed experimental procedures for both solvent screening and scaled-up purification, and offers troubleshooting guidance.
Physicochemical & Safety Profile
A thorough understanding of the compound's properties is the foundation of a safe and effective purification strategy.
Physicochemical Data
While experimentally determined solubility and melting point data for this specific compound are not widely published, we can infer a likely profile from its structure and data from analogous compounds.
| Property | Value / Observation | Source / Rationale |
| CAS Number | 1211580-84-5 | [1] |
| Molecular Formula | C₇H₃BrF₃NO₂ | [1][3] |
| Molecular Weight | 270.01 g/mol | |
| Appearance | Likely a white to off-white solid. | General observation for similar compounds. |
| Predicted pKa | ~2.46 | |
| Predicted Melting Point | Expected to be >150 °C. | Based on analogs like 5-Bromo-3-fluoropyridine-2-carboxylic acid (175-180 °C). |
Hazard Assessment and Safe Handling
Safety Data Sheets (SDS) for structurally related compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid, classify them as irritants.[4] Therefore, this compound should be handled with appropriate care.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves, is mandatory.
-
Primary Hazards:
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
Harmful if swallowed or inhaled.
-
-
First Aid:
-
Skin Contact: Immediately wash with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth and seek medical attention.
-
The Science of Solvent Selection: A Rational Approach
The "like dissolves like" principle is the cornerstone of solvent selection. The polarity of the solvent must be matched to the polarity of the solute. This compound is a polar molecule, featuring a hydrogen-bond-donating carboxylic acid group, a hydrogen-bond-accepting pyridine nitrogen, and polar C-Br and C-F bonds. This suggests that polar solvents will be the most effective.
The ideal recrystallization solvent should exhibit the following characteristics:
-
High solvency for the target compound near the solvent's boiling point.
-
Low solvency for the target compound at low temperatures (e.g., 0-4 °C).
-
Favorable solubility profile for impurities (either highly soluble at all temperatures or insoluble at all temperatures).
-
Non-reactive with the compound.
-
Volatile enough to be easily removed from the purified crystals.
-
Boiling point typically below the melting point of the compound.
Recommended Solvents for Screening
Based on the structure, the following solvents and solvent systems are recommended for initial screening:
-
Protic Solvents: Alcohols (Methanol, Ethanol, Isopropanol), Water. Carboxylic acids often show good solubility in alcohols.
-
Aprotic Polar Solvents: Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF).
-
Non-Polar Solvents (as anti-solvents): Hexanes, Heptane, Toluene. These are unlikely to be primary solvents but are crucial for mixed-solvent systems.
-
Mixed-Solvent Systems: An Ethanol/Water or Isopropanol/Water system is highly promising. Carboxylic acids are often recrystallized from such mixtures.[5] Another common pairing for moderately polar compounds is Ethyl Acetate/Hexane .
The workflow for selecting an appropriate solvent is a critical preliminary step before attempting a bulk recrystallization.
Caption: A logical workflow for systematically screening potential recrystallization solvents.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is to be used once an ideal single solvent has been identified from the screening process.
-
Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum amount of the chosen solvent required to create a slurry at room temperature.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid has just completely dissolved. Causality Note: Adding a large excess of solvent will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through fluted filter paper into a pre-heated clean flask. Causality Note: This step removes impurities that are insoluble in the hot solvent. Pre-heating the apparatus prevents premature crystallization.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Causality Note: Using ice-cold solvent minimizes the redissolving of the purified product.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Determine the melting point of the recrystallized product and calculate the percent recovery. A sharp melting point close to the literature value (or a significant sharpening from the crude material) indicates successful purification.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethyl Acetate/Hexane)
This technique is used when no single solvent is ideal, but a solvent pair (one in which the compound is soluble, the "good" solvent, and one in which it is insoluble, the "anti-solvent" or "bad" solvent) can be used.
-
Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., ethyl acetate) at near-boiling temperature.
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (e.g., hexane) dropwise with swirling until a faint, persistent cloudiness (turbidity) is observed. This indicates the point of saturation.
-
Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling & Crystallization: As in the single-solvent method, cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing & Drying: Follow steps 5-8 from the single-solvent protocol, using a small amount of the ice-cold mixed-solvent system (in the same proportion) for washing.
Caption: The step-by-step process for a standard laboratory recrystallization.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| No crystals form upon cooling | Too much solvent was used; the solution is not supersaturated. | Re-heat the solution to boil off some of the solvent. Allow to cool again. If still no crystals, try scratching the inside of the flask with a glass rod or adding a "seed" crystal of the crude material. |
| Oiling out | The solution is supersaturated above the compound's melting point, or the cooling is too rapid. | Re-heat the solution to dissolve the oil. Add a small amount more solvent. Ensure the cooling process is very slow. Consider using a different solvent system with a lower boiling point. |
| Low Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Use the minimum amount of solvent necessary. Ensure the solution is thoroughly cooled in an ice bath before filtering. Ensure filtration apparatus is pre-heated for hot filtration. |
| Poor Purity / Colored Crystals | Impurities co-precipitated; inefficient washing. | Ensure cooling is slow. Consider a second recrystallization. If colored, add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). Wash the filtered crystals thoroughly with ice-cold solvent. |
Conclusion
The purification of this compound via recrystallization is a critical step for its use in demanding research and development applications. While a universally optimized protocol is not available, a systematic approach beginning with rational solvent screening will lead to a robust and repeatable purification method. By understanding the principles of solubility and crystallization, and by carefully executing the protocols outlined in this guide, researchers can consistently obtain this valuable building block in high purity.
References
column chromatography of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid
An Application Note and Protocol for the Purification of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic Acid via Column Chromatography
Application Notes
Introduction
This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its purity is critical for the success of subsequent reactions and the quality of the final product. Column chromatography is a fundamental purification technique used to separate this compound from reaction byproducts and unreacted starting materials. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Principle of Separation
The separation of this compound by column chromatography is based on the principle of differential adsorption. The stationary phase, typically silica gel, is polar. The components of the crude mixture are passed through the column using a mobile phase of lower polarity. Compounds with higher polarity, such as the target carboxylic acid, will have a stronger interaction with the silica gel and thus move more slowly through the column. Less polar impurities will elute faster.
Due to the acidic nature of the target compound, peak tailing can be an issue on silica gel. This is often mitigated by the addition of a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase.[1][2] This suppresses the deprotonation of the carboxylic acid, reducing its strong interaction with the silica surface and resulting in better peak shape and improved separation.[2]
Selection of Stationary and Mobile Phases
-
Stationary Phase: Silica gel (230-400 mesh) is a common and effective choice for the purification of polar organic compounds.[1] Its high surface area allows for efficient separation.[1]
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a suitable mobile phase for eluting compounds of moderate polarity. The initial low polarity of the mobile phase allows for the elution of non-polar impurities. Gradually increasing the polarity by increasing the concentration of ethyl acetate will then elute the target compound. The addition of 0.5-1% acetic acid to the mobile phase is recommended to improve the resolution of the acidic product.[1]
Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Acetic acid (glacial)
-
Glass chromatography column
-
Separatory funnel (for gradient elution)
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase solvent mixture.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
-
Column Packing (Wet Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
-
-
Sample Loading:
-
If the sample is dissolved, carefully add the solution to the top of the column using a pipette.
-
If using the dry loading method, carefully add the silica gel with the adsorbed sample to the top of the column.
-
Add a thin layer of sand on top of the sample layer.
-
-
Elution:
-
Begin elution with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% acetic acid).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is provided in the data table below.
-
Maintain a constant flow rate. A flow rate that allows for adequate separation without excessive diffusion is optimal.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Monitor the elution of compounds by spotting fractions onto a TLC plate and visualizing under a UV lamp. The target compound, being aromatic, should be UV active.
-
Pool the fractions containing the pure product, as determined by TLC analysis.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the mobile phase using a rotary evaporator to yield the purified this compound.
-
The purity of the final product can be confirmed by analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry.
-
Data Presentation
The following table represents typical parameters and expected results for the column chromatography purification of 1 gram of crude this compound.
| Parameter | Value |
| Sample Load | 1.0 g crude material |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 40 mm x 300 mm |
| Mobile Phase A | n-Hexane + 0.5% Acetic Acid |
| Mobile Phase B | Ethyl Acetate + 0.5% Acetic Acid |
| Elution Gradient | 5% B to 40% B over 10 column volumes |
| Flow Rate | 15 mL/min |
| Fraction Volume | 20 mL |
| Detection Method | TLC with UV visualization (254 nm) |
| Expected Yield | 75-90% |
| Purity (Post-Column) | >98% |
Visualizations
Caption: Workflow for column chromatography purification.
References
5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science
Introduction
5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid is a halogenated and trifluoromethyl-substituted pyridine derivative that has emerged as a valuable building block in modern organic synthesis. Its unique structural features, including a carboxylic acid handle for amide bond formation and a bromine atom amenable to cross-coupling reactions, make it a versatile precursor for the synthesis of a diverse range of complex molecules. This compound is of particular interest to researchers in drug discovery and materials science due to the prevalence of the trifluoromethylpyridine scaffold in bioactive compounds and functional materials. The trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable moiety in medicinal chemistry.
This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including its application in the synthesis of pharmaceutically relevant compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1211580-84-5 |
| Molecular Formula | C₇H₃BrF₃NO₂ |
| Molecular Weight | 270.01 g/mol |
| Appearance | Off-white to white solid |
| Purity | Typically ≥95% |
Applications in Organic Synthesis
This compound serves as a key intermediate in the synthesis of a variety of target molecules. Its utility stems from the orthogonal reactivity of its functional groups. The carboxylic acid can be readily converted to amides, esters, and other derivatives, while the bromo substituent provides a site for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions.
Synthesis of Icenticaftor Analogues
A key application of derivatives of this compound is in the synthesis of Icenticaftor (QBW251). Icenticaftor is a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which has shown clinical efficacy in the treatment of cystic fibrosis and chronic obstructive pulmonary disease (COPD).[1] The core of Icenticaftor contains a substituted pyridine ring derived from a related building block, 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine. The carboxylic acid functionality of the title compound can be strategically transformed to access key intermediates for Icenticaftor and its analogues.
Suzuki-Miyaura Cross-Coupling Reactions
The bromo substituent at the 5-position of the pyridine ring is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl and heteroaryl groups, leading to the synthesis of biaryl compounds with potential applications in medicinal chemistry and materials science.
Amide Bond Formation
The carboxylic acid group at the 2-position can be readily activated and coupled with a variety of amines to form amide bonds. This is a fundamental transformation in the synthesis of pharmaceuticals and other biologically active molecules.
Experimental Protocols
The following are detailed protocols for key transformations involving this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling (Representative Examples):
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-3-(trifluoromethyl)pyridine-2-carboxylic acid | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-3-(trifluoromethyl)pyridine-2-carboxylic acid | 82 |
| 3 | 3-Thienylboronic acid | 5-(Thiophen-3-yl)-3-(trifluoromethyl)pyridine-2-carboxylic acid | 78 |
Protocol 2: General Procedure for Amide Coupling
This protocol outlines a standard method for the formation of an amide bond between this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Coupling agent (e.g., HATU, 1.2 equiv)
-
Base (e.g., DIPEA, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or CH₂Cl₂)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the coupling agent and the base to the solution and stir for 10-15 minutes at room temperature.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, or until completion as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data for Amide Coupling (Representative Examples):
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 5-Bromo-N-phenyl-3-(trifluoromethyl)pyridine-2-carboxamide | 92 |
| 2 | Benzylamine | N-(Benzyl)-5-bromo-3-(trifluoromethyl)pyridine-2-carboxamide | 88 |
| 3 | Morpholine | (5-Bromo-3-(trifluoromethyl)pyridin-2-yl)(morpholino)methanone | 95 |
Signaling Pathway and Experimental Workflow Diagrams
Icenticaftor Mechanism of Action and CFTR Signaling
Icenticaftor is a CFTR potentiator, meaning it enhances the channel gating activity of the CFTR protein at the cell surface. In individuals with certain CFTR mutations, the protein may be present but functions improperly. Icenticaftor helps to open the defective CFTR channel, allowing for increased chloride ion transport out of the cell. This, in turn, increases hydration of the airway surface liquid, leading to improved mucociliary clearance.
Caption: Icenticaftor enhances the gating of the CFTR channel, increasing chloride efflux.
General Experimental Workflow for Synthesis and Coupling
The following diagram illustrates a typical workflow for the synthesis of derivatives using this compound as a starting material.
Caption: Synthetic workflow for derivatization of the title compound.
Conclusion
This compound is a highly functionalized and versatile building block for organic synthesis. Its application in the synthesis of complex molecules, including precursors to pharmaceutically active compounds like Icenticaftor, highlights its importance in modern drug discovery. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this valuable compound. The orthogonal reactivity of its functional groups allows for a wide range of synthetic manipulations, making it a key component in the construction of diverse chemical libraries for the discovery of new therapeutic agents and functional materials.
References
Application Notes and Protocols for Cross-Coupling Reactions of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid is a versatile building block in medicinal chemistry and drug discovery. The presence of a bromine atom, a trifluoromethyl group, and a carboxylic acid on the pyridine ring offers multiple points for diversification, allowing for the synthesis of a wide array of novel compounds with potential therapeutic applications. The trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules. This document provides detailed application notes and experimental protocols for the four major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—utilizing this key intermediate.
It is important to note that the carboxylic acid moiety can potentially interfere with the catalytic cycle of these reactions. Therefore, it is often advantageous to protect the carboxylic acid, typically as a methyl or ethyl ester, prior to the cross-coupling reaction. The ester can then be hydrolyzed post-coupling if the free acid is the desired final product.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-3-(trifluoromethyl)pyridine-2-carboxylic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is particularly useful for synthesizing biaryl and heteroaryl-aryl compounds.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 12 | 80-92 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 88-96 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate with an arylboronic acid.
Materials:
-
Methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture), degassed
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed toluene/ethanol/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-3-(trifluoromethyl)pyridine-2-carboxylic Acids
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of primary and secondary amines.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 80-90 |
| 4 | tert-Butylamine | Pd(OAc)₂ (3) | tBuXPhos (6) | LiHMDS | THF | 80 | 24 | 70-80 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate with an amine.
Materials:
-
Methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous 1,4-Dioxane, degassed
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed 1,4-dioxane via syringe, followed by the amine.
-
Seal the tube and heat the reaction mixture to 110 °C for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in many drug candidates. 5-Aryl-3-(trifluoromethyl)pyridine-2-carboxylic acids are valuable building blocks in medicinal chemistry, as the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug molecules.
This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid with various arylboronic acids. The presence of both a sterically demanding ortho-carboxylic acid group and an electron-withdrawing trifluoromethyl group presents unique challenges that require careful optimization of reaction conditions.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols
The following protocols are generalized starting points for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific arylboronic acids to achieve optimal yields. Given the presence of the free carboxylic acid, which can complicate the reaction, two approaches are presented: direct coupling and coupling after esterification.
Protocol 1: Direct Coupling of the Carboxylic Acid
This protocol attempts the direct coupling of the free carboxylic acid. The choice of a suitable base is critical to avoid unwanted side reactions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (2-5 mol%)
-
Ligand (if using a precursor like Pd(OAc)₂, e.g., SPhos, XPhos) (4-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), DMF, Toluene)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a biphasic solvent system was used, separate the layers. If not, add water and a suitable organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Coupling via Methyl Ester Protection
To circumvent potential issues with the free carboxylic acid, it can be protected as a methyl ester prior to the Suzuki coupling.
Part A: Esterification of this compound
-
Dissolve this compound in methanol.
-
Add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the methyl ester.
Part B: Suzuki Coupling of Methyl 5-Bromo-3-(trifluoromethyl)picolinate
Follow the procedure outlined in Protocol 1, substituting the carboxylic acid with Methyl 5-Bromo-3-(trifluoromethyl)picolinate.
Part C: Hydrolysis of the Ester
-
Dissolve the purified methyl ester from Part B in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH).
-
Stir at room temperature until the hydrolysis is complete (monitor by TLC).
-
Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid product.
-
Extract with an organic solvent, dry, and concentrate to yield the final product.
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki coupling of related bromopyridine substrates. These conditions can serve as a starting point for the optimization of the coupling of this compound.
| Entry | Bromopyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine[2] | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | Dioxane/H₂O | 85-95 | >15 | 75 |
| 2 | 5-Bromo-N-phenylpyridin-3-amine[3] | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | Dioxane/H₂O | 85-95 | 12-24 | 85 |
| 3 | 2-Bromopyridine[4] | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ (2.0) | Isopropanol/H₂O | 80 | 0.5 | 95 |
| 4 | 3-Bromopyridine[5] | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand 1 (4.5) | KF (3.0) | Dioxane | 110 | 12 | 82 |
| 5 | 5-(4-bromophenyl)-4,6-dichloropyrimidine[1] | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | Dioxane/H₂O | 70-80 | 18-22 | 60 |
| 6 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one[6] | 4-Methoxyphenylboronic acid | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ (3.0) | Dioxane | 150 (MW) | 0.67 | 85 |
Visualizations
Suzuki Coupling Catalytic Cycle
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic Acid in Medicinal Chemistry
While direct, detailed medicinal chemistry applications of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid are not extensively documented in publicly available research, its structural motifs are present in a variety of biologically active compounds. This valuable building block, characterized by its trifluoromethyl group, bromine atom, and carboxylic acid functionality, offers medicinal chemists a versatile scaffold for the synthesis of novel therapeutics. The strategic placement of these functional groups allows for a range of chemical modifications, making it an attractive starting material for drug discovery programs.
This document provides an overview of the potential applications of this compound and its derivatives in medicinal chemistry, drawing parallels from closely related structures and patented synthetic routes. The content is intended for researchers, scientists, and drug development professionals.
Application Notes: A Gateway to Androgen Receptor Modulation
While specific examples for the title compound are scarce, a closely related precursor, 2-bromo-5-nitro-3-(trifluoromethyl)pyridine, has been utilized in the synthesis of potent androgen receptor (AR) modulators. The synthetic strategies employed for this related compound can be readily adapted for this compound, highlighting its potential in developing therapies for prostate cancer and other androgen-related disorders.
The general approach involves the conversion of the carboxylic acid to an amide, followed by further diversification through cross-coupling reactions at the bromine position. The trifluoromethyl group often plays a crucial role in enhancing the binding affinity and metabolic stability of the final compounds.
Experimental Workflow for the Synthesis of Androgen Receptor Modulators
The following diagram outlines a potential synthetic workflow for the utilization of this compound in the preparation of androgen receptor modulators, based on established chemical transformations.
Caption: Synthetic workflow for androgen receptor modulators.
Experimental Protocols
The following protocols are adapted from patented procedures for related compounds and illustrate how this compound could be utilized in a medicinal chemistry campaign.
Protocol 1: Synthesis of a 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxamide Intermediate
This protocol describes the initial amide coupling reaction, a fundamental step in the synthesis of many drug candidates.
Materials:
-
This compound
-
Amine of interest (e.g., aniline derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxamide derivative.
Protocol 2: Palladium-Catalyzed Cross-Coupling Reaction
This protocol outlines a Suzuki coupling reaction to introduce further diversity into the molecule.
Materials:
-
5-Bromo-3-(trifluoromethyl)pyridine-2-carboxamide derivative (from Protocol 1)
-
Aryl or heteroaryl boronic acid or ester
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
2 M Aqueous sodium carbonate solution
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel, combine the 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxamide derivative (1.0 eq), the boronic acid or ester (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add a 3:1:1 mixture of toluene, ethanol, and 2 M aqueous sodium carbonate.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final coupled product.
Data Presentation
The biological activity of compounds derived from trifluoromethylpyridine scaffolds is typically evaluated through in vitro assays. The following table is a representative example of how quantitative data for a series of hypothetical androgen receptor modulators derived from this compound would be presented.
| Compound ID | R Group (from coupling) | AR Binding Affinity (IC₅₀, nM) | Functional Antagonism (IC₅₀, nM) |
| IA-01 | Phenyl | 150 | 320 |
| IA-02 | 4-Fluorophenyl | 85 | 150 |
| IA-03 | 3-Methoxyphenyl | 210 | 450 |
| IA-04 | Pyridin-3-yl | 65 | 110 |
| IA-05 | Thiophen-2-yl | 120 | 280 |
Signaling Pathway
Androgen receptor modulators exert their effects by interfering with the androgen signaling pathway, which is crucial for the growth and survival of prostate cancer cells.
Caption: Androgen receptor signaling pathway and point of inhibition.
Application Note: Synthesis of a Potential Agrochemical Precursor Using 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic Acid
Introduction
Trifluoromethylpyridine derivatives are a critical class of compounds in the agrochemical industry, forming the structural core of numerous herbicides, fungicides, and insecticides. The unique electronic properties conferred by the trifluoromethyl group often lead to enhanced biological activity and metabolic stability. 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid is a valuable building block for the synthesis of novel agrochemical candidates. The presence of a carboxylic acid function allows for a variety of chemical transformations, most notably the formation of amides and esters, which are common toxophores in active agrochemical ingredients.
This application note provides a detailed protocol for the synthesis of a model agrochemical precursor, 5-Bromo-N-(4-chlorophenyl)-3-(trifluoromethyl)picolinamide, starting from this compound and 4-chloroaniline. This transformation is representative of a key step in the synthesis of many commercial agrochemicals.
Synthetic Pathway
The overall synthetic scheme involves the activation of the carboxylic acid group of this compound, followed by nucleophilic acyl substitution by 4-chloroaniline to form the corresponding amide. A common and efficient method for this transformation is the use of thionyl chloride to convert the carboxylic acid to an acid chloride, which then readily reacts with the aniline.
Caption: Synthetic pathway for the preparation of 5-Bromo-N-(4-chlorophenyl)-3-(trifluoromethyl)picolinamide.
Experimental Protocol
Materials and Equipment
-
This compound (≥95% purity)
-
Thionyl chloride (SOCl₂) (≥99% purity)
-
4-Chloroaniline (≥98% purity)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N) (≥99% purity)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Fume hood
Procedure
Part 1: Synthesis of 5-Bromo-3-(trifluoromethyl)picolinoyl chloride
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.40 g, 20.0 mmol).
-
Working in a fume hood, add thionyl chloride (4.4 mL, 60.0 mmol) to the flask, followed by a catalytic amount of anhydrous DMF (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 2 hours. The solid should dissolve, and the reaction can be monitored for the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 5-Bromo-3-(trifluoromethyl)picolinoyl chloride is obtained as an oil or low-melting solid and is used in the next step without further purification.
Part 2: Synthesis of 5-Bromo-N-(4-chlorophenyl)-3-(trifluoromethyl)picolinamide
-
Dissolve the crude acid chloride from Part 1 in anhydrous dichloromethane (50 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate beaker, dissolve 4-chloroaniline (2.81 g, 22.0 mmol) and triethylamine (4.2 mL, 30.0 mmol) in anhydrous dichloromethane (30 mL).
-
Add the 4-chloroaniline solution dropwise to the cooled acid chloride solution over a period of 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 5-Bromo-N-(4-chlorophenyl)-3-(trifluoromethyl)picolinamide.
Experimental Workflow
Caption: Experimental workflow for the synthesis of the target amide.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) or Volume (mL) |
| This compound | C₇H₃BrF₃NO₂ | 270.01 | 20.0 | 5.40 g |
| Thionyl chloride | SOCl₂ | 118.97 | 60.0 | 4.4 mL |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | 22.0 | 2.81 g |
| Triethylamine | C₆H₁₅N | 101.19 | 30.0 | 4.2 mL |
| 5-Bromo-N-(4-chlorophenyl)-3-(trifluoromethyl)picolinamide | C₁₃H₇BrClF₃N₂O | 379.56 | 20.0 (Theor.) | 7.59 g (Theor.) |
Table 2: Expected Analytical Data for the Final Product
| Analytical Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.65 (s, 1H, Ar-H), 8.50 (s, 1H, Ar-H), 8.20 (s, 1H, NH), 7.60 (d, J = 8.8 Hz, 2H, Ar-H), 7.40 (d, J = 8.8 Hz, 2H, Ar-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 162.0 (C=O), 150.0, 145.0, 136.0, 135.0, 130.0, 129.5, 125.0 (CF₃, q, J ≈ 272 Hz), 122.0, 121.0 |
| Mass Spec (ESI+) | m/z 378.9 [M+H]⁺, 380.9 [M+H+2]⁺, 382.9 [M+H+4]⁺ (characteristic isotopic pattern for Br and Cl) |
| Melting Point | Expected to be a crystalline solid with a sharp melting point. |
| Purity (HPLC) | ≥98% |
(Note: The analytical data in Table 2 is hypothetical and serves as an example of what would be expected for the target compound.)
Conclusion
This application note provides a robust and detailed protocol for the synthesis of a potential agrochemical candidate, 5-Bromo-N-(4-chlorophenyl)-3-(trifluoromethyl)picolinamide, from this compound. The described methodology is widely applicable for the synthesis of other amide derivatives and serves as a valuable starting point for the development of new agrochemicals. The provided workflow and data tables offer a comprehensive guide for researchers in the field of agrochemical synthesis.
Application Notes and Protocols for the Preparation of Trifluoromethylpyridine Derivatives in Crop Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylpyridine (TFMP) derivatives are a cornerstone in modern agrochemical research and development. The incorporation of the trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties, such as increased metabolic stability, enhanced membrane permeability, and altered electronic characteristics, which often translate to potent and selective biological activity. This has led to the successful commercialization of numerous TFMP-containing herbicides, insecticides, and fungicides.[1][2][3][4]
These application notes provide detailed protocols for the synthesis of key trifluoromethylpyridine intermediates and their subsequent conversion into valuable crop protection agents. The methodologies are compiled from established literature and patents, offering a practical guide for researchers in the field.
Key Synthetic Strategies
The preparation of trifluoromethylpyridine derivatives primarily follows two main strategies:
-
Halogen Exchange (Halex) Reactions: This common industrial approach involves the initial synthesis of a trichloromethylpyridine intermediate, followed by a fluorine-for-chlorine exchange reaction, typically using hydrogen fluoride (HF) or other fluorinating agents.[3][5]
-
Pyridine Ring Construction (Cyclocondensation): This method involves the synthesis of the trifluoromethyl-substituted pyridine ring from acyclic trifluoromethyl-containing building blocks.[2][4] This strategy is particularly useful for accessing substitution patterns that are difficult to achieve through direct functionalization of a pre-formed pyridine ring.
This document will focus on providing detailed protocols for the Halex-based synthesis of crucial intermediates and a representative cyclocondensation reaction.
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF)
This protocol outlines a two-step synthesis starting from 2-chloro-5-methylpyridine.
Step 1: Synthesis of 2-chloro-5-(trichloromethyl)pyridine
This step involves the radical chlorination of 2-chloro-5-methylpyridine.
-
Materials:
-
2-chloro-5-methylpyridine
-
Trichloroisocyanuric acid (TCCA)
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Optional: High-boiling point solvent (e.g., 1,2,4-trichlorobenzene)
-
-
Procedure:
-
To a reaction flask equipped with a mechanical stirrer, condenser, and thermometer, add 2-chloro-5-methylpyridine (1.0 eq).
-
If using a solvent, add 1,2,4-trichlorobenzene.
-
Heat the reaction mixture to 100-140 °C.
-
In portions, add trichloroisocyanuric acid (TCCA) (0.4-0.7 eq) and a catalytic amount of AIBN.
-
Monitor the reaction by Gas Chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the solid by-product (cyanuric acid).
-
If a solvent was used, remove it by vacuum distillation.
-
The crude 2-chloro-5-(trichloromethyl)pyridine can be purified by vacuum distillation or used directly in the next step.
-
Step 2: Synthesis of 2-chloro-5-(trifluoromethyl)pyridine by Fluorination
This step involves the halogen exchange reaction of the trichloromethyl group.
-
Materials:
-
2-chloro-5-(trichloromethyl)pyridine
-
Anhydrous Hydrogen Fluoride (HF)
-
Catalyst (e.g., FeCl₃, SbCl₅)
-
-
Procedure:
-
Caution: Anhydrous HF is extremely corrosive and toxic. This reaction must be carried out in a specialized pressure reactor (autoclave) with appropriate safety precautions.
-
Charge the autoclave with 2-chloro-5-(trichloromethyl)pyridine (1.0 eq) and the catalyst (e.g., 2 mol% SbCl₅).
-
Cool the autoclave and carefully add anhydrous HF (at least 3.0 eq).
-
Seal the reactor and heat to a temperature between 150-190 °C.
-
Maintain the reaction at this temperature for several hours, monitoring the internal pressure.
-
After the reaction is complete, cool the reactor to a safe temperature and carefully vent the excess HF into a scrubber.
-
The crude product is typically purified by distillation.
-
Protocol 2: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)
This protocol describes the synthesis starting from 2-chloro-5-(trifluoromethyl)pyridine.
-
Materials:
-
2-chloro-5-(trifluoromethyl)pyridine
-
Chlorine gas (Cl₂)
-
Catalyst (e.g., Ferric chloride - FeCl₃)
-
-
Procedure:
-
Charge a suitable reactor with 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and ferric chloride (catalytic amount).
-
Heat the mixture to 150-170 °C.
-
Bubble chlorine gas through the reaction mixture.
-
Monitor the reaction progress by GC. The reaction can take up to 18 hours.[6]
-
Upon completion, cool the reaction mixture.
-
Carefully quench the reaction mixture with hot water.
-
Separate the organic layer, dry it with a suitable drying agent (e.g., anhydrous sodium sulfate), and purify by distillation to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine.[6]
-
Protocol 3: Synthesis of Flonicamid (Insecticide)
This protocol details the final synthesis of the insecticide Flonicamid from 4-trifluoromethylnicotinic acid.
-
Materials:
-
4-trifluoromethylnicotinic acid
-
Thionyl chloride (SOCl₂) or triphosgene
-
N,N-dimethylformamide (DMF) (catalyst)
-
Toluene
-
Aminoacetonitrile hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
-
Procedure:
-
Formation of the Acid Chloride:
-
In a flask, suspend 4-trifluoromethylnicotinic acid (1.0 eq) in toluene.
-
Add a catalytic amount of DMF.
-
Add thionyl chloride (1.2 eq) or triphosgene (0.4 eq) dropwise at room temperature.[1][7]
-
Heat the mixture to 80 °C and stir for 5 hours to form a solution of 4-trifluoromethylnicotinoyl chloride.[1]
-
-
Amidation:
-
In a separate flask, dissolve aminoacetonitrile hydrochloride (1.15 eq) and sodium bicarbonate (2.25 eq) in water.[1]
-
Cool the aqueous solution in an ice bath.
-
Slowly add the toluene solution of 4-trifluoromethylnicotinoyl chloride to the aqueous solution with vigorous stirring.
-
Allow the reaction to proceed for 2 hours.
-
-
Work-up and Purification:
-
Filter the resulting precipitate.
-
Wash the filter cake with water.
-
Dry the solid to obtain Flonicamid. The product can be further purified by recrystallization if necessary.
-
-
Protocol 4: Cyclocondensation Synthesis of a Trifluoromethylpyridine Derivative
This protocol provides a representative example of constructing the pyridine ring from a trifluoromethyl-containing building block.
-
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
An enamine or enaminone
-
Ammonium acetate or another ammonia source
-
Solvent (e.g., ethanol, acetic acid)
-
-
Procedure:
-
In a reaction flask, dissolve the enamine or enaminone (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in the chosen solvent.
-
Add ammonium acetate (excess).
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to yield the desired trifluoromethylpyridine derivative.
-
Data Presentation
Table 1: Summary of Reported Yields for Key Intermediates and Final Products
| Starting Material | Product | Key Reagents | Reported Yield (%) | Reference(s) |
| 2-chloro-5-methylpyridine | 2-chloro-5-(trichloromethyl)pyridine | TCCA, AIBN | ~70-85 | [8] |
| 2-chloro-5-(trichloromethyl)pyridine | 2-chloro-5-(trifluoromethyl)pyridine | HF, Catalyst | High | |
| 2-chloro-5-(trifluoromethyl)pyridine | 2,3-dichloro-5-(trifluoromethyl)pyridine | Cl₂, FeCl₃ | ~45 | [6] |
| 4-trifluoromethylnicotinic acid | Flonicamid | Triphosgene, Aminoacetonitrile HCl | 91.7 | [1] |
Mandatory Visualizations
Caption: Synthetic pathway for 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).
Caption: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).
Caption: Synthetic route to the insecticide Flonicamid.
Caption: General workflow for cyclocondensation synthesis.
References
- 1. Synthesis method of flonicamid - Eureka | Patsnap [eureka.patsnap.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemical.com [alfa-chemical.com]
- 7. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
- 8. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification, or derivatization, of the carboxylic acid group of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid. This compound is a valuable building block in medicinal chemistry and materials science, and its derivatization into esters, amides, and other functional groups is crucial for the development of new chemical entities. The following protocols are based on established methods for the derivatization of carboxylic acids, particularly pyridine-2-carboxylic acids, and are intended to serve as a starting point for laboratory experimentation.
Introduction
This compound (CAS 1211580-84-5) is a substituted picolinic acid.[1] The carboxylic acid group at the 2-position is amenable to a variety of chemical transformations. The electron-withdrawing nature of the pyridine nitrogen, bromine, and trifluoromethyl groups influences the reactivity of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[2] Common derivatization strategies include esterification and amide bond formation, which are fundamental reactions in drug discovery for modulating properties such as solubility, stability, and biological activity.
Derivatization Strategies
The primary strategies for derivatizing the carboxylic acid group of this compound involve its conversion into esters or amides. This is typically achieved through activation of the carboxylic acid followed by reaction with a nucleophile (an alcohol or an amine).
Key Derivatization Reactions:
-
Esterification: The conversion of the carboxylic acid to an ester. This can be useful for creating prodrugs, modifying solubility, or for use in further synthetic transformations.
-
Amide Formation: The reaction of the carboxylic acid with an amine to form an amide bond. This is a cornerstone of peptide synthesis and is widely used to create stable, biologically active molecules.[3]
Data Presentation
The following tables summarize typical reagents, reaction conditions, and expected outcomes for the derivatization of this compound. Yields are indicative and may vary based on the specific substrate and reaction scale.
Table 1: Esterification of this compound
| Method | Activating/Coupling Agent | Nucleophile (Alcohol) | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Fischer Esterification | H₂SO₄ (catalytic) | Methanol, Ethanol | Methanol, Ethanol | Reflux | 60-80 | Requires excess alcohol as solvent. |
| POCl₃ Mediated | POCl₃ | Primary or Secondary Alcohol | Dichloromethane | 0 to RT | 80-95 | Mild and efficient method. |
| Alkyl Halide | K₂CO₃ | Methyl iodide, Ethyl bromide | DMF, Acetonitrile | RT to 60 | 70-90 | Suitable for simple alkyl esters. |
| Diazomethane | Diazomethane | - | Diethyl ether | 0 | >95 | Forms methyl ester. Reagent is toxic and explosive. |
Table 2: Amide Formation from this compound
| Method | Activating/Coupling Agent | Nucleophile (Amine) | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | Primary or Secondary Amine | Dichloromethane, Toluene | 0 to Reflux | 75-90 | Two-step process; acid chloride is moisture sensitive.[4] |
| Carbodiimide Coupling | DCC, EDC | Primary or Secondary Amine | Dichloromethane, DMF | 0 to RT | 80-95 | Common in peptide synthesis; DCC can form insoluble urea byproduct.[5] |
| Boron-based Reagent | B(OCH₂CF₃)₃ | Primary or Secondary Amine | Toluene | 80 | 85-95 | Effective for a broad range of amines.[3] |
Experimental Protocols
The following are detailed protocols for the most common and effective methods for the derivatization of this compound.
Protocol 1: Esterification using Phosphorus Oxychloride (POCl₃)
This protocol describes a mild and efficient method for the synthesis of esters from this compound using a primary or secondary alcohol in the presence of phosphorus oxychloride.
Materials:
-
This compound
-
Desired primary or secondary alcohol (e.g., ethanol, isopropanol)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add the desired alcohol (1.2 mmol).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add phosphorus oxychloride (1.2 mmol) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Amide Formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
This protocol outlines the formation of an amide bond between this compound and a primary or secondary amine using EDC as a coupling agent.[5]
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
(Optional) 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous dichloromethane or DMF (10 mL) in a round-bottom flask.
-
Add the desired amine (1.1 mmol) and triethylamine or DIPEA (1.5 mmol) to the solution.
-
(Optional but recommended) Add HOBt or NHS (1.1 mmol) to the mixture. This can suppress side reactions and reduce racemization if chiral amines are used.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add EDC hydrochloride (1.2 mmol) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide.
-
Purify the crude product by column chromatography on silica gel or recrystallization as needed.
Mandatory Visualizations
The following diagrams illustrate the chemical pathways and a general workflow for the derivatization of this compound.
Caption: Chemical derivatization pathways for this compound.
Caption: General experimental workflow for the derivatization process.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a common synthetic route involving lithiation of a bromopyridine precursor followed by carboxylation.
Q1: After quenching my reaction with CO2, I still see a significant amount of the starting material, 2,5-dibromo-3-(trifluoromethyl)pyridine, by TLC/LC-MS. What could be the issue?
A1: This indicates an incomplete or failed lithiation (halogen-metal exchange). Several factors could be responsible:
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Inactive n-Butyllithium (n-BuLi): The molarity of n-BuLi solutions can decrease over time, especially with improper storage. It is crucial to titrate the n-BuLi solution before use to determine its exact concentration.
-
Insufficient n-BuLi: Ensure you are using at least one equivalent of active n-BuLi relative to your starting material.
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Reaction Temperature Too High: The lithium-halogen exchange is typically performed at very low temperatures (e.g., -78 °C) to ensure stability of the lithiated intermediate. If the temperature is too high, side reactions can consume the n-BuLi.
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Poor Quality Starting Material: Impurities in the 2,5-dibromo-3-(trifluoromethyl)pyridine can interfere with the reaction. Ensure your starting material is pure and dry.
Q2: My main product is 3-(trifluoromethyl)-5-bromopyridine, not the desired carboxylic acid. What went wrong?
A2: The formation of 3-(trifluoromethyl)-5-bromopyridine indicates that the lithiated intermediate was formed but then quenched by a proton source instead of reacting with CO2.
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Presence of Moisture: Organolithium reagents are extremely sensitive to water. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under a strictly inert atmosphere (e.g., argon or dry nitrogen). Solvents must be anhydrous.
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Acidic Impurities: Any acidic impurities in the starting material or solvent can quench the organolithium intermediate.
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Inefficient CO2 Quench: Ensure that the CO2 (either as dry ice or gas) is introduced effectively to the reaction mixture. When using dry ice, ensure it is free of condensed water. When bubbling CO2 gas, ensure a sufficient flow rate and reaction time.
Q3: I am observing a significant amount of a di-carboxylated byproduct. How can I avoid this?
A3: The formation of a di-carboxylated product suggests that di-lithiation of the starting material occurred.
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Excess n-BuLi: Using a significant excess of n-BuLi can lead to the exchange of both bromine atoms. Use a carefully measured amount of titrated n-BuLi (typically 1.0 to 1.1 equivalents for mono-lithiation).
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Reaction Temperature: While low temperatures are necessary, allowing the reaction to warm up prematurely might favor the second lithiation. Maintain a consistent low temperature throughout the addition of n-BuLi.
Q4: My product appears to be an isomer of the desired carboxylic acid. What could have happened?
A4: Isomer formation can be a result of a "halogen dance" rearrangement, a phenomenon observed in the lithiation of some dihalopyridines. The initially formed organolithium species can rearrange to a more stable isomer before reacting with the electrophile (CO2).
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Control of Reaction Time and Temperature: The extent of rearrangement can be dependent on the time the organolithium intermediate is allowed to exist before quenching and the reaction temperature. Minimizing the time between the completion of n-BuLi addition and the CO2 quench may reduce the formation of isomers.
Frequently Asked Questions (FAQs)
Q: What is a common synthetic route to prepare this compound?
A: A frequently employed method is the lithiation of a suitable precursor, such as 2,5-dibromo-3-(trifluoromethyl)pyridine, using an organolithium reagent like n-butyllithium (n-BuLi) at low temperature, followed by quenching the resulting organolithium intermediate with carbon dioxide (CO2) to form the carboxylic acid.
Q: What are the most critical parameters to control in this synthesis?
A: The most critical parameters are:
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Anhydrous Conditions: The exclusion of water is paramount to prevent the quenching of the highly basic organolithium intermediate.
-
Reaction Temperature: Maintaining a very low temperature (typically -78 °C) is essential to ensure the stability of the organolithium species and to minimize side reactions.
-
Stoichiometry of n-BuLi: The precise amount of active n-BuLi used is critical to avoid incomplete reaction or the formation of di-lithiated byproducts.
Q: How can I purify the final product?
A: Purification is typically achieved through a combination of techniques:
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Acid-Base Extraction: The acidic nature of the carboxylic acid product allows for its separation from neutral organic impurities by extraction into a basic aqueous solution (e.g., sodium bicarbonate), followed by re-acidification and extraction back into an organic solvent.
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Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture.
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Column Chromatography: If significant impurities remain, purification by silica gel column chromatography may be necessary.
Summary of Potential Impurities
| Impurity Name | Chemical Structure | Origin | Mitigation Strategy |
| 2,5-dibromo-3-(trifluoromethyl)pyridine | C₆H₂Br₂F₃N | Unreacted starting material | Ensure complete lithiation by using active, titrated n-BuLi in the correct stoichiometry. |
| 3-(trifluoromethyl)-5-bromopyridine | C₆H₃BrF₃N | Protonation of the lithiated intermediate | Maintain strictly anhydrous reaction conditions. |
| 3-(Trifluoromethyl)pyridine-2,5-dicarboxylic acid | C₈H₄F₃NO₄ | Di-lithiation of the starting material followed by dicarboxylation | Use a controlled amount of n-BuLi (1.0-1.1 equivalents). |
| Isomeric Carboxylic Acids | C₇H₃BrF₃NO₂ | "Halogen dance" rearrangement of the lithiated intermediate | Minimize the time between lithiation and carboxylation; maintain strict temperature control. |
Experimental Protocol: Synthesis via Lithiation-Carboxylation
Caution: This is a generalized procedure and should be adapted and optimized based on laboratory safety protocols and specific experimental goals. Organolithium reagents are highly reactive and pyrophoric.
-
Preparation:
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All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator over a drying agent. Assemble the reaction apparatus (e.g., a three-necked flask with a dropping funnel, nitrogen inlet, and thermometer) while hot and cool under a stream of dry argon or nitrogen.
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Anhydrous solvents (e.g., tetrahydrofuran, THF) should be used.
-
-
Lithiation:
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Dissolve 2,5-dibromo-3-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF in the reaction flask.
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Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a titrated solution of n-butyllithium (1.05 eq) in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
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Stir the reaction mixture at -78 °C for 30-60 minutes after the addition is complete.
-
-
Carboxylation:
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Quench the reaction by adding an excess of crushed dry ice to the reaction mixture. Alternatively, bubble dry CO2 gas through the solution for an extended period.
-
Allow the reaction mixture to slowly warm to room temperature.
-
-
Work-up and Purification:
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers and extract the product into a basic aqueous solution (e.g., 1 M NaOH or saturated NaHCO3).
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Wash the basic aqueous layer with an organic solvent to remove any neutral impurities.
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Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid product.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
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Further purification can be achieved by recrystallization or column chromatography.
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Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway and common impurity formation.
Technical Support Center: Bromination of 3-(Trifluoromethyl)pyridine-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 3-(trifluoromethyl)pyridine-2-carboxylic acid. Our aim is to help you navigate potential challenges and optimize your experimental outcomes.
Troubleshooting Guide
The bromination of 3-(trifluoromethyl)pyridine-2-carboxylic acid is an electrophilic aromatic substitution that is often challenging due to the presence of two electron-withdrawing groups (the trifluoromethyl and carboxylic acid groups), which deactivate the pyridine ring. The desired product is typically 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid. However, several side reactions can occur, leading to low yields and purification difficulties.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion | 1. Insufficiently reactive brominating agent. 2. Reaction temperature is too low. 3. Deactivation of the pyridine ring by the -CF3 and -COOH groups is too strong for the chosen conditions. | 1. Use a more potent brominating agent such as N-Bromosuccinimide (NBS) with a strong acid catalyst (e.g., H2SO4) or oleum. 2. Gradually increase the reaction temperature while carefully monitoring for decomposition. 3. Consider using a more forcing brominating system like Br2 in oleum, but be aware of the increased risk of side reactions. |
| Formation of Multiple Products (Isomers) | 1. Harsh reaction conditions (e.g., high temperature, strong acid) can lead to a loss of regioselectivity. 2. The chosen brominating agent may not be selective enough. | 1. Employ milder reaction conditions. Use a less reactive brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) which can offer better control.[1] 2. Optimize the reaction temperature and time to favor the formation of the desired 5-bromo isomer. |
| Presence of Dibrominated Byproducts | 1. Excess of the brominating agent. 2. Reaction time is too long. | 1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the brominating agent. 2. Monitor the reaction progress closely using techniques like TLC, GC-MS, or NMR to stop the reaction once the starting material is consumed. |
| Decarboxylation of the Starting Material or Product | 1. High reaction temperatures can promote the loss of the carboxylic acid group. 2. The presence of a strong acid can facilitate decarboxylation, especially at elevated temperatures. | 1. Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. 2. If possible, use a less acidic medium or a shorter reaction time. |
| Charring or Decomposition of the Reaction Mixture | 1. Excessively harsh reaction conditions (e.g., high concentration of oleum, very high temperatures). 2. The substrate may be unstable under the chosen conditions. | 1. Reduce the reaction temperature and/or the concentration of the strong acid. 2. Consider a stepwise approach with milder reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of 3-(trifluoromethyl)pyridine-2-carboxylic acid?
A1: The trifluoromethyl group at the 3-position and the carboxylic acid group at the 2-position are both electron-withdrawing and deactivating. They will direct incoming electrophiles to the C-5 position, which is meta to the trifluoromethyl group and para to the carboxylic acid directing influence (though the deactivating nature of the COOH group is strong). Therefore, the primary product expected is this compound.
Q2: What are the most common side products in this reaction?
A2: The most common side products are:
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Over-bromination products: Such as 4,5-dibromo-3-(trifluoromethyl)pyridine-2-carboxylic acid.
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Decarboxylation products: 3-bromo-5-(trifluoromethyl)pyridine may be formed if decarboxylation occurs before or after bromination.
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Isomeric monobrominated products: While less common, small amounts of other isomers might be formed under harsh conditions.
Q3: Can I use elemental bromine (Br2) for this reaction?
A3: Yes, elemental bromine can be used, but it typically requires a strong acid catalyst like fuming sulfuric acid (oleum) and elevated temperatures due to the deactivated nature of the pyridine ring.[1] These harsh conditions can increase the likelihood of side reactions, including the formation of isomeric mixtures and decomposition.[1] Milder brominating agents are often preferred for better control.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. This will allow you to determine the consumption of the starting material and the formation of the desired product and any byproducts.
Q5: What is a suitable work-up procedure for this reaction?
A5: A typical work-up procedure involves carefully quenching the reaction mixture by pouring it onto ice. The acidic solution is then neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the carboxylic acid product. The solid product can then be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Experimental Protocols
The following is a general protocol for the bromination of 3-(trifluoromethyl)pyridine-2-carboxylic acid. It is based on procedures for similar deactivated pyridine systems and should be optimized for specific laboratory conditions.
Materials:
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3-(Trifluoromethyl)pyridine-2-carboxylic acid
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N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
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Concentrated Sulfuric Acid (H₂SO₄) or Oleum (20% SO₃)
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Dichloromethane (CH₂Cl₂) or other suitable inert solvent
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Ice
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Saturated Sodium Bicarbonate solution (NaHCO₃)
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Sodium Sulfate (Na₂SO₄)
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Ethyl Acetate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid or oleum at 0 °C.
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Slowly add N-bromosuccinimide (1.1 eq) or 1,3-dibromo-5,5-dimethylhydantoin (0.55 eq) in portions, keeping the temperature below 10 °C.
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After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C.
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Monitor the reaction progress by TLC or LC-MS.
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Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
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Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
| Brominating Agent | Typical Conditions | Expected Major Product | Potential Side Products | Anticipated Yield Range |
| NBS / H₂SO₄ | 50-70 °C, 2-6 h | This compound | Dibrominated products, decarboxylated product | 60-80% |
| DBDMH / H₂SO₄ | 40-60 °C, 4-8 h | This compound | Lower levels of dibromination compared to NBS | 65-85% |
| Br₂ / Oleum | 80-100 °C, 1-4 h | This compound | Higher levels of isomers, dibromination, and decomposition products | 40-70% |
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction and potential side reaction pathways.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting the bromination.
References
Technical Support Center: Optimizing Reaction Yield of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield in the Oxidation of 2-methyl-5-bromo-3-(trifluoromethyl)pyridine
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Question: I am attempting to synthesize this compound by oxidizing the corresponding 2-methyl starting material, but my yields are consistently low. What are the potential causes and how can I improve the yield?
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Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS to ensure the starting material is fully consumed. - Increase Temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions. - Oxidant Stoichiometry: Ensure at least a stoichiometric amount, and potentially a slight excess, of the oxidizing agent (e.g., KMnO₄, SeO₂) is used. |
| Side Reactions | - Over-oxidation: Excessive heating or a large excess of the oxidant can lead to the degradation of the desired product. Control the temperature carefully and add the oxidant portion-wise. - Ring Opening: Strong oxidizing conditions can potentially lead to the cleavage of the pyridine ring. Use milder oxidizing agents if this is suspected. |
| Product Degradation during Workup | - pH Control: The product is a carboxylic acid and its solubility is pH-dependent. Ensure the pH is appropriately adjusted during the aqueous workup to minimize loss into the aqueous phase. Acidify the aqueous layer to a pH of ~3-4 to precipitate the carboxylic acid before extraction. |
| Inefficient Extraction | - Solvent Choice: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product from the aqueous phase. - Emulsion Formation: If an emulsion forms during extraction, adding brine (saturated NaCl solution) can help to break it. |
Issue 2: Incomplete Halogen-Metal Exchange and Low Yield of Carboxylation
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Question: I am using a metal-halogen exchange on 5-bromo-3-(trifluoromethyl)pyridine followed by quenching with CO₂ to form the carboxylic acid, but the yield is poor. What could be going wrong?
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inactive Grignard or Organolithium Reagent | - Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). All solvents and reagents must be strictly anhydrous. - Reagent Quality: Use freshly titrated organolithium reagents or high-quality Grignard reagents. |
| Side Reactions with the Pyridine Ring | - Low Temperature: Perform the metal-halogen exchange at a very low temperature (typically -78 °C) to prevent the organometallic intermediate from attacking the pyridine ring. - Slow Addition: Add the organolithium or Grignard reagent slowly to the solution of the starting material to maintain a low temperature and minimize side reactions. |
| Inefficient Carboxylation | - High-Quality CO₂: Use dry CO₂ gas or freshly crushed dry ice. Ensure the CO₂ is in excess. - Quenching Temperature: Quench the reaction at a low temperature before allowing it to warm to room temperature. |
| Protonation of the Intermediate | - Anhydrous Conditions: Any trace of water will protonate the highly reactive organometallic intermediate. Ensure all reagents and solvents are dry. |
Issue 3: Formation of Impurities During Synthesis
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Question: My final product is contaminated with impurities that are difficult to remove. What are the likely impurities and how can I prevent their formation or remove them?
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Potential Causes & Solutions:
| Potential Impurity | Prevention/Removal Strategy |
| Unreacted Starting Material | - Monitor the reaction to completion. - Purify the final product using column chromatography or recrystallization. |
| Over-brominated or Under-brominated Species | - Control the stoichiometry of the brominating agent carefully during the synthesis of the starting material. |
| Decarboxylated Product | - Avoid excessive heating during the final reaction step and purification. |
| Side Products from Ring Opening or Other Rearrangements | - Optimize reaction conditions (temperature, reaction time, reagent stoichiometry) to minimize side reactions. - Purification by column chromatography with an appropriate solvent system can help separate these impurities. |
Frequently Asked Questions (FAQs)
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Q1: What is a common synthetic route to prepare this compound?
A common and effective method involves a multi-step synthesis starting from a commercially available pyridine derivative. A plausible route is the oxidation of 2-methyl-5-bromo-3-(trifluoromethyl)pyridine. An alternative approach is the use of a metal-halogen exchange reaction on 5-bromo-3-(trifluoromethyl)pyridine, followed by carboxylation with carbon dioxide.
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Q2: What are the key reaction parameters to control for optimizing the yield?
The most critical parameters to control are temperature, reaction time, and the stoichiometry of the reagents. Maintaining anhydrous conditions is also crucial, especially for reactions involving organometallic intermediates.
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Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent for monitoring the progress of the reaction. For characterization of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis are recommended to confirm the structure and purity.
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Q4: What are the recommended storage conditions for this compound?
The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It should be kept away from strong oxidizing agents and bases.
Experimental Protocols
Protocol 1: Oxidation of 2-methyl-5-bromo-3-(trifluoromethyl)pyridine
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-bromo-3-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as a mixture of pyridine and water.
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Oxidation: Slowly add potassium permanganate (KMnO₄, 3-4 eq) portion-wise to the stirred solution. The reaction is exothermic, so the addition rate should be controlled to maintain the desired reaction temperature (typically 80-100 °C).
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Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.
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Workup: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with water.
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Isolation: Combine the filtrate and washings, and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. The product will precipitate out of the solution.
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Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Carboxylation via Metal-Halogen Exchange
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Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon), dissolve 5-bromo-3-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Formation of the Organometallic Intermediate: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.
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Carboxylation: Quench the reaction by adding an excess of crushed dry ice to the reaction mixture.
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Workup: Allow the reaction mixture to warm to room temperature. Add water and then acidify with dilute HCl to a pH of 3-4.
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Extraction: Extract the aqueous layer with ethyl acetate (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: A logical workflow for troubleshooting low reaction yield.
Technical Support Center: Synthesis of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1211580-84-5).[1][2] This valuable building block is integral to the development of various pharmaceutical and agrochemical agents.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are three primary synthetic strategies for this compound:
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Route A: Ortho-lithiation of 5-bromo-3-(trifluoromethyl)pyridine followed by carboxylation with carbon dioxide.
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Route B: Hydrolysis of the nitrile precursor, 5-bromo-3-(trifluoromethyl)pyridine-2-carbonitrile.
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Route C: Oxidation of a 2-methyl precursor, 5-bromo-2-methyl-3-(trifluoromethyl)pyridine.
Q2: Which synthetic route is the most suitable for my laboratory?
A2: The choice of synthetic route depends on the availability of starting materials, expertise with specific reaction types, and required scale.
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Ortho-lithiation is a direct approach but requires expertise in handling highly reactive organolithium reagents at low temperatures.[5][6]
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Nitrile hydrolysis is a more traditional method but may require harsh conditions due to the electron-withdrawing nature of the trifluoromethyl group.
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Oxidation of a 2-methyl precursor can be effective but requires careful selection of the oxidizing agent to ensure selectivity.[7][8]
Q3: What are the key safety precautions when synthesizing this compound?
A3: Standard laboratory safety protocols should be followed. Special attention should be paid to:
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Handling of organolithium reagents (Route A), which are pyrophoric.
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The use of strong acids or bases for hydrolysis (Route B).
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The handling of potent oxidizing agents (Route C).
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It is advised to avoid breathing dust, fumes, gas, mist, vapors, or spray of the final compound and its intermediates.[2]
Troubleshooting Guides
Below are troubleshooting guides for the three main synthetic routes.
Route A: Ortho-lithiation and Carboxylation
This route involves the deprotonation of 5-bromo-3-(trifluoromethyl)pyridine at the 2-position using a strong base like lithium diisopropylamide (LDA), followed by quenching with solid carbon dioxide (dry ice).
Experimental Protocol
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Dissolve 5-bromo-3-(trifluoromethyl)pyridine in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., argon).
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Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture, maintaining the temperature at -78 °C.
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Stir the mixture at -78 °C for a specified time to ensure complete lithiation.
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Quench the reaction by adding an excess of freshly crushed dry ice.
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Allow the reaction to warm to room temperature, then acidify with aqueous HCl.
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Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | Incomplete lithiation. | Ensure the use of freshly prepared or titrated LDA. Increase the reaction time for the lithiation step. |
| Reaction quenched by moisture. | Use anhydrous solvents and glassware. Ensure the inert atmosphere is maintained throughout the reaction. | |
| Incorrect quenching procedure. | Use a large excess of freshly crushed, high-purity dry ice. Add the dry ice quickly to the reaction mixture. | |
| Formation of multiple products | Isomeric lithiation. | The trifluoromethyl group can direct lithiation to other positions. Confirm the structure of the product and byproducts using NMR. Optimize the reaction temperature and the choice of base. |
| Reaction with the solvent. | Ensure the temperature is maintained at -78 °C to prevent reaction of the organolithium with THF. | |
| Product is difficult to purify | Presence of unreacted starting material. | Optimize the stoichiometry of the LDA. Consider a purification method that can effectively separate the acidic product from the neutral starting material. |
| Formation of symmetrical byproducts. | This may indicate side reactions of the organolithium species. Re-evaluate the reaction conditions. |
Logical Workflow for Route A
Caption: Workflow for the synthesis via ortho-lithiation and carboxylation.
Route B: Hydrolysis of Nitrile Precursor
This route starts with 5-bromo-3-(trifluoromethyl)pyridine-2-carbonitrile, which is then hydrolyzed to the carboxylic acid under acidic or basic conditions.
Experimental Protocol
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Acidic Hydrolysis: Reflux the nitrile precursor in a mixture of a strong acid (e.g., concentrated H₂SO₄ or HCl) and water for several hours.
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Basic Hydrolysis: Reflux the nitrile precursor with an aqueous solution of a strong base (e.g., NaOH or KOH).
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Monitor the reaction progress by TLC or HPLC.
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After completion, cool the reaction mixture.
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For acidic hydrolysis, neutralize with a base to precipitate the product.
-
For basic hydrolysis, acidify the mixture to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete hydrolysis | Insufficient reaction time or temperature. | Increase the reflux time and/or the concentration of the acid or base. |
| Low reactivity of the nitrile. | The electron-withdrawing trifluoromethyl group can deactivate the nitrile group. Consider using harsher conditions, but monitor for decomposition. | |
| Product decomposition | Harsh reaction conditions. | Use milder hydrolysis conditions if possible (e.g., lower temperature, shorter reaction time). Monitor the reaction closely to stop it once the starting material is consumed. |
| Formation of amide intermediate | Incomplete hydrolysis. | If the amide is isolated, it can be subjected to a second hydrolysis step under more vigorous conditions to obtain the carboxylic acid. |
| Low recovery after workup | Product is soluble in the aqueous phase. | Ensure the pH is adjusted correctly to minimize the solubility of the carboxylic acid. If necessary, extract the aqueous phase with an organic solvent. |
Logical Workflow for Route B
Caption: Workflow for the synthesis via nitrile hydrolysis.
Route C: Oxidation of 2-Methyl Precursor
This approach involves the synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, followed by oxidation of the methyl group to a carboxylic acid. A patent exists for the synthesis of the methyl precursor.[9]
Experimental Protocol
-
Dissolve 5-bromo-2-methyl-3-(trifluoromethyl)pyridine in a suitable solvent (e.g., water, acetic acid, or pyridine).
-
Add a strong oxidizing agent such as potassium permanganate (KMnO₄) or nitric acid.[7][8]
-
Heat the reaction mixture to the appropriate temperature and monitor the reaction progress.
-
After completion, cool the reaction and work up according to the oxidizing agent used. For KMnO₄, this typically involves quenching with a reducing agent and filtering the manganese dioxide.
-
Acidify the aqueous solution to precipitate the carboxylic acid.
-
Filter, wash, and dry the product.
-
Purify by recrystallization.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of carboxylic acid | Incomplete oxidation. | Increase the amount of oxidizing agent, reaction time, or temperature. |
| Over-oxidation and ring cleavage. | Use a milder oxidizing agent or more controlled reaction conditions (lower temperature). | |
| Formation of byproducts | Non-selective oxidation. | The pyridine ring can be susceptible to oxidation. Choose an oxidizing agent and conditions known for selective methyl group oxidation on pyridine rings. |
| Difficult workup | Issues with removing the oxidant byproducts (e.g., MnO₂). | Ensure complete quenching of the excess oxidant. Use a filter aid (e.g., Celite) for easier filtration of fine precipitates. |
| Product contamination | Unreacted starting material. | Optimize reaction conditions for full conversion. Purification by recrystallization should effectively remove the less polar starting material. |
Logical Workflow for Route C
Caption: Workflow for the synthesis via oxidation of a methyl precursor.
References
- 1. aobchem.com [aobchem.com]
- 2. This compound 95% | CAS: 1211580-84-5 | AChemBlock [achemblock.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 8. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 1211580-84-5). This document offers structured guidance to address common challenges encountered during the purification of this compound, ensuring high purity for downstream applications in pharmaceutical and agrochemical research.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low Purity After Initial Synthesis
-
Question: My initial crude product of this compound shows low purity (typically around 95% or less) by NMR or LC-MS. What are the likely impurities and how can I remove them?
-
Answer: Low purity after synthesis is common. Potential impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.
-
Unreacted Starting Materials: Depending on the synthetic route, these could be precursors to the pyridine ring or the carboxylic acid group.
-
Byproducts: Over-bromination or incomplete trifluoromethylation can lead to structurally similar impurities that are difficult to separate. Hydrolysis of the trifluoromethyl group under certain conditions is also a possibility.
-
Residual Solvents: Solvents used in the reaction or initial work-up may be retained.
Recommended Purification Strategies:
-
Acid-Base Extraction: This is a fundamental and effective technique for purifying carboxylic acids. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to convert the carboxylic acid to its water-soluble carboxylate salt. The organic layer will retain non-acidic impurities. Separate the aqueous layer and then acidify it with a dilute acid (e.g., 1M HCl) to precipitate the purified carboxylic acid. The solid can then be collected by filtration.
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. The choice of solvent is critical.
-
Column Chromatography: For complex impurity profiles, silica gel column chromatography is recommended.
-
Issue 2: Difficulty with Recrystallization
-
Question: I am having trouble recrystallizing this compound. It either oils out or the recovery is very low. What should I do?
-
Answer: Recrystallization challenges with this compound can often be overcome by careful solvent selection and technique.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For a polar compound like this, consider solvent systems such as:
-
Ethanol/Water
-
Methanol/Water
-
Toluene
-
Hexane/Ethyl Acetate mixtures
-
-
Troubleshooting "Oiling Out": This occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. To prevent this, use a larger volume of solvent and allow for slow cooling. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization. Seeding with a pure crystal, if available, is also effective.
-
Improving Recovery: Low recovery is often due to using too much solvent or the compound having significant solubility even at low temperatures. To improve recovery, minimize the amount of hot solvent used to dissolve the crude product. After cooling to room temperature, placing the flask in an ice bath can further decrease solubility and increase the yield of crystals.
-
Issue 3: Poor Separation during Column Chromatography
-
Question: My compound is smearing on the silica gel column, and I am not getting good separation from impurities. What eluent system and conditions do you recommend?
-
Answer: Tailing or smearing of carboxylic acids on silica gel is a common issue due to the acidic nature of both the compound and the stationary phase.
-
Eluent Modification: To improve peak shape and separation, add a small amount of a volatile acid to your eluent system. Acetic acid or formic acid (0.1-1%) are commonly used. This suppresses the deprotonation of the carboxylic acid on the silica surface, leading to sharper peaks.
-
Recommended Eluent Systems: A gradient elution is often effective. Start with a less polar mixture and gradually increase the polarity. Good starting points for eluent systems include:
-
Hexane/Ethyl Acetate with 1% Acetic Acid
-
Dichloromethane/Methanol with 0.5% Acetic Acid
-
-
Alternative Stationary Phases: If normal phase chromatography is still problematic, consider using reverse-phase (C18) silica gel. The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to maintain the protonated state of the carboxylic acid.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected purity of commercially available this compound?
-
Q2: What are the key safety precautions when handling this compound?
-
A2: this compound should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid breathing dust, fumes, gas, mist, vapors, or spray[1].
-
-
Q3: How can I confirm the purity of my final product?
-
A3: The purity of the final product can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): Provides structural confirmation and can reveal the presence of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying and quantifying impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the percentage purity by peak area integration.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
-
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolve the crude this compound in ethyl acetate (approx. 10 mL per 1 g of crude material).
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with saturated aqueous sodium bicarbonate solution (3 x 20 mL). The product will move into the aqueous layer as its sodium salt.
-
Combine the aqueous layers.
-
Slowly acidify the combined aqueous layers with 1M HCl with stirring until the pH is approximately 2-3. The product will precipitate out of the solution.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration, washing with cold deionized water.
-
Dry the purified product under vacuum.
Protocol 2: Purification by Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent system (e.g., ethanol/water or hexane/ethyl acetate) until the solid just dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once crystal growth appears to have stopped, place the flask in an ice bath for at least 30 minutes to complete the crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 3: Purification by Silica Gel Column Chromatography
-
Prepare a silica gel column using a slurry packing method with the initial eluent (e.g., 95:5 hexane/ethyl acetate with 1% acetic acid).
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Adsorb the crude material onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of increasing polarity (e.g., from 5% to 50% ethyl acetate in hexane, maintaining 1% acetic acid throughout).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Comparison of Purification Strategies
| Purification Method | Typical Purity Achieved | Expected Recovery | Key Advantages | Common Issues |
| Acid-Base Extraction | >98% | High (>90%) | Removes non-acidic impurities effectively. | Emulsion formation, product must be stable to acid/base. |
| Recrystallization | >99% | Moderate (60-80%) | High purity achievable, simple procedure. | Solvent selection can be tricky, potential for low recovery. |
| Column Chromatography | >99% | Moderate to High (70-95%) | Separates complex mixtures, high purity. | Can be time-consuming and requires larger solvent volumes. |
Visualization
Caption: Purification workflow for this compound.
References
Technical Support Center: Purification of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the removal of starting materials and other impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely starting materials I need to remove from my crude this compound?
A1: Based on common synthetic routes for halogenated and trifluoromethyl-substituted pyridines, potential starting materials could include precursors that are brominated, carboxylated, or have the trifluoromethyl group installed. A plausible precursor could be a di-brominated trifluoromethyl pyridine which is then selectively carboxylated. Therefore, unreacted starting materials like 3,5-dibromo-2-(trifluoromethyl)pyridine or related intermediates may be present.
Q2: My final product of this compound is an oil and won't crystallize. What could be the issue?
A2: The presence of impurities, such as residual starting materials or solvents, can significantly lower the melting point of your product and inhibit crystallization. It is also possible that the product is highly soluble in the residual solvent. We recommend attempting to remove all volatile impurities under high vacuum. If it still remains an oil, a thorough purification via column chromatography followed by selecting an appropriate recrystallization solvent system is advised.
Q3: Can I use a simple acid-base extraction to purify this compound?
A3: Yes, an acid-base extraction is a highly effective method for separating your acidic product from neutral or basic impurities. By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (like sodium bicarbonate), the carboxylic acid will be deprotonated and move to the aqueous layer, leaving non-acidic impurities behind in the organic layer. Subsequent acidification of the aqueous layer will precipitate your purified product.
Q4: What are the best analytical techniques to assess the purity of my this compound?
A4: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of your compound and for identifying the presence of any starting materials or byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure of your final product and identifying any impurities that may have similar retention times in HPLC.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Starting material is still present after acid-base extraction.
| Possible Cause | Solution |
| Incomplete Extraction: The starting material may have some solubility in the aqueous base, or the extraction was not performed enough times. | Increase the number of extractions with the aqueous base (e.g., from 2 to 4 times). Ensure vigorous mixing during each extraction to maximize partitioning. |
| Incorrect pH: The pH of the aqueous layer may not be high enough to fully deprotonate the carboxylic acid, leading to incomplete transfer to the aqueous phase. | Use a slightly stronger base, like sodium carbonate, or ensure the pH of the aqueous layer is sufficiently basic (pH > 8) during extraction. |
| Emulsion Formation: An emulsion between the organic and aqueous layers can trap impurities and prevent clean separation. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Issue 2: The product does not crystallize from the chosen solvent.
| Possible Cause | Solution |
| Solvent is too good: The product is too soluble in the chosen solvent, even at low temperatures. | Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. A solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes) can be effective. |
| Solution is not saturated: Too much solvent was used, and the solution is not saturated enough for crystals to form upon cooling. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| Crystallization is slow to initiate: The solution is supersaturated, but crystal nucleation has not started. | Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization. |
Issue 3: Co-elution of the product and starting material during column chromatography.
| Possible Cause | Solution |
| Inappropriate Solvent System: The polarity of the eluent is not optimized to provide good separation between the product and the starting material. | Systematically vary the polarity of the eluent. A common starting point for acidic compounds is a mixture of hexanes and ethyl acetate with a small amount of acetic or formic acid (e.g., 0.5-1%) to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel. |
| Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. | Use a larger column or reduce the amount of material loaded. The ratio of silica gel to crude material should typically be between 50:1 and 100:1 by weight. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product, this compound, from neutral starting materials.
Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated product will be in the upper aqueous layer (if using DCM) or the lower aqueous layer (if using ethyl acetate). Drain the organic layer.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the product has been extracted.
-
Combine Aqueous Layers: Combine all the aqueous layers in a clean beaker or flask.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise while stirring until the solution becomes acidic (pH ~2). The product should precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is for the final purification of this compound to obtain a high-purity crystalline solid.
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one. An ideal solvent will dissolve the compound when hot but not when cold. Good candidates for pyridine carboxylic acids include ethanol, methanol, water, or a mixture such as ethanol/water or ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
| Solvent System | Suitability |
| Ethanol/Water | Good for moderately polar compounds. The ratio can be adjusted to achieve optimal solubility. |
| Ethyl Acetate/Hexanes | A versatile system where ethyl acetate is the good solvent and hexanes is the poor solvent. |
| Methanol | Can be effective, but the high solubility of many compounds may lead to lower recovery. |
| Water | May be suitable if the compound has sufficient solubility at high temperatures and low solubility at room temperature. |
Protocol 3: Purification by Column Chromatography
This protocol is recommended when acid-base extraction and recrystallization are insufficient to remove persistent impurities.
Methodology:
-
Stationary Phase: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. A common starting eluent for a compound of this nature would be a mixture of hexanes and ethyl acetate (e.g., 4:1) with the addition of 0.5% acetic acid to improve the peak shape of the carboxylic acid. The polarity can be gradually increased by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate with 0.5% Acetic Acid |
| Gradient | Start with a lower polarity (e.g., 10% Ethyl Acetate) and gradually increase to a higher polarity (e.g., 50% Ethyl Acetate). |
| Detection | UV visualization at 254 nm on TLC plates. |
Visualizations
Caption: A workflow diagram for troubleshooting the purification of this compound.
Caption: Logical flow of the acid-base extraction protocol for purification.
References
Technical Support Center: Synthesis of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid, with a focus on improving reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
The main challenges stem from controlling regioselectivity during the introduction of the bromo and carboxyl functional groups onto the pyridine ring. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and directs incoming groups to specific positions. Achieving the desired 2-carboxy, 3-trifluoromethyl, 5-bromo substitution pattern requires careful selection of synthetic strategy and reaction conditions to avoid the formation of undesired isomers.
Q2: What are the common synthetic strategies for introducing a carboxylic acid group onto a pyridine ring?
Common strategies include:
-
Directed ortho-Metalation (DoM): Using a directing group to facilitate lithiation at a specific position, followed by quenching with carbon dioxide (CO₂).
-
Halogen-Metal Exchange: Reacting a brominated or iodinated pyridine with an organolithium reagent, followed by reaction with CO₂.
-
Oxidation of a Methyl Group: If the corresponding methyl-substituted pyridine is available, it can be oxidized to a carboxylic acid.
-
Electrochemical Carboxylation: A modern technique that uses an electrochemical cell to directly carboxylate C-H bonds with CO₂.[1][2] The choice of a divided or undivided cell can even influence the site of carboxylation.[1][3]
Q3: How does the trifluoromethyl group influence the regioselectivity of the reaction?
The -CF₃ group is strongly electron-withdrawing, making the pyridine ring electron-deficient. This deactivates the ring towards electrophilic aromatic substitution. For nucleophilic reactions or metalations, it influences the acidity of the ring's C-H bonds, which can be exploited to control the position of functionalization. In some cases, poor binding between the pyridyl group and a Lewis acid catalyst can result from the electron-withdrawing nature of the -CF₃ group, potentially decreasing selectivity.[4]
Troubleshooting Guide
Issue 1: Poor Regioselectivity during Carboxylation
Problem: My reaction is producing a mixture of carboxylic acid isomers instead of the desired 2-carboxylic acid product.
Possible Causes & Solutions:
-
Steric Hindrance: The position of existing substituents can block or hinder access to the desired reaction site.
-
Incorrect Reagent Choice: The choice of base, solvent, or metalating agent can significantly impact which C-H bond is deprotonated.
-
Reaction Temperature: Deprotonation and metalation reactions are often highly sensitive to temperature. Running the reaction at a lower temperature (e.g., -78°C) can significantly improve selectivity.
Troubleshooting Steps:
-
Confirm Isomer Structure: Use NMR spectroscopy (specifically 2D-NMR like NOESY or HMBC) to definitively identify the structure of the major and minor isomers.
-
Modify Reaction Conditions: Systematically vary the solvent, temperature, and base. Aprotic polar solvents like THF or ether are common for organolithium reactions.
-
Consider an Alternative Strategy: If direct C-H metalation is not selective, consider a halogen-metal exchange from a di-brominated precursor if one is more readily available.
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// Edges start -> check_structure; check_structure -> low_temp; low_temp -> adjust_temp [label="No"]; adjust_temp -> success; low_temp -> check_base [label="Yes"]; check_base -> adjust_base [label="No"]; adjust_base -> success; check_base -> check_strategy [label="Yes"]; check_strategy -> halogen_exchange; check_strategy -> directing_group; } .dot Caption: Troubleshooting flowchart for poor carboxylation selectivity.
Issue 2: Low or No Yield of the Desired Product
Problem: The reaction is not proceeding, or the yield of this compound is unacceptably low.
Possible Causes & Solutions:
-
Deactivated Ring: The combined electron-withdrawing effects of the -CF₃ group and the pyridine nitrogen make the ring very electron-poor and resistant to certain reactions.
-
Inactive Reagents: Organolithium reagents (like n-BuLi or LDA) are highly sensitive to moisture and air. Impure or degraded reagents are a common cause of failure.
-
Insufficient Reaction Time/Temperature: The reaction may require longer times or higher temperatures to proceed to completion. However, this must be balanced with the risk of side reactions and decomposition.
-
Poor Quenching: The CO₂ used for quenching must be dry. Gaseous CO₂ can be bubbled through the solution, or the reaction mixture can be poured over crushed dry ice.
Data on Improving Selectivity
Controlling selectivity in pyridine functionalization often involves screening various reaction parameters. The following tables provide illustrative data on how conditions can affect the outcome of a hypothetical directed ortho-metalation of 3-bromo-5-(trifluoromethyl)pyridine to achieve the target molecule.
Table 1: Effect of Base and Temperature on Carboxylation Selectivity
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield of Target (%) | Ratio (2-carboxy : other isomers) |
| 1 | n-BuLi (1.1) | THF | -20 | 35 | 60 : 40 |
| 2 | n-BuLi (1.1) | THF | -78 | 65 | 85 : 15 |
| 3 | LDA (1.1) | THF | -78 | 78 | 95 : 5 |
| 4 | LTMP (1.1) | THF | -78 | 72 | 92 : 8 |
LDA = Lithium diisopropylamide; LTMP = Lithium 2,2,6,6-tetramethylpiperidide. Data is illustrative.
Table 2: Effect of Solvent on Carboxylation Selectivity using LDA at -78°C
| Entry | Solvent | Dielectric Constant | Yield of Target (%) | Ratio (2-carboxy : other isomers) |
| 1 | Diethyl Ether | 4.3 | 70 | 90 : 10 |
| 2 | THF | 7.6 | 78 | 95 : 5 |
| 3 | Toluene | 2.4 | 55 | 75 : 25 |
Data is illustrative.
Experimental Protocols
Protocol: Synthesis via Directed ortho-Metalation (DoM)
This protocol describes a representative method starting from 3-bromo-5-(trifluoromethyl)pyridine. Warning: This reaction involves pyrophoric reagents and must be conducted under a strict inert atmosphere (e.g., Argon or Nitrogen) by trained personnel.
Materials:
-
3-bromo-5-(trifluoromethyl)pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Dry Ice (solid CO₂)
-
Hydrochloric Acid (HCl), 2 M aqueous solution
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
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// Edges start_material -> cooling; cooling -> deprotonation; deprotonation -> stir; stir -> quench; quench -> workup; workup -> purification; purification -> product; } .dot Caption: General workflow for the synthesis via Directed ortho-Metalation.
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reaction Initiation: Dissolve 3-bromo-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF under the inert atmosphere.
-
Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath.[5] Slowly add a solution of LDA (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.[5]
-
Stirring: Stir the resulting dark-colored solution at -78°C for 1-2 hours to ensure complete formation of the lithiated intermediate.[5]
-
Carboxylation (Quenching): Rapidly transfer the reaction mixture via cannula into a separate flask containing a vigorously stirred slurry of crushed dry ice in anhydrous THF. Alternatively, bubble dry CO₂ gas through the reaction mixture for 30 minutes.
-
Workup: Allow the mixture to slowly warm to room temperature. Quench the reaction by adding 2 M HCl until the solution is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
References
- 1. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. oaepublish.com [oaepublish.com]
- 4. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
troubleshooting failed reactions of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid
Welcome to the technical support center for 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is failing or giving low yields. What are the potential causes?
A1: Low or no yield in amide coupling reactions with this substrate can stem from several factors:
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Incomplete activation of the carboxylic acid: The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen can influence the reactivity of the carboxylic acid. Standard coupling reagents may not be sufficiently effective.
-
Deactivation of the amine: The amine coupling partner can be protonated by the acidic carboxylic acid, rendering it non-nucleophilic.
-
Steric hindrance: Bulky groups on either the carboxylic acid or the amine can impede the reaction.
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. Ensure all reagents and solvents are anhydrous.[1]
-
Suboptimal reaction conditions: Incorrect temperature, solvent, or base can negatively impact the reaction outcome.[1]
-
Poor nucleophilicity of the amine: Aminopyridines, for example, can be poor nucleophiles, making coupling challenging.
Q2: I am observing significant side product formation in my reactions. What are the likely side reactions?
A2: A significant side reaction to consider is the decarboxylation of the picolinic acid derivative, especially under thermal conditions. The nitrogen atom adjacent to the carboxyl group can facilitate this process.[2][3] In the presence of a carbonyl compound, this can lead to a Hammick-type reaction.[3] For amide couplings, the formation of a stable O-acylisourea from carbodiimide reagents can sometimes stall the reaction.
Q3: My Suzuki coupling reaction using this compound is not working. What could be the issue?
A3: Failed Suzuki couplings with this substrate can be due to several factors:
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Catalyst deactivation: The free carboxylic acid can coordinate to the palladium catalyst and inhibit its activity.[4]
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Poor solubility: The carboxylic acid may not be sufficiently soluble in common organic solvents used for Suzuki reactions.
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Inappropriate base: The choice of base is critical. Some bases can lead to ester hydrolysis if an ester derivative is used. For the free acid, an adequate amount of base is needed to neutralize the acid and facilitate the catalytic cycle.[5]
-
Challenging oxidative addition: The electron-deficient nature of the pyridine ring can make the oxidative addition of the aryl bromide to the palladium catalyst more difficult.
Q4: Is the this compound stable?
A4: While generally stable under normal storage conditions, picolinic acids can be susceptible to thermal decarboxylation.[2][3] It is advisable to store the compound in a cool, dry place and avoid prolonged exposure to high temperatures.
Troubleshooting Guides
Guide 1: Troubleshooting Failed Amide Coupling Reactions
If you are experiencing low to no yield in your amide coupling reaction, consider the following troubleshooting steps.
Problem: Low or no formation of the desired amide product.
Caption: Troubleshooting workflow for failed amide coupling reactions.
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Dissolve this compound (1.0 eq.) in anhydrous DMF or DCM.
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Add HATU (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq.).
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Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.2 eq.) to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
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Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU, HBTU, COMU | Highly efficient for challenging couplings.[1] |
| Base | DIPEA, N-methylmorpholine | Non-nucleophilic bases to prevent side reactions. |
| Solvent | Anhydrous DMF, DCM | Polar aprotic solvents are generally effective. |
| Temperature | 0 °C to Room Temperature | To balance reaction rate and stability of intermediates. |
| Equivalents (Acid:Amine:Coupling:Base) | 1 : 1.2 : 1.1 : 2.5 | Excess amine and base can drive the reaction to completion. |
Guide 2: Troubleshooting Failed Suzuki Coupling Reactions
For unsuccessful Suzuki coupling reactions, the following guide may help identify and solve the issue.
Problem: No cross-coupled product is observed.
Caption: Logical steps for troubleshooting a failed Suzuki coupling.
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Esterification: Convert the carboxylic acid to its methyl ester using TMS-diazomethane or SOCl₂ in methanol.
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Coupling: To a degassed solution of the methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylate (1.0 eq.) and the boronic acid or ester (1.5 eq.) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 eq.).
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Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor by TLC or LC-MS.
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After completion, cool the reaction, dilute with water, and extract with an organic solvent.
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Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
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Hydrolysis (if required): Hydrolyze the resulting ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
| Parameter | Recommendation | Rationale |
| Substrate | Methyl or Ethyl Ester | Prevents catalyst inhibition by the free carboxylic acid.[4] |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Common catalysts for Suzuki couplings. |
| Ligand | SPhos, XPhos | Buchwald ligands can be effective for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Choice of base can significantly impact the reaction.[5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Biphasic systems are common for Suzuki reactions. |
Guide 3: Troubleshooting Failed Esterification Reactions
If direct esterification of this compound is problematic, consider these suggestions.
Problem: Low conversion to the ester.
Caption: Decision path for troubleshooting esterification reactions.
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To a solution of this compound (1.0 eq.) in an anhydrous solvent (e.g., DCM or toluene) with a catalytic amount of DMF, add oxalyl chloride or thionyl chloride (1.5-2.0 eq.) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
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Remove the excess reagent and solvent under reduced pressure.
-
Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM) and add the desired alcohol (1.2 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq.) at 0 °C.
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Stir the reaction until completion (monitor by TLC or LC-MS).
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Perform an aqueous workup, dry the organic layer, and purify the product.
| Parameter | Recommendation | Rationale |
| Method | Acid Chloride Formation | A robust method for sterically hindered or electron-deficient acids. |
| Reagents | SOCl₂, (COCl)₂ | Common reagents for acid chloride synthesis. |
| Base (for ester formation) | Pyridine, Et₃N | To neutralize the HCl generated during the reaction. |
| Temperature | 0 °C to Room Temperature | To control the reactivity of the acid chloride. |
| Conditions | Strictly Anhydrous | To prevent hydrolysis of the acid chloride. |
References
Technical Support Center: Purity Determination of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in determining the purity of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: The most common and suitable analytical techniques for purity determination of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) after derivatization. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and can be used for quantitative analysis (qNMR). Acid-base titration can be employed for assessing the overall assay value.
Q2: What are the expected potential impurities in this compound?
A2: Based on typical synthetic routes for brominated pyridines, potential impurities could include:
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Isomeric impurities: Positional isomers such as 2-Bromo-3-(trifluoromethyl)pyridine-5-carboxylic acid or 4-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid.[1]
-
Over-brominated species: Di-brominated pyridine derivatives.[1]
-
Starting materials: Unreacted precursors from the synthesis.
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Byproducts of side reactions: Impurities arising from incomplete reactions or alternative reaction pathways.
Q3: Why is derivatization necessary for the GC analysis of this compound?
A3: Carboxylic acids are generally polar and non-volatile, making them unsuitable for direct GC analysis. Derivatization converts the carboxylic acid group into a less polar and more volatile ester, allowing it to be vaporized and separated on a GC column.[2]
Analytical Methodologies and Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a preferred method for the purity determination of this compound due to its high resolution and sensitivity. A reversed-phase method is typically the starting point.
Recommended Starting HPLC Method Parameters:
| Parameter | Recommendation |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL. |
Gas Chromatography (GC) with Derivatization
For GC analysis, a derivatization step is mandatory. Esterification of the carboxylic acid to its methyl ester is a common approach.
Recommended GC Method with Derivatization:
| Parameter | Recommendation |
| Derivatization Reagent | Diazomethane or Trimethylsilyldiazomethane (TMS-diazomethane) in a suitable solvent like diethyl ether or methanol. Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood. |
| Derivatization Procedure | 1. Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).2. Add the diazomethane solution dropwise until a faint yellow color persists, indicating a slight excess of the reagent.3. Allow the reaction to proceed for 5-10 minutes.4. Quench the excess diazomethane by adding a small amount of acetic acid.5. The derivatized sample is now ready for GC injection. |
| GC Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Detector Temperature | 300 °C |
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column.- Column overload.- Mismatched sample solvent. | - Use a modern, end-capped C18 column or add a small amount of a competing base like triethylamine to the mobile phase (note: not MS-friendly).- Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase composition. |
| Poor Resolution | - Inappropriate mobile phase composition or pH.- Unsuitable column chemistry. | - Optimize the mobile phase pH and the organic solvent ratio.- Consider a mixed-mode column (reversed-phase/cation-exchange) to exploit differences in hydrophobicity and ionic character for better separation of isomers.[3] |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Column not properly equilibrated. | - Prepare mobile phases accurately, preferably by weight.- Use a column oven to maintain a stable temperature.- Ensure the column is fully equilibrated with the mobile phase before starting the analysis. |
| Ghost Peaks | - Contaminated mobile phase or sample.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phases.- Flush the column with a strong solvent.- Implement a needle wash step in the autosampler method. |
GC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Peaks or Very Small Peaks | - Incomplete derivatization.- Decomposition of the analyte in the injector.- Syringe or injector issue. | - Optimize derivatization conditions (reagent concentration, reaction time, temperature).- Lower the injector temperature.- Check the syringe for blockage and ensure the injector is functioning correctly. |
| Peak Tailing for Derivatized Acid | - Active sites in the GC system (inlet liner, column).- Column contamination. | - Use a deactivated inlet liner.- Condition the column at high temperature.- Trim the first few centimeters of the column. |
| Baseline Drift or Noise | - Column bleed.- Contaminated carrier gas. | - Condition the column properly.- Ensure high-purity carrier gas and use gas purifiers. |
| Irreproducible Results | - Inconsistent derivatization.- Variable injection volume. | - Ensure the derivatization reaction goes to completion each time.- Use an autosampler for precise injections. |
References
Validation & Comparative
Unlocking the Therapeutic Potential: A Comparative Look at the Biological Activity of Trifluoromethyl-Substituted Pyridine and Pyrimidine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Within the vast landscape of medicinal chemistry, halogenated heterocyclic compounds have emerged as a particularly promising frontier. This guide delves into the biological activities of derivatives of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid and related trifluoromethyl-substituted pyridine and pyrimidine compounds, offering a comparative overview of their potential applications in oncology, infectious diseases, and inflammatory conditions. While comprehensive data on a single series of this compound derivatives is not extensively available in the public domain, this guide synthesizes findings from various studies on structurally similar molecules to provide valuable insights for future research and development.
The incorporation of a trifluoromethyl group into a pyridine or pyrimidine scaffold can significantly enhance a molecule's therapeutic properties. This is attributed to the unique physicochemical characteristics of the fluorine atom, which can improve metabolic stability, binding affinity, and lipophilicity.[1][2] These enhancements have led to the exploration of trifluoromethylpyridine and pyrimidine derivatives across a wide spectrum of biological targets.
Anticancer Activity: A Promising Avenue
Derivatives of trifluoromethyl-substituted pyridines and pyrimidines have demonstrated notable potential as anticancer agents.[3][4][5] Research has shown that these compounds can inhibit the proliferation of various cancer cell lines, including those of the prostate, breast, lung, and melanoma.[4][6]
One study on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives revealed that some compounds exhibited excellent growth inhibition against melanotic and amelanotic melanoma, breast, and prostate cancer cells.[4] For instance, 7-Chloro-3-phenyl-5-(trifluoromethyl)[6][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione (compound 3b ) was identified as a particularly active compound.[4]
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[6][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ) | Melanoma (C32) | 24.4 | [4] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[6][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ) | Melanoma (A375) | 25.4 | [4] |
| Trifluoromethyl-substituted pyrimidine derivative (17v ) | Lung Cancer (H1975) | 2.27 | [5] |
Further research into trifluoromethyl-substituted pyrimidine derivatives showed that a specific compound (17v ) displayed potent anti-proliferative activity against H1975 lung cancer cells, with an IC50 value of 2.27 µM, which was superior to the positive control, 5-FU.[5] Biological evaluation indicated that this compound induced apoptosis and arrested the cell cycle at the G2/M phase in H1975 cells.[5]
The mechanism of action for some of these compounds is believed to involve the inhibition of key signaling pathways. For example, some 2-amino-4-(trifluoromethyl)pyridine derivatives have been investigated as inhibitors of Werner (WRN) helicase and epidermal growth factor receptor (EGFR), both of which are critical targets in cancer therapy.[3]
Antifungal and Antiviral Properties: Combating Infectious Diseases
The trifluoromethylpyridine and pyrimidine scaffolds are also valuable in the development of novel anti-infective agents.[7][8][9][10] Studies have demonstrated their efficacy against a range of fungal and viral pathogens.
A series of novel trifluoromethyl pyrimidine derivatives were synthesized and evaluated for their antifungal activities against several plant-pathogenic fungi.[6][8] Some of these compounds exhibited good to excellent in vitro antifungal activities against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum.[6][8]
| Compound/Derivative Class | Fungal Pathogen | Inhibition Rate (%) at 50 µg/mL | Reference |
| Trifluoromethyl pyrimidine derivative (5j ) | Botrytis cinerea | 96.84 | [6] |
| Trifluoromethyl pyrimidine derivative (5l ) | Botrytis cinerea | 100 | [6] |
| Trifluoromethyl pyrimidine derivative (5v ) | Sclerotinia sclerotiorum | 82.73 | [6] |
In the realm of antiviral research, trifluoromethyl pyrimidine derivatives have shown promising activity. One study reported the design and synthesis of a series of such compounds with some exhibiting higher antiviral activities than commercial agents against tobacco mosaic virus (TMV).[7] Specifically, the curative activity of compound 5j and the protection activity of compound 5m were noteworthy.[7]
Anti-inflammatory Effects: Targeting Inflammatory Pathways
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a key area of pharmaceutical research. Trifluoromethyl-substituted pyrazole and pyrazoline derivatives, which share structural similarities with the pyridine and pyrimidine cores, have been investigated for their anti-inflammatory properties.[11][12]
A study focusing on 5-trifluoromethyl-Δ²-pyrazoline and 3-trifluoromethylpyrazole derivatives found that many of these compounds exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema assay.[11][12] The 3-trifluoromethylpyrazoles were identified as particularly effective agents.[11] The proposed mechanism of action for these compounds involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.[11]
Experimental Protocols
To aid researchers in their endeavors, this section provides a general overview of the methodologies commonly employed in the evaluation of the biological activities of these compounds.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours. The viable cells with active mitochondria metabolize the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)
The antifungal activity of the compounds is typically assessed by the mycelial growth rate method.[13]
-
Compound Preparation: The test compounds are dissolved in a suitable solvent like DMSO to prepare a stock solution.
-
Media Preparation: The stock solution is then mixed with a molten potato dextrose agar (PDA) medium to achieve the desired final concentration.
-
Inoculation: A mycelial disc of the test fungus is placed at the center of the PDA plate containing the test compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25 °C) for a certain period.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate without the compound.
Visualizing the Research Workflow
The following diagrams illustrate the general workflows for synthesizing and evaluating the biological activity of these chemical compounds.
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical compounds.
Caption: Logical relationship from core chemical scaffold to biological activity and mechanism of action.
Conclusion
While a dedicated comparative guide for the biological activity of this compound derivatives is yet to be consolidated, the existing body of research on analogous trifluoromethyl-substituted pyridine and pyrimidine compounds paints a compelling picture of their therapeutic potential. The evidence strongly suggests that these scaffolds are fertile ground for the discovery of novel drug candidates with anticancer, antifungal, antiviral, and anti-inflammatory properties. Further focused research, including the synthesis and systematic biological evaluation of a library of this compound derivatives, is warranted to fully elucidate their structure-activity relationships and identify lead compounds for preclinical and clinical development. The data and methodologies presented in this guide aim to serve as a valuable resource for researchers embarking on this exciting endeavor.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 9. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Isomers of Bromo-Trifluoromethyl-Pyridine-2-Carboxylic Acid for Researchers and Drug Development Professionals
This guide provides a comparative analysis of key isomers of bromo-trifluoromethyl-pyridine-2-carboxylic acid, a class of compounds with significant potential in pharmaceutical and agrochemical research. The strategic placement of bromo and trifluoromethyl substituents on the pyridine-2-carboxylic acid scaffold can profoundly influence the physicochemical properties and biological activity of these molecules. Understanding these isomeric differences is crucial for optimizing lead compounds in drug discovery and development.
Physicochemical Properties: A Comparative Overview
The relative positions of the bromine and trifluoromethyl groups on the pyridine ring, as well as the position of the carboxylic acid group, give rise to several isomers with distinct physicochemical characteristics. A summary of the available data for four key isomers is presented below.
| Property | 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid | 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid | 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid | 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid |
| CAS Number | 1211580-84-5[1] | 959245-76-2[1] | 1214373-82-6[1][2][3] | 749875-16-9[4] |
| Molecular Formula | C₇H₃BrF₃NO₂[1] | C₇H₃BrF₃NO₂ | C₇H₃BrF₃NO₂[2][3] | C₇H₃BrF₃NO₂ |
| Molecular Weight | 270.01 g/mol [1] | 270.01 g/mol | 270.00 g/mol [2][3] | 270.01 g/mol [4] |
| Predicted pKa | 2.46 ± 0.36[1] | Not available | Not available | Not available |
| Solubility | Not available | Not available | Not available | Slightly soluble in water, soluble in organic solvents.[5] |
Synthesis and Experimental Protocols
A plausible synthetic approach for these isomers could involve the following conceptual workflow:
Caption: A conceptual workflow for the synthesis of bromo-trifluoromethyl-pyridine-2-carboxylic acid isomers.
Note: The specific reaction conditions and order of steps (trifluoromethylation, bromination, carboxylation) would need to be optimized for each target isomer. For instance, a patent for the synthesis of the related compound 5-bromo-2-methyl-3-(trifluoromethyl)pyridine involves a multi-step sequence starting from 2-chloro-3-trifluoromethyl-5-nitropyridine.[7] This suggests that functional group interconversions on a pre-existing substituted pyridine ring are a viable strategy.
Biological Activity and Performance
Direct comparative biological data for these specific isomers is scarce in publicly available literature. However, the influence of isomerism on the biological activity of related compounds is well-documented. For example, a study on zinc (II) complexes of trifluoromethyl-pyridine carboxylic acids demonstrated that the coordination and biological activity of the complexes were significantly affected by the isomeric form of the ligand (5-(trifluoromethyl)pyridine-2-carboxylic acid versus 4-(trifluoromethyl)nicotinic acid).[8] This highlights the critical role that the substitution pattern plays in molecular recognition and biological function.
Pyridine carboxylic acid derivatives, in general, are known to be versatile scaffolds in drug discovery and have been explored as enzyme inhibitors.[9] The introduction of a trifluoromethyl group can enhance properties such as metabolic stability and binding affinity, while the bromine atom can serve as a handle for further chemical modification or participate in halogen bonding interactions with biological targets.
The following diagram illustrates a hypothetical signaling pathway where these isomers could act as inhibitors of a key kinase, a common mechanism of action for such compounds in, for example, oncology.
Caption: Hypothetical inhibition of a kinase signaling pathway by a bromo-trifluoromethyl-pyridine-2-carboxylic acid isomer.
Conclusion
The isomers of bromo-trifluoromethyl-pyridine-2-carboxylic acid represent a promising area for chemical and biological exploration. The available data, although limited in direct comparisons, strongly suggest that the isomeric substitution pattern is a critical determinant of their physicochemical properties and, by extension, their biological activity. Further systematic studies involving parallel synthesis and biological screening are warranted to fully elucidate the structure-activity relationships within this class of compounds and to unlock their full potential in the development of novel therapeutics and agrochemicals. Researchers are encouraged to use the information provided in this guide as a starting point for their investigations into these versatile chemical entities.
References
- 1. Page loading... [guidechem.com]
- 2. 3-Bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid | 1214373-82-6 | PYB37382 [biosynth.com]
- 3. chemscene.com [chemscene.com]
- 4. 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | [frontierspecialtychemicals.com]
- 5. 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 8. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid scaffold is a key pharmacophore in modern drug discovery, demonstrating a versatile range of biological activities. Analogs of this structure have shown potential as both enzyme inhibitors and allosteric modulators of G-protein coupled receptors. This guide provides a comparative analysis of the structure-activity relationships (SAR) for two distinct classes of these analogs: inhibitors of the human Caf1/CNOT7 ribonuclease and allosteric modulators of the adenosine A2A receptor.
Inhibition of Human Caf1/CNOT7 Ribonuclease
Recent studies have identified substituted 2-pyridone analogs, which share structural similarities with the this compound core, as inhibitors of the human Caf1/CNOT7 ribonuclease.[1][2][3] This enzyme is a key component of the Ccr4-Not deadenylase complex, a critical regulator of post-transcriptional gene expression.[1][2][3] The inhibitory activity of these analogs was determined using a fluorescence-based nuclease assay.[1][4][5][6]
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro inhibitory activity (IC50) of a series of 5-(2-hydroxybenzoyl)-2-pyridone analogs against human Caf1/CNOT7. The core structure features a 5-(5-bromo-2-hydroxy-benzoyl) group, and the SAR primarily explores substitutions on a 1-phenyl group.
| Compound ID | 1-Phenyl Substituent | IC50 (µM) |
| 1 | 4-chloro-2-methoxy-5-methyl | 14.6 ± 3.1 |
| 2 | Unsubstituted | >100 |
| 3 | 4-chloro | 30.2 ± 5.5 |
| 4 | 4-fluoro | 33.1 ± 6.1 |
| 5 | 4-bromo | 28.9 ± 4.9 |
| 6 | 4-methyl | 40.1 ± 7.2 |
| 7 | 4-methoxy | 55.6 ± 9.8 |
| 8 | 3-chloro | 25.4 ± 4.3 |
| 9 | 3-fluoro | 29.8 ± 5.1 |
| 10 | 3-bromo | 24.1 ± 3.9 |
| 11 | 3-methyl | 35.7 ± 6.4 |
| 12 | 3-methoxy | 48.9 ± 8.5 |
| 13 | 2-chloro | 42.3 ± 7.8 |
| 14 | 2-fluoro | 45.1 ± 8.1 |
| 15 | 2-bromo | 39.8 ± 7.1 |
| 16 | 2-methyl | 51.2 ± 9.2 |
| 17 | 2-methoxy | 63.4 ± 11.3 |
Key SAR Insights:
-
The unsubstituted 1-phenyl analog (2 ) was inactive, highlighting the importance of substitution on this ring for inhibitory activity.[1]
-
Generally, substitutions at the meta-position (R3) of the 1-phenyl ring resulted in slightly higher potency compared to ortho (R2) or para (R4) substitutions.
-
Halogen substitutions, particularly bromine and chlorine at the meta-position (10 and 8 ), were well-tolerated and resulted in the most potent compounds in this series.
-
Methoxy and methyl substitutions generally led to a decrease in potency compared to halogens at the same position.
Experimental Protocol: Fluorescence-Based Nuclease Assay
The inhibitory activity of the Caf1/CNOT7 inhibitors was assessed using a fluorescence-based assay.[4][5][6]
Principle: The assay measures the cleavage of a 5'-fluorescein (Flc)-labeled RNA oligonucleotide substrate by the Caf1/CNOT7 enzyme. In the presence of an inhibitor, the substrate remains intact. A 3'-TAMRA-labeled DNA probe, complementary to the RNA substrate, is then added. Annealing of the intact RNA to the DNA probe brings the fluorophore and quencher into close proximity, resulting in a decrease in fluorescence.
Procedure:
-
Compound Pre-incubation: Purified Caf1/CNOT7 enzyme is pre-incubated with the test compounds or DMSO (vehicle control) in a reaction buffer (20 mM Tris-HCl pH 7.9, 50 mM NaCl, 2 mM MgCl2, 10% glycerol, 1 mM β-mercaptoethanol) for 15 minutes at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of the Flc-labeled RNA oligonucleotide substrate.
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 60 minutes) at 30°C to allow for enzymatic cleavage of the substrate.
-
Reaction Termination and Detection: The reaction is terminated by the addition of a solution containing SDS and the 3'-TAMRA-labeled DNA probe.
-
Fluorescence Measurement: Fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths for fluorescein. A decrease in fluorescence intensity compared to the vehicle control indicates inhibitory activity.
-
IC50 Determination: Dose-response curves are generated by testing a range of inhibitor concentrations, and the IC50 value is calculated as the concentration of inhibitor that causes a 50% reduction in enzyme activity.
Experimental Workflow Diagram
Fluorescence-Based Nuclease Assay Workflow
Allosteric Modulation of the Adenosine A2A Receptor
Derivatives of 5-bromo-3-fluoropyridine-2-carboxylic acid have been utilized in the synthesis of allosteric modulators of the adenosine A2A receptor (A2AR).[7] The A2AR is a Gs-protein coupled receptor that, upon activation by adenosine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels, playing a role in various physiological processes, including inflammation and neurotransmission.[8][9][10] Allosteric modulators bind to a site on the receptor distinct from the orthosteric agonist binding site and can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the effect of the endogenous agonist.[8][11][12][13]
Signaling Pathway of the Adenosine A2A Receptor
References
- 1. Discovery of Substituted 5-(2-Hydroxybenzoyl)-2-Pyridone Analogues as Inhibitors of the Human Caf1/CNOT7 Ribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Discovery of Substituted 5-(2-Hydroxybenzoyl)-2-Pyridone Analogues as Inhibitors of the Human Caf1/CNOT7 Ribonuclease | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A fluorescence-based assay suitable for quantitative analysis of deadenylase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Drug-like Inhibitors of the Human Caf1/CNOT7 poly(A)-Selective Nuclease Using Compound Screening [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. Positive allosteric modulation of the adenosine A2a receptor attenuates inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. Adenosine A2A Receptors Shut Down Adenosine A1 Receptor-Mediated Presynaptic Inhibition to Promote Implementation of Hippocampal Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Allosteric Antagonism of the A2A Adenosine Receptor by a Series of Bitopic Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid and 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid for Researchers
An In-depth Analysis of Two Isomeric Building Blocks in Drug Discovery
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. The positional isomerism of substituents on a heterocyclic scaffold can dramatically influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive comparison of two such isomers: 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid and 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid.
Physicochemical Properties: A Tale of Two Isomers
A summary of the key physicochemical properties of the two isomers is presented below. While experimental data for 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid is less readily available in the public domain, a comparison can be drawn from supplier specifications and computational predictions.
| Property | This compound | 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid |
| CAS Number | 1211580-84-5[1] | 959245-76-2[1] |
| Molecular Formula | C₇H₃BrF₃NO₂[1] | C₇H₃BrF₃NO₂[2] |
| Molecular Weight | 270.01 g/mol [3] | 270.00 g/mol [2] |
| Appearance | White to off-white solid | Solid |
| Predicted pKa | 2.46 ± 0.36[1] | No data available |
| Purity | Typically ≥95%[3] | Typically ≥95%[4] |
The identical molecular formula and weight underscore their isomeric nature. The primary distinction lies in the substitution pattern on the pyridine ring, which is expected to influence their electronic properties, dipole moment, and ultimately their interaction with biological targets.
Synthesis and Reactivity
The synthesis of these brominated trifluoromethyl picolinic acids can be challenging. General methods for the synthesis of trifluoromethylpyridines often involve multi-step sequences. While specific, detailed protocols for these exact isomers are not widely published in peer-reviewed journals, plausible synthetic routes can be inferred from patent literature and general knowledge of pyridine chemistry.
A potential synthetic approach could involve the construction of the substituted pyridine ring followed by oxidation of a precursor at the 2-position to the carboxylic acid. Alternatively, functional group interconversion from a pre-existing substituted pyridine could be employed. For instance, a patent for the synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine describes a multi-step process starting from 2-chloro-3-trifluoromethyl-5-nitropyridine[5]. This highlights the complexity often involved in preparing such highly substituted pyridines.
The reactivity of these isomers is dictated by the electronic effects of the substituents. The electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups, combined with the bromine atom, deactivates the pyridine ring towards electrophilic substitution. However, the bromine atom offers a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making these compounds valuable intermediates for the synthesis of more complex molecules. The position of the bromine atom (position 3 vs. 5) will influence the regioselectivity of these coupling reactions.
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of these isomers. While a comprehensive set of publicly available spectra is limited, some data can be found through chemical suppliers.
This compound:
-
NMR, IR, and MS data are reportedly available from some commercial suppliers, which is essential for confirming the structure and purity of the material[6].
3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid:
-
Direct spectroscopic data is not readily found in public databases. Researchers would need to acquire this compound from a supplier that provides a certificate of analysis with detailed spectroscopic information or perform the characterization in-house.
Biological Activity and Structure-Activity Relationships (SAR)
Direct comparative biological data for these two specific isomers is not available in the public domain. However, the broader class of substituted picolinic acids is known to exhibit a wide range of biological activities. The positioning of the bromo and trifluoromethyl groups is expected to significantly impact the binding affinity and selectivity of these molecules for various biological targets.
The trifluoromethyl group is a common substituent in medicinal chemistry, often introduced to enhance metabolic stability, increase lipophilicity, and improve binding affinity through favorable interactions with protein targets. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding.
The differential placement of these functional groups in the 3- and 5-positions will alter the molecule's shape and electronic distribution, leading to different binding modes and potencies. Without experimental data, any discussion on their comparative biological activity remains speculative but provides a strong rationale for synthesizing and screening both isomers in a drug discovery program.
Experimental Protocols
General Experimental Workflow
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of pyridine carboxylic acid derivatives.
Conclusion
This compound and 3-Bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid represent two isomeric building blocks with significant potential in medicinal chemistry. Their distinct substitution patterns are expected to confer different chemical and biological properties. While publicly available data, particularly for the 3-bromo isomer, is sparse, this guide highlights the key differences and the importance of synthesizing and evaluating both isomers in the quest for novel therapeutic agents. The provided frameworks for synthesis and evaluation should serve as a valuable starting point for researchers venturing into the exploration of these and related substituted pyridine scaffolds.
References
- 1. Page loading... [guidechem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound 95% | CAS: 1211580-84-5 | AChemBlock [achemblock.com]
- 4. calpaclab.com [calpaclab.com]
- 5. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 6. This compound(1211580-84-5) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Analytical Validation of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic Acid and Structural Analogs
This guide provides a comprehensive framework for the analytical validation of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. We present a comparative analysis of common analytical methodologies, offering insights into their performance based on established validation parameters. This document is intended to guide researchers, scientists, and drug development professionals in selecting and implementing robust analytical techniques for quality control and regulatory submission.
Introduction to Analytical Validation
Analytical method validation is a critical process in drug development and manufacturing. It provides documented evidence that an analytical procedure is suitable for its intended purpose. The validation process assesses a variety of parameters, including specificity, linearity, accuracy, precision, and robustness, ensuring the reliability and consistency of analytical data. For novel compounds such as this compound, establishing a validated analytical method is a prerequisite for use in GMP-compliant processes.
This guide focuses on the two most prevalent analytical techniques for the characterization and quantification of small molecule intermediates: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will compare their performance in the context of analyzing this compound and its potential impurities.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., purity determination, impurity profiling, quantification). Below is a comparative summary of HPLC and GC-MS for the analysis of this compound.
Table 1: Comparison of HPLC and GC-MS for the Analysis of this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable, or amenable to derivatization. |
| Specificity | Good, can be enhanced with diode array or mass spectrometric detection. | Excellent, provides structural information for impurity identification. |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (%) | 98.0 - 102.0 | 97.0 - 103.0 |
| Precision (%RSD) | < 2.0 | < 3.0 |
| Limit of Detection | ng level | pg to fg level |
| Robustness | High | Moderate to High |
Experimental Protocols
Detailed experimental protocols are essential for reproducing analytical results. The following sections outline the methodologies for HPLC and GC-MS analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and diode array detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | % A | % B |
|---|---|---|
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as needed for linearity and accuracy studies.
Instrumentation:
-
GC system with a split/splitless injector and a mass selective detector (MSD).
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Derivatization (if necessary): Due to the carboxylic acid moiety, derivatization may be required to increase volatility. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
GC Conditions:
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Split (10:1)
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-500 m/z
Sample Preparation: To 1 mg of the sample, add 100 µL of BSTFA and 900 µL of pyridine. Heat at 70 °C for 30 minutes. Inject 1 µL of the derivatized sample.
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for analytical method validation.
Caption: A typical workflow for analytical method validation.
In a hypothetical scenario where this compound is an inhibitor of a signaling pathway, the following diagram illustrates its potential mechanism of action.
Caption: Hypothetical inhibition of a signaling pathway.
Conclusion
The analytical validation for this compound requires a systematic approach to ensure data integrity and product quality. Both HPLC and GC-MS offer viable and robust platforms for the analysis of this compound, with the choice of method being dictated by the specific analytical needs. The protocols and comparative data presented in this guide provide a solid foundation for the development and implementation of a validated analytical method suitable for regulatory scrutiny. It is recommended that further studies on forced degradation be performed to fully understand the stability-indicating properties of the chosen method.
A Comparative Guide to the HPLC Analysis of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and robust analysis of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid, a key building block in pharmaceutical and agrochemical research, is critical for ensuring purity, monitoring reaction progress, and performing quality control. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. This guide provides a comprehensive comparison of a proposed reversed-phase HPLC (RP-HPLC) method with alternative analytical techniques, namely Capillary Electrophoresis (CE) and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed experimental protocols and performance data to aid in method selection and development.
Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a highly versatile and widely used technique for the separation and quantification of moderately polar to non-polar compounds. For this compound, a C18 stationary phase is recommended, which provides excellent retention and separation based on the compound's hydrophobicity.
Proposed HPLC Method Protocol
A gradient elution method is proposed to ensure optimal separation of the main analyte from potential impurities.
| Parameter | Recommended Condition |
| Stationary Phase | C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 2 µL |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 µm filter. |
Logical Workflow for HPLC Method Development
Caption: Logical flow for HPLC method development.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is the standard, alternative techniques can offer advantages in specific analytical scenarios. Here, we compare the proposed HPLC method with Capillary Electrophoresis (CE) and Gas Chromatography-Mass Spectrometry (GC-MS).
Capillary Electrophoresis (CE)
CE separates ions based on their electrophoretic mobility in an electric field. This technique can be particularly useful for the analysis of charged species like carboxylic acids and can offer very high separation efficiency.
| Parameter | Recommended Condition |
| Capillary | Fused silica, 50 µm i.d., 50 cm total length (40 cm to detector) |
| Background Electrolyte (BGE) | 25 mM Sodium Phosphate buffer, pH 7.0 |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (pressure) injection at 50 mbar for 5 seconds |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve 1 mg of the compound in 1 mL of the BGE. Filter through a 0.22 µm filter. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility.
| Parameter | Recommended Condition |
| Derivatization | Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2] Procedure: Evaporate a solution of the sample to dryness. Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine. Heat at 70°C for 30 minutes. |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes. |
| Injection | 1 µL, Split (10:1) |
| Injector Temperature | 250°C |
| MS Interface Temp | 280°C |
| Ion Source Temp | 230°C |
| Mass Range | m/z 50-500 |
Workflow for GC-MS Analysis with Derivatization
Caption: General workflow for GC-MS analysis.
Performance Comparison of Analytical Techniques
The choice of analytical technique depends on various factors including the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.
| Feature | RP-HPLC | Capillary Electrophoresis (CE) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Separation of ions in an electric field based on electrophoretic mobility. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, coupled with mass-based detection. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds.[3] | Not required. Ideal for charged, soluble compounds. | Requires volatile and thermally stable analytes or their derivatives.[3] |
| Sample Preparation | Simple dissolution and filtration. | Simple dissolution in the background electrolyte. | More complex, requiring a derivatization step to increase volatility.[2] |
| Instrumentation Cost | Moderate to high. | Moderate. | High, especially for the mass spectrometer. |
| Analysis Time | Typically 10-30 minutes. | Fast, often less than 10 minutes. | Can be fast for simple mixtures, but the derivatization step adds to the overall time. |
| Resolution | Good to excellent. | Very high, often superior to HPLC for complex mixtures. | Excellent, particularly with high-resolution capillary columns. |
| Sensitivity | Good, especially with UV detection. | Generally lower than HPLC-UV, but can be enhanced with specific detectors. | Very high, especially with mass spectrometric detection in selected ion monitoring (SIM) mode. |
| Quantitative Accuracy | High, with well-established validation protocols. | Good, but can be more susceptible to matrix effects. | High, particularly when using an internal standard. |
| Key Advantage | Robust, versatile, and widely applicable for purity and impurity analysis. | High separation efficiency and speed for charged analytes. | Provides structural information and high sensitivity, making it excellent for identification of unknown impurities.[3] |
| Key Disadvantage | Can use significant volumes of organic solvents. | Lower sensitivity and can be less robust than HPLC. | The requirement for derivatization adds complexity and potential for analytical error. Not suitable for thermally unstable compounds.[3] |
Decision Pathway for Method Selection
References
A Comparative Guide to the Quality Control of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the quality and purity of chemical intermediates are paramount. This guide provides a detailed comparison of the quality control standards and analytical methodologies for 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] This document also contrasts its quality control profile with relevant alternatives, offering insights supported by typical experimental data for this class of compounds.
Quality Control of this compound
This compound (CAS No. 1211580-84-5) is a substituted picolinic acid derivative.[2][3] Its utility in complex syntheses necessitates stringent quality control to ensure batch-to-batch consistency and minimize the introduction of impurities that could affect reaction yields, downstream processing, and the safety profile of the final product.
Physicochemical Properties and Specifications
A summary of the typical physicochemical properties and quality specifications for this compound is presented in Table 1. These specifications are representative of commercially available research-grade material.
| Parameter | Specification |
| Appearance | White to off-white solid/powder |
| Molecular Formula | C₇H₃BrF₃NO₂ |
| Molecular Weight | 270.01 g/mol [2] |
| Purity (by HPLC) | ≥ 95%[2][4] |
| Melting Point | Not consistently reported; varies by supplier |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents |
Analytical Methods for Quality Control
A multi-pronged analytical approach is essential for the comprehensive quality control of this intermediate. The primary methods employed are High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification.
Table 2: Key Analytical Techniques and Typical Parameters
| Technique | Purpose | Typical Parameters |
| HPLC | Purity determination and quantification of impurities. | Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).[5][6] Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). Detection: UV at 254 nm.[6] |
| ¹H NMR | Structural confirmation and identification of proton-bearing impurities. | Solvent: DMSO-d₆ or CDCl₃. Reference: Tetramethylsilane (TMS). Expected Signals: Aromatic protons and carboxylic acid proton. |
| ¹⁹F NMR | Confirmation of the trifluoromethyl group and detection of fluorinated impurities. | Solvent: DMSO-d₆ or CDCl₃. Expected Signal: A single peak for the -CF₃ group. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Solvent: DMSO-d₆ or CDCl₃. Expected Signals: Resonances for aromatic, carboxylic, and trifluoromethyl carbons. |
| LC-MS | Molecular weight confirmation and identification of impurities by mass-to-charge ratio. | Ionization Mode: Electrospray Ionization (ESI), negative or positive mode. |
| FT-IR | Identification of functional groups. | Expected Bands: C=O (carboxylic acid), C-F, C-Br, aromatic C=C stretching. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of this compound and quantify any impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6]
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: 0.1% Trifluoroacetic acid in Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 95% A, ramp to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[6]
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve in 1 mL of methanol or acetonitrile.
-
Analysis: Inject 10 µL of the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
¹H NMR for Structural Confirmation
-
Objective: To confirm the chemical structure of the compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the structure of this compound.
Figure 1: A typical quality control workflow for a chemical intermediate.
Comparison with Alternative Compounds
Several other substituted pyridine carboxylic acids can be used in similar synthetic applications. The choice of a specific intermediate often depends on the desired electronic properties, reactivity, and the specific synthetic route. A comparison of the quality control parameters for this compound and two common alternatives is presented below.
Table 3: Comparative Quality Control Specifications
| Parameter | This compound | 5-(Trifluoromethyl)pyridine-2-carboxylic acid [7] | 5-Bromo-3-fluoropyridine-2-carboxylic acid [8] |
| CAS No. | 1211580-84-5[2][3] | 80194-69-0[7] | 669066-91-5[8] |
| Molecular Weight | 270.01 g/mol [2] | 191.11 g/mol [7] | 220.00 g/mol [8] |
| Purity (by HPLC) | ≥ 95%[2][4] | ≥ 95%[7] | ≥ 95%[8] |
| Key Structural Difference | Bromo and trifluoromethyl groups | Trifluoromethyl group only | Bromo and fluoro groups |
| Potential Impurities | Starting materials, debrominated species, regioisomers. | Starting materials, defluorinated species. | Starting materials, debrominated species, regioisomers. |
Performance Comparison in Synthetic Applications
The performance of these intermediates is primarily evaluated based on their reactivity in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) or as ligands in catalysis. While direct, publicly available comparative studies are limited, the electronic properties of the substituents allow for inferences about their relative performance.
-
This compound: The presence of both a bromo and a trifluoromethyl group makes this compound highly electron-deficient. The bromo group provides a handle for cross-coupling reactions, while the trifluoromethyl group can enhance the stability and catalytic activity of resulting metal complexes.
-
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Lacking the bromo group, this compound is less suitable for direct cross-coupling at that position but can be used as a ligand or in other functionalization reactions. Its electronic properties are still significantly influenced by the trifluoromethyl group.
-
5-Bromo-3-fluoropyridine-2-carboxylic acid: The fluoro group is less electron-withdrawing than the trifluoromethyl group, leading to different electronic properties and potentially different reactivity in catalytic applications. The bromo group allows for similar cross-coupling chemistry.
The selection of the optimal intermediate is therefore highly dependent on the specific electronic tuning required for a given synthetic target or catalytic process.
Figure 2: Logical relationship for selecting a pyridine carboxylic acid intermediate.
Conclusion
The quality control of this compound relies on a suite of standard analytical techniques to ensure purity, structural integrity, and consistency. While direct comparative performance data with its alternatives is not always readily available in published literature, an understanding of the influence of the different substituents on the pyridine ring allows for a rational selection of the most suitable building block for a given application. For researchers and drug developers, it is crucial to not only consider the purity of the intermediate but also how its unique electronic and structural features will impact the outcome of the synthesis or its performance in the final application.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 1211580-84-5 | AChemBlock [achemblock.com]
- 3. Page loading... [guidechem.com]
- 4. 1211580-84-5 this compound AKSci 1754DN [aksci.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-(トリフルオロメチル)ピリジン-2-カルボン酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. ossila.com [ossila.com]
characterization of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid by X-ray crystallography
Despite extensive searches of crystallographic databases and scientific literature, the complete single-crystal X-ray diffraction data for 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid is not publicly available. Therefore, this guide presents a comparative analysis of two closely related analogues: 5-Bromo-3-fluoropyridine-2-carboxylic acid and 3-Bromopicolinic acid. This comparison provides valuable insights into the structural effects of halogen and trifluoromethyl versus fluoro substituents on the pyridine ring.
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is fundamental for elucidating its structure-activity relationship. X-ray crystallography is the definitive method for determining the atomic arrangement in a crystalline solid, providing precise bond lengths, bond angles, and details of intermolecular interactions. This information is crucial for rational drug design and understanding the physicochemical properties of a compound.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 5-Bromo-3-fluoropyridine-2-carboxylic acid and 3-Bromopicolinic acid.
| Parameter | 5-Bromo-3-fluoropyridine-2-carboxylic acid | 3-Bromopicolinic acid |
| Chemical Formula | C₆H₃BrFNO₂ | C₆H₄BrNO₂ |
| Formula Weight | 220.00 | 202.01 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pna2₁ |
| a (Å) | Data not available | 14.3975 (12) |
| b (Å) | Data not available | 7.5773 (7) |
| c (Å) | Data not available | 12.2500 (10) |
| α (°) | 90 | 90 |
| β (°) | Data not available | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | Data not available | 1336.4 (2) |
| Z | Data not available | 8 |
| Density (calc), g/cm³ | Data not available | Data not available |
| Radiation type | Data not available | Data not available |
| Temperature (K) | Data not available | 150 (2) |
| R-factor | Data not available | 0.0281 |
| Refinement method | Data not available | Full-matrix least-squares on F² |
Note: Detailed crystallographic data for 5-Bromo-3-fluoropyridine-2-carboxylic acid, including unit cell dimensions and refinement statistics, were not found in the publicly available literature. The available information confirms its synthesis and characterization.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps, from crystal growth to data analysis and structure validation.
Crystallization
Obtaining a high-quality single crystal is the most critical and often the most challenging step. For small organic molecules like the compounds discussed, several methods can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment. The choice of solvent is crucial and is typically determined by experimenting with a range of solvents in which the compound has moderate solubility.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant) in which the compound is poorly soluble. The slow diffusion of the precipitant vapor into the solution gradually reduces the solubility of the compound, promoting crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces the solubility, leading to crystallization.
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. These intensities are recorded by a detector.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms in the asymmetric unit are then determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction patterns.
Experimental Workflow
The following diagram illustrates the typical workflow for the characterization of a small molecule by single-crystal X-ray crystallography.
Caption: Workflow for X-ray Crystallography.
A Senior Application Scientist's Guide to the Comparative Reactivity of Bromo-pyridinecarboxylic Acid Isomers
Introduction: In the landscape of pharmaceutical and materials science research, bromo-pyridinecarboxylic acids are indispensable building blocks.[1][2] Their trifunctional nature—a nucleophilic nitrogen, an electrophilic carbon bearing a bromine, and a versatile carboxylic acid—presents a rich playground for synthetic transformations. However, this complexity also introduces a significant challenge: predicting reactivity. The subtle interplay between the positions of the nitrogen atom, the bromine, and the carboxylic acid group dictates the electronic and steric environment of the pyridine ring, profoundly influencing reaction outcomes.
This guide provides an in-depth comparison of the reactivity of key bromo-pyridinecarboxylic acid isomers. Moving beyond a simple catalog of reactions, we will dissect the underlying principles that govern their behavior in cornerstone synthetic methodologies, including Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). Our objective is to equip researchers, scientists, and drug development professionals with the predictive understanding needed to make informed decisions in their synthetic design.
The Decisive Factors: Electronic and Steric Effects
The reactivity of any given bromo-pyridinecarboxylic acid isomer is a direct consequence of the combined electronic and steric effects exerted by its three key functional groups.
-
The Pyridine Nitrogen: As an electronegative heteroatom, the nitrogen atom withdraws electron density from the ring, particularly from the α (2,6) and γ (4) positions. This makes the ring electron-deficient and generally more susceptible to nucleophilic attack. Furthermore, the nitrogen's lone pair can coordinate to metal catalysts, a crucial interaction that can either be beneficial or inhibitory depending on the specific reaction.[3]
-
The Carboxylic Acid Group (-COOH): This is a meta-directing, electron-withdrawing group that further deactivates the ring towards electrophilic substitution but can enhance its reactivity towards nucleophiles. Its acidic proton can complicate base-catalyzed reactions, and its ability to chelate with metal catalysts, especially when at the 2-position, can significantly alter the catalyst's behavior.[4][5]
-
The Bromine Atom (-Br): As the leaving group in the reactions discussed, the C-Br bond's susceptibility to cleavage is paramount. Its reactivity is modulated by the electronic density at its carbon atom. Its size also contributes to the steric environment, particularly for substituents at the ortho (adjacent) positions.[6]
Let's examine how these factors play out in specific, industrially relevant transformations.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are workhorses for C-C and C-N bond formation, respectively.[7][8] The success of these reactions with bromo-pyridinecarboxylic acid isomers hinges on the efficiency of the initial oxidative addition step, where the palladium catalyst inserts into the C-Br bond.[9]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[8] The key challenge with bromo-pyridinecarboxylic acids is balancing the desired C-Br activation with potential catalyst inhibition.
Reactivity Trends & Mechanistic Insights:
-
Isomers with Bromine at C-2 or C-6 (α-positions): These isomers, such as 6-bromonicotinic acid , are often highly reactive. The electron-withdrawing nature of the adjacent nitrogen atom polarizes the C-Br bond, facilitating oxidative addition.[10]
-
Isomers with Bromine at C-3 or C-5 (β-positions): Isomers like 5-bromonicotinic acid are also excellent substrates.[11] While not as activated as the α-isomers, they are less prone to certain side reactions and catalyst inhibition issues.
-
The "Chelation Challenge" with 2-Carboxylic Acids: Isomers like 3-bromo-2-pyridinecarboxylic acid present a unique challenge. The proximity of the carboxylic acid and the nitrogen atom can lead to the formation of a stable bidentate chelate with the palladium catalyst. This can sequester the active catalyst, hindering the catalytic cycle.[5][12] Judicious choice of ligands that can compete with this chelation is often necessary to achieve high yields.
Comparative Data: Suzuki-Miyaura Coupling
| Isomer | Position of Br | Position of COOH | Typical Yield (%) | Key Considerations |
| 6-Bromonicotinic acid | 6 (α) | 3 (β) | 85-95% | Highly reactive due to electronic activation by nitrogen. |
| 5-Bromonicotinic acid | 5 (β) | 3 (β) | 80-90% | Reliable substrate with good electronic properties for coupling.[11] |
| 3-Bromo-2-pyridinecarboxylic acid | 3 (β) | 2 (α) | 50-75% | Potential for catalyst inhibition via chelation. Requires careful ligand selection.[1][13] |
B. Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine, a crucial transformation in medicinal chemistry.[7] The same electronic principles as in Suzuki coupling apply, but steric hindrance around the C-Br bond becomes more critical, especially with bulky amines.
Reactivity Trends & Mechanistic Insights:
-
Steric Hindrance: Isomers with substituents ortho to the bromine atom can exhibit lower reactivity due to steric clash during the oxidative addition or subsequent steps. For example, coupling a bulky secondary amine with 3-bromo-2-pyridinecarboxylic acid can be more challenging than with 5-bromonicotinic acid .[6][14][15]
-
Ligand Choice: The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) has been pivotal in overcoming the challenges associated with electron-deficient heteroaryl halides and steric hindrance.[16][17] These ligands promote the crucial reductive elimination step and stabilize the active catalytic species.
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromonicotinic Acid
This protocol provides a robust, field-tested method for the Suzuki-Miyaura coupling of a representative isomer.
1. Reagent Preparation & Inerting:
- To a 50 mL oven-dried Schlenk flask, add 6-bromonicotinic acid (1.0 mmol, 202 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (3.0 mmol, 414 mg).
- Add a magnetic stir bar.
- Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times. Causality: This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst and the phosphine ligands, rendering them inactive.
2. Catalyst & Solvent Addition:
- Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 35 mg).
- Using a syringe, add a degassed solvent mixture of 1,4-Dioxane (8 mL) and Water (2 mL). Causality: The aqueous phase is essential for the transmetalation step, as the base (K₂CO₃) activates the boronic acid to form a more nucleophilic boronate species.[18]
3. Reaction Execution:
- Immerse the flask in a preheated oil bath at 90 °C.
- Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
4. Workup & Purification:
- Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
- Adjust the pH of the aqueous layer to ~4-5 with 1M HCl. This protonates the product, moving it into the organic layer.
- Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
- Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield 6-phenylnicotinic acid.
II. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a powerful alternative for forming C-N, C-O, and C-S bonds, particularly on electron-deficient aromatic rings.[19] Unlike palladium-catalyzed reactions, SNAr does not require a metal catalyst but is highly dependent on the electronic properties of the ring.
Reactivity Trends & Mechanistic Insights:
The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[20] The stability of this intermediate is the key determinant of the reaction rate.
-
Requirement for Activation: The pyridine ring is naturally electron-deficient, but the presence of an additional strong electron-withdrawing group (like the -COOH) is crucial. The reactivity is maximized when these groups are positioned ortho or para to the leaving group (bromine), as this allows the negative charge of the Meisenheimer complex to be delocalized onto the heteroatom or the substituent.[19]
-
Positional Effects:
-
Bromine at C-2 or C-6: Isomers like 6-bromonicotinic acid are highly activated. A nucleophile attacking at C-6 allows the negative charge to be delocalized directly onto the ring nitrogen, providing significant stabilization.
-
Bromine at C-4: Isomers with bromine at the 4-position are also highly reactive for the same reason—the negative charge of the intermediate is stabilized by the nitrogen.
-
Bromine at C-3 or C-5: Isomers like 5-bromonicotinic acid are generally much less reactive towards SNAr. Nucleophilic attack at C-3 or C-5 does not allow for direct resonance delocalization of the negative charge onto the ring nitrogen or the carboxylic acid group. These reactions often require harsh conditions (high temperatures, very strong nucleophiles) to proceed, if at all.[19]
-
Comparative Data: Nucleophilic Aromatic Substitution with Piperidine
| Isomer | Position of Br | Position of COOH | Relative Reactivity | Mechanistic Rationale |
| 6-Bromonicotinic acid | 6 (para to COOH) | 3 | High | Negative charge of Meisenheimer complex is stabilized by the ring nitrogen. |
| 2-Bromo-3-pyridinecarboxylic acid | 2 (ortho to COOH) | 3 | High | Negative charge is stabilized by both the ring nitrogen and the adjacent -COOH group. |
| 5-Bromonicotinic acid | 5 (meta to COOH) | 3 | Very Low | No direct resonance stabilization of the negative charge by N or COOH. Reaction is disfavored. |
III. Practical Considerations & Competing Reactions
Decarboxylation: A significant side reaction, especially under thermal conditions required for some coupling or SNAr reactions, is the loss of CO₂. Pyridine-2-carboxylic acids are particularly prone to decarboxylation, as the reaction can proceed through a stabilized zwitterionic intermediate. Therefore, when working with isomers like 3-bromo-2-pyridinecarboxylic acid , milder reaction conditions are strongly preferred to avoid forming the undesired 3-bromopyridine byproduct.
Conclusion
The reactivity of bromo-pyridinecarboxylic acid isomers is a nuanced subject, governed by a predictable yet complex interplay of electronic and steric factors. A summary of our findings reveals a clear logic:
-
For Palladium-Catalyzed Couplings , reactivity is generally high, but isomers with a 2-carboxylic acid group (e.g., 3-bromo-2-pyridinecarboxylic acid) require careful ligand selection to mitigate catalyst inhibition by chelation.
-
For Nucleophilic Aromatic Substitution , the positional relationship between the bromine and the electron-withdrawing nitrogen/carboxyl groups is paramount. Isomers with bromine at the 2, 4, or 6 positions are highly activated, while those with bromine at the 3 or 5 positions are largely unreactive under standard SNAr conditions.
By understanding these fundamental principles, researchers can move from trial-and-error to a rational design approach, selecting the optimal isomer and reaction conditions to achieve their synthetic goals efficiently and predictably.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. 3-BROMOPYRIDINE-2-CARBOXYLIC ACID | 30683-23-9 [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Biological Screening of Novel Compounds from 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic Acid
For researchers and scientists engaged in drug discovery, the scaffold of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid presents a promising starting point for the synthesis of novel compounds with diverse pharmacological potential. The unique combination of a pyridine ring, a bromine atom, and a trifluoromethyl group offers a versatile platform for developing new therapeutic agents. This guide provides a comparative overview of potential biological activities, supported by experimental data from structurally related compounds, and detailed protocols for key screening assays.
Potential Therapeutic Targets and Comparative Efficacy
While specific derivatives of this compound are not extensively reported in publicly available literature, the biological activities of analogous pyridine-based compounds provide valuable insights into their potential applications. Below, we compare the prospective anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity
The trifluoromethylpyridine motif is a key feature in several potent anticancer agents. Novel compounds derived from our lead molecule could potentially inhibit critical cancer pathways.
Table 1: Comparative Anticancer Activity of Trifluoromethylpyridine and Related Derivatives
| Compound/Drug | Target | Cancer Cell Line | IC50 (µM) | Reference Compound/Activity |
| Hypothetical Derivative 1 | EGFR | A549 (Lung Cancer) | - | 9u (EGFR Inhibitor): 0.35 µM[1] |
| Hypothetical Derivative 2 | WRN Helicase | HCT116 (Colon Cancer) | - | Compound 11g: 1.52 µM[2] |
| Hypothetical Derivative 3 | Pan-PI3K/mTOR | - | - | Bimiralisib: Under clinical investigation[2] |
| 7-chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Melanoma | C32 | 24.4 µM | Showed strongest cytotoxic effect against melanoma cells[5] |
| Compound 17v | H1975 (Lung Cancer) | H1975 | 2.27 µM | Better than 5-FU (IC50 = 9.37 µM)[6] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Anti-inflammatory Activity
Pyridine derivatives have demonstrated significant anti-inflammatory properties. By targeting key inflammatory mediators, novel compounds from this compound could offer new treatment options for inflammatory diseases.
Table 2: Comparative Anti-inflammatory Activity of Pyridine Derivatives
| Compound | Assay | Model | Inhibition/IC50 | Reference Compound/Activity |
| Hypothetical Derivative 4 | Nitric Oxide (NO) Assay | LPS-stimulated RAW 264.7 Macrophages | - | Pyridine 7a: 65.48% inhibition, IC50 = 76.6 µM[3] |
| Hypothetical Derivative 5 | Carrageenan-induced paw edema | Male Wistar rats | - | Diclofenac (5 mg/kg): 28.26% edema inhibition at 1h[4][7] |
| Compound 5a | Carrageenan-induced paw edema | Male Wistar rats | 46.9% edema inhibition at 1h | More potent than Diclofenac at the tested concentration[4] |
| Compound A (3-hydroxy-pyridine-4-one derivative) | Carrageenan-induced paw edema | Rats | 67% inhibition at 20 mg/kg | More potent than Indomethacin (60% inhibition at 10 mg/kg)[8] |
Antimicrobial Activity
The presence of a bromine atom on the pyridine ring suggests potential antimicrobial activity. Halogenated heterocyclic compounds often exhibit potent antibacterial and antifungal effects.
Table 3: Comparative Antimicrobial Activity of Bromo- and Pyridine Derivatives
| Compound Class/Derivative | Organism(s) | Activity/MIC |
| Hypothetical Derivative 6 (Antibacterial) | Staphylococcus aureus, Escherichia coli | - |
| 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives | S. aureus, B. subtilis, P. vulgaris, K. pneumoniae | Showed potent and significant results compared to standards[9] |
| Hypothetical Derivative 7 (Antifungal) | Candida albicans, Aspergillus niger | - |
| Dodecanoic acid pyridine derivatives | C. albicans, A. niger | Good antifungal activity[10] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the biological screening of novel compounds.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., A549, HCT116, MCF-7) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a further 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures the inhibitory effect of compounds on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Griess Reagent: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.
-
Absorbance Measurement: After 15 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
NO Concentration Calculation: Determine the nitrite concentration from a sodium nitrite standard curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.[4][7][8]
Protocol:
-
Animal Grouping: Use male Wistar rats (180–200 g), divided into control, standard (e.g., Diclofenac, 5 mg/kg), and test groups.[4][7]
-
Compound Administration: Administer the test compounds and the standard drug intraperitoneally or orally.
-
Carrageenan Injection: After 30 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 3, and 6 hours after carrageenan injection using a plethysmograph.[7][8]
-
Edema Inhibition Calculation: Calculate the percentage of edema inhibition for each group compared to the control group.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Protocol:
-
Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) and add it to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Experimental Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental processes and signaling pathways.
Caption: Workflow for the synthesis and biological screening of novel compounds.
Caption: Potential anti-inflammatory mechanism of action via NF-κB pathway inhibition.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, procedural approach to the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is classified as a skin, eye, and respiratory irritant.[1][2] Always handle this chemical inside a chemical fume hood and wear the necessary Personal Protective Equipment (PPE).[2]
| Hazard Class | Personal Protective Equipment (PPE) | First Aid Measures |
| Skin Irritant (Category 2)[1] | Chemical-resistant gloves (e.g., nitrile rubber) | In case of contact, immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] |
| Eye Irritant (Category 2A)[1] | Chemical safety goggles or face shield | In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids.[2] |
| Respiratory Irritant (Category 3)[1] | Use in a well-ventilated area or chemical fume hood | If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen.[2] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[1][3][4][5] A common and appropriate method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect any solid residues, unused product, or contaminated materials (e.g., weighing paper, paper towels) in a designated, clearly labeled, and sealable hazardous waste container.
-
Contaminated Sharps: Any contaminated sharps (e.g., needles, broken glass) should be placed in a designated sharps container for hazardous chemical waste.
-
Liquid Waste: If the compound is dissolved in a solvent, it should be collected in a labeled, sealed, and appropriate hazardous waste container for halogenated organic waste.
Step 2: Labeling and Storage
-
Clearly label the hazardous waste container with the full chemical name: "this compound".
-
Indicate the primary hazards on the label (e.g., "Irritant," "Harmful").
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[5] The storage area should be a designated hazardous waste accumulation area.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
Never dispose of this chemical down the drain or in regular trash, as it can be harmful to aquatic life and the environment.[1]
Step 4: Decontamination
-
Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical using an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Collect all decontamination materials (e.g., wipes, solvent rinses) as hazardous waste.
Spill Management
In the event of a spill, the area should be evacuated.[2] The cleanup should be performed by trained personnel wearing appropriate PPE, including a self-contained breathing apparatus if necessary.[2]
-
Containment: For solid spills, sweep up the material and place it in a sealed container for disposal.[2] Avoid generating dust.[6]
-
Cleanup: After the material has been collected, ventilate the area and wash the spill site.[2]
-
Disposal: The collected spill material should be disposed of as hazardous waste following the procedures outlined above.
Below is a logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 5-Bromo-3-(trifluoromethyl)pyridine-2-carboxylic acid. It includes detailed operational and disposal plans to ensure the safety of laboratory personnel and compliance with regulations.
Immediate Safety Precautions
This compound and its derivatives are classified as irritants and are harmful if swallowed or inhaled.[1][2] Direct contact can cause skin and serious eye irritation.[1][2][3][4][5] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][6][7] Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1][2][8]
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3][8][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][2][3][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3][9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3][8][9]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling pyridine-based compounds.[6][7] Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[3] |
| Eyes/Face | Safety glasses with side shields or goggles, and a face shield | Provides protection against splashes and dust.[2][4][8][10][11] Contact lenses should not be worn when handling this substance.[10] |
| Body | Laboratory coat | A standard lab coat should be worn to prevent skin contact.[6][7] For larger quantities or when there is a significant risk of splashing, consider a chemical-resistant apron or suit. |
| Respiratory | NIOSH/MSHA approved respirator | A respirator is necessary if working outside of a fume hood or if dust or aerosols are generated.[1][2][3][4][11] The type of respirator and cartridge should be selected based on the potential exposure concentration. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safety.
-
Preparation:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill containment materials (e.g., absorbent pads, sand) readily accessible.[6]
-
-
Handling the Compound:
-
Post-Handling:
Experimental Workflow for Handling
Caption: Step-by-step workflow for the safe handling of the chemical.
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[12]
-
Waste Segregation:
-
Container Labeling:
-
Disposal Method:
Logical Relationship of Safety Procedures
Caption: Relationship between hazard, protective measures, and safe practices.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. echemi.com [echemi.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.be [fishersci.be]
- 10. nj.gov [nj.gov]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. bucknell.edu [bucknell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. p2infohouse.org [p2infohouse.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
